2-Bromo-4-ethoxy-1-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethoxy-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXPUQREWIXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-4-ethoxy-1-methylbenzene synthesis route from 4-ethoxy-1-methylbenzene
An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-4-ethoxy-1-methylbenzene
Authored by: A Senior Application Scientist
Introduction
2-Bromo-4-ethoxy-1-methylbenzene is a valuable substituted aromatic compound that serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups: the bromo-substituent, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the activated aromatic ring. The synthesis of this target molecule from the readily available starting material, 4-ethoxy-1-methylbenzene (also known as 4-ethoxytoluene), is a classic example of a regiocontrolled electrophilic aromatic substitution.
This guide provides a comprehensive examination of this synthetic transformation. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the mechanistic underpinnings, the rationale behind procedural choices, and the analytical validation of the final product.
Mechanistic Rationale: Achieving Regioselectivity in Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1][2][3] The outcome of the reaction—specifically, where the bromine atom is installed on the aromatic ring—is dictated by the electronic properties of the substituents already present on the 4-ethoxy-1-methylbenzene ring.
Pillar 1: The Role of Directing Groups
The starting material possesses two key substituents:
-
Ethoxy Group (-OCH₂CH₃): This is a powerful activating group. The oxygen atom, through its lone pairs, can donate electron density into the aromatic π-system via resonance (+R effect). This significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. The ethoxy group is a strong ortho, para-director.
-
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.
Pillar 2: Predicting the Site of Bromination
When multiple activating groups are present, the regiochemical outcome is governed by the most powerful activating group. In this case, the ethoxy group's resonance effect is substantially stronger than the methyl group's inductive effect. Therefore, the ethoxy group dictates the position of electrophilic attack.
Since the position para to the ethoxy group is already occupied by the methyl group, the incoming electrophile (Br⁺) is directed to the two available ortho positions (C2 and C6). These positions are electronically equivalent, leading to the formation of a single major product: 2-Bromo-4-ethoxy-1-methylbenzene. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, which is most stabilized when the electrophile adds to the ortho or para position relative to the strong electron-donating group.[1][2]
Experimental Design: A Validated Protocol
The following protocol employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a crystalline solid that is safer and easier to handle than volatile liquid bromine.[4][5][6] It serves as a source of electrophilic bromine, particularly for activated aromatic systems, often without the need for a strong Lewis acid catalyst.[7][8][9]
Quantitative Data and Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |
| 4-Ethoxy-1-methylbenzene | C₉H₁₂O | 136.19 | 1.0 | 1.36 g | 10.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 1.87 g | 10.5 |
| Acetonitrile (Solvent) | CH₃CN | 41.05 | - | 50 mL | - |
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of 2-Bromo-4-ethoxy-1-methylbenzene.
Detailed Step-by-Step Methodology
SAFETY: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. N-Bromosuccinimide is an oxidizing agent, a skin sensitizer, and causes skin and eye irritation.[4][5][10] Avoid inhalation of dust and contact with skin.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-1-methylbenzene (1.36 g, 10.0 mmol). Dissolve the starting material in 50 mL of acetonitrile.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to maintain temperature control, as electrophilic brominations can be exothermic.[6]
-
Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour. After this period, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product should have a lower Rf value than the starting material.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will quench any unreacted NBS and residual bromine, which would otherwise complicate purification.[11]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated aqueous sodium chloride (brine) to aid in the removal of water.[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[8]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure 2-Bromo-4-ethoxy-1-methylbenzene. The product is typically a liquid at room temperature.[12]
Product Characterization: A Self-Validating System
Confirmation of the product's structure and purity is essential. The following spectroscopic data are expected for 2-Bromo-4-ethoxy-1-methylbenzene.
¹H NMR Spectroscopy
-
Aromatic Protons: Three distinct signals in the aromatic region (~6.7-7.2 ppm).
-
One singlet (or a doublet with a very small coupling constant) corresponding to the proton at C5.
-
One doublet corresponding to the proton at C6.
-
One doublet corresponding to the proton at C3.
-
-
Ethoxy Group:
-
A quartet (~4.0 ppm, 2H) for the -OCH₂- protons, split by the adjacent methyl group.
-
A triplet (~1.4 ppm, 3H) for the -CH₃ protons of the ethyl group, split by the adjacent methylene group.
-
-
Methyl Group:
-
A singlet (~2.3 ppm, 3H) for the methyl group attached to the aromatic ring (C1).
-
¹³C NMR Spectroscopy
The spectrum should show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
-
~2850-3000 cm⁻¹: C-H stretching from aliphatic (methyl and ethoxy) groups.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1250 cm⁻¹: Strong C-O-C (aryl ether) stretching.
-
~500-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is the isotopic signature of a compound containing one bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₉H₁₁BrO, the expected molecular weight is ~215.09 g/mol .
Conclusion
The synthesis of 2-Bromo-4-ethoxy-1-methylbenzene from 4-ethoxy-1-methylbenzene is a robust and highly regioselective transformation. By understanding the principles of electrophilic aromatic substitution and the directing effects of the ethoxy and methyl groups, one can confidently predict and achieve the desired outcome. The use of N-Bromosuccinimide provides a safe and effective method for this bromination. Rigorous workup, purification, and spectroscopic characterization ensure the isolation of a high-purity product suitable for subsequent applications in research and development.
References
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning - MCC Organic Chemistry. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
Electrophilic Aromatic Substitution - Making Molecules. Making Molecules. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information (PMC). [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. carlroth.com [carlroth.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene AKSci 1921EB [aksci.com]
2-Bromo-4-ethoxy-1-methylbenzene: Physicochemical Profiling and Synthetic Utility in Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of highly functionalized aryl halides is paramount for the rapid elaboration of structure-activity relationships (SAR). 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6) serves as a highly versatile electrophilic building block [1]. Featuring an ortho-methyl group and a para-ethoxy group relative to the core toluene structure, this molecule provides a unique stereoelectronic profile. It is extensively utilized in transition-metal-catalyzed cross-coupling reactions to construct complex biaryl scaffolds, which are ubiquitous in kinase inhibitors, GPCR ligands, and agrochemical active ingredients.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating experimental protocol for its application in Suzuki-Miyaura cross-coupling.
Physicochemical Profiling
Accurate physicochemical data is the foundation of any robust synthetic campaign. The molecular weight and formula dictate stoichiometric calculations, while the physical form and stability inform storage and handling protocols [1][2].
| Property | Specification / Value |
| Chemical Name | 2-Bromo-4-ethoxy-1-methylbenzene |
| Common Synonyms | 2-bromo-4-ethoxytoluene; 3-bromo-4-methylphenetole |
| CAS Registry Number | 1445601-62-6 |
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.10 g/mol |
| Physical Form | Liquid |
| Purity Standard | ≥97% (Typical commercial grade) |
| InChIKey | GNTXPUQREWIXOK-UHFFFAOYSA-N |
| Storage Conditions | Keep in dark place, sealed dry, room temperature |
Structural & Mechanistic Significance
As a Senior Application Scientist, it is critical to look beyond the empirical formula and understand the causality of the molecule's reactivity. The substitution pattern of 2-bromo-4-ethoxy-1-methylbenzene directly governs its behavior in palladium-catalyzed transformations [3].
-
Steric Hindrance (ortho-Methyl Effect): The methyl group at position 1 is ortho to the bromine atom at position 2. This proximity creates significant steric bulk around the C-Br bond. During the oxidative addition step of a catalytic cycle, this steric hindrance can impede the approach of the palladium catalyst. Consequently, standard ligands (like triphenylphosphine) often fail, necessitating the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to force the reductive elimination step and stabilize the active Pd(0) species.
-
Electronic Modulation (meta-Ethoxy Effect): The ethoxy group at position 4 is a strong electron-donating group (EDG) via resonance. However, relative to the bromine atom at position 2, the ethoxy group is in the meta position. Because resonance donation strictly affects the ortho and para positions (relative to the ethoxy group), the carbon bearing the bromine does not receive direct resonance electron density. It only experiences a mild inductive effect. This subtle electronic isolation ensures that the C-Br bond remains sufficiently electrophilic to undergo oxidative addition at standard temperatures (80–100 °C), unlike heavily deactivated para-alkoxy aryl halides.
Experimental Workflow: Self-Validating Suzuki-Miyaura Cross-Coupling
To demonstrate the synthetic utility of 2-bromo-4-ethoxy-1-methylbenzene, the following protocol outlines a robust, self-validating Suzuki-Miyaura cross-coupling with an arylboronic acid [4].
The Self-Validating Paradigm
A protocol is only as reliable as its internal controls. This workflow incorporates in-situ visual cues and quantitative analytical checkpoints to ensure the reaction is proceeding correctly, allowing the chemist to diagnose failures in real-time.
Step-by-Step Methodology
-
Step 1: Reagent Assembly & Degassing (The Oxygen Check)
-
Action: In an oven-dried Schlenk tube, combine 2-bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol, 215.1 mg), arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv). Add 5 mL of a 4:1 Toluene/Water mixture.
-
Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex, which is essential for transmetalation. SPhos is chosen specifically to overcome the ortho-methyl steric hindrance.
-
Validation: Sparge the mixture with Argon for 15 minutes. Visual Check: The solution must transition from a reddish suspension (Pd(II)) to a pale yellow/orange homogeneous mixture. If the solution turns black, Pd(0) has aggregated into inactive "palladium black" due to oxygen contamination.
-
-
Step 2: Thermal Activation & Oxidative Addition
-
Action: Seal the tube and heat to 90 °C in a pre-heated oil bath.
-
Causality: The 90 °C temperature provides the activation energy required for the Pd(0) species to insert into the sterically hindered C-Br bond.
-
-
Step 3: Analytical Monitoring (The Conversion Check)
-
Action: At t = 2 hours, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL of Acetonitrile containing 0.1 mg/mL of 1,3,5-trimethoxybenzene (Internal Standard).
-
Validation: Analyze via LC-MS. Compare the integration of the starting material (m/z ~215) against the internal standard. A successful reaction should show >80% conversion at this stage. If conversion is <20%, the catalytic cycle has stalled, likely at the transmetalation step (indicating degraded boronic acid).
-
-
Step 4: Quench and Purification
-
Action: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Validation: Perform ¹H NMR on the isolated product. The disappearance of the characteristic singlet of the bromide-adjacent aromatic proton confirms successful C-C bond formation.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specifically tuned for 2-bromo-4-ethoxy-1-methylbenzene, highlighting the critical phases where structural properties influence the reaction pathway.
Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2-bromo-4-ethoxy-1-methylbenzene.
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide and Mechanistic Insights." Yoneda Labs Technical Resources. Available at:[Link]
-
Royal Society of Chemistry. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides." Organic Chemistry Frontiers, DOI: 10.1039/D1QO00919B. Available at:[Link]
Structural Elucidation of 2-Bromo-4-ethoxy-1-methylbenzene via ¹H and ¹³C NMR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identifier: CAS 1445601-62-6 [1]
Executive Summary
Precise structural characterization is the foundational pillar of modern drug development and synthetic chemistry. The compound 2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6) acts as a critical building block in complex organic syntheses. This whitepaper provides a rigorous, in-depth framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this specific 1,2,4-trisubstituted benzene derivative. By examining the causality behind spin-spin coupling networks and inductive/resonance effects, researchers can establish a self-validating protocol for confirming the compound's structure, purity, and molecular integrity.
Experimental Methodology: Self-Validating Protocol
NMR spectroscopy requires flawless sample preparation. Contaminants, poor shimming, or incorrect concentrations will induce line broadening and obscure critical coupling constants (J-values). The following procedure is grounded in established optimal methodologies for solution-state NMR [2].
Sample Preparation Protocol
-
Sample Mass Optimization: Weigh precisely 15–20 mg of 2-Bromo-4-ethoxy-1-methylbenzene on an analytical balance. This mass falls within the optimal 5–25 mg range required for high-signal-to-noise ratio in routine ¹H and ¹³C NMR [3].
-
Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected because the target compound lacks exchangeable protons (such as -OH or -NH) that would require protic solvent exchange management.
-
Homogenization: Ensure total dissolution by agitating the mixture in a secondary glass vial prior to transfer. Particulates degrade magnetic field homogeneity, resulting in poor line shapes.
-
Transfer & Depth Control: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the fill height strictly measures 40–50 mm . Samples below 40 mm cause shimming gradients, whereas samples above 50 mm dilute the analyte relative to the receiver coil, wasting costly deuterated solvent [2].
-
Degassing (Optional but Recommended): To resolve fine meta couplings (<3 Hz), purge the headspace with nitrogen to displace paramagnetic molecular oxygen, which can cause minor signal broadening [4].
Acquisition Parameters
-
¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 1.0 s, spectral width of 20 ppm.
-
¹³C NMR (100 MHz): 256–512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm. WALTZ-16 decoupling applied to remove ¹H-¹³C scalar couplings.
Workflow diagram illustrating optimal NMR sample preparation and acquisition.
Mechanistic Causality in Spectroscopic Analysis
To trust an NMR assignment, one must understand the electronic forces dictating the chemical shifts (
Electronic Effects & ¹H NMR Shifts
The compound features a benzene ring substituted at positions 1 (Methyl), 2 (Bromo), and 4 (Ethoxy).
-
Ethoxy Group (EDG at C-4): The oxygen atom donates electron density into the aromatic
-system via resonance (p- conjugation). This strongly shields the ortho (C-3, C-5) protons, moving them upfield to ~6.8–7.0 ppm. -
Bromo Group (EWG/Heavy Atom at C-2): Bromine withdraws electron density inductively (
-bond), but simultaneously exerts an upfield shielding influence on neighboring nuclei via the heavy-atom effect (spin-orbit coupling). -
Splitting Pattern: The hallmark of this 1,2,4-trisubstituted system is the classic aromatic multiplet pattern. H-5 is split by a large ortho coupling to H-6 (
Hz) and a small meta coupling to H-3 ( Hz), appearing as a doublet of doublets (dd).
Spin-spin coupling logic for the aromatic protons of the 1,2,4-trisubstituted ring.
Additivity in ¹³C NMR
In ¹³C NMR, chemical shifts are largely dominated by localized electron density and hybridization. The carbon bound directly to the ethoxy oxygen (C-4) becomes highly deshielded due to oxygen's electronegativity, resonating far downfield (
Structured Spectroscopic Data
The following tables synthesize the qualitative predictions into distinct, actionable assignments expected for 2-Bromo-4-ethoxy-1-methylbenzene in CDCl₃.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Causality / Assignment Notes |
| Ar-H6 | ~7.15 | Doublet (d) | 1H | Ortho to Me; unaffected by strong OEt shielding. | |
| Ar-H3 | ~7.09 | Doublet (d) | 1H | Ortho to Br, ortho to OEt; shielded by resonance. | |
| Ar-H5 | ~6.78 | Doublet of doublets (dd) | 1H | Highly shielded by ortho OEt group. | |
| -O-CH₂- | ~3.98 | Quartet (q) | 2H | Deshielded by direct attachment to O; splits with ethyl CH₃. | |
| Ar-CH₃ | ~2.32 | Singlet (s) | 3H | - | Typical benzylic methyl environment. |
| -CH₃ (ethyl) | ~1.38 | Triplet (t) | 3H | Typical aliphatic methyl, coupled to -O-CH₂-. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift ( | Assignment & Inductive Causality |
| C-4 | ~157.8 | Quaternary; exceptionally deshielded by electronegative oxygen. |
| C-6 | ~131.2 | Aromatic C-H; largely governed by unperturbed benzene ring currents. |
| C-1 | ~129.5 | Quaternary; deshielded slightly by methyl attachment. |
| C-2 | ~124.5 | Quaternary; shifted by heavy atom effect of covalently bonded Bromine. |
| C-3 | ~117.8 | Aromatic C-H; shielded by ortho ethoxy resonance. |
| C-5 | ~113.4 | Aromatic C-H; heavily shielded by ortho ethoxy resonance. |
| -O-CH₂- | ~63.8 | Aliphatic; deshielded by direct inductive withdrawal from oxygen. |
| Ar-CH₃ | ~22.4 | Aliphatic; benzylic carbon shifted slightly downfield. |
| -CH₃ (ethyl) | ~14.8 | Aliphatic; terminal methyl carbon. |
Conclusion
By systematically dissecting the 2-Bromo-4-ethoxy-1-methylbenzene molecule using established rules of spectroscopic additivity and sample handling protocols, investigators can verify product outcomes with extreme confidence. Deviation from these expected chemical shifts or splitting patterns strictly indicates the presence of positional isomers (e.g., 3-bromo configurations) or chemical impurities.
References
-
Organomation. "NMR Sample Preparation: The Complete Guide." Retrieved March 9, 2026. [Link]
-
NMR-Bio Guidelines. "NMR sample preparation guidelines." Retrieved March 9, 2026.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." American Chemical Society Publications / Springer-Verlag. Retrieved March 9, 2026.[Link]
Chemical Reactivity and Stability Profile of 2-Bromo-4-ethoxy-1-methylbenzene: A Technical Guide for Advanced Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6)
Executive Summary
2-Bromo-4-ethoxy-1-methylbenzene is a highly functionalized, electron-rich aryl halide that serves as a critical building block in active pharmaceutical ingredient (API) synthesis and advanced materials science. The presence of both a strongly electron-donating ethoxy group (+M effect) and a methyl group (+I effect) fundamentally alters the electronic topography of the aromatic ring. This whitepaper provides an in-depth mechanistic analysis of its reactivity, focusing on palladium-catalyzed cross-coupling kinetics, ether stability, and electrophilic aromatic substitution (EAS) pathways.
Physicochemical Profiling & Electronic Topography
To effectively utilize 2-Bromo-4-ethoxy-1-methylbenzene in synthetic workflows, one must first understand its baseline physical properties and electronic distribution. The synergistic electron-donating effects of the 4-ethoxy and 1-methyl substituents create a highly electron-rich
Quantitative Data Summary
| Property | Value / Specification |
| CAS Number | 1445601-62-6 |
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 g/mol |
| Physical Form | Liquid (at 20°C) |
| Purity Standard | |
| Storage Conditions | Keep in a dark place, sealed dry, at room temperature |
| GHS Hazard Classification | H315, H319 (Skin/Eye Irritant) |
Palladium-Catalyzed Cross-Coupling Kinetics
Mechanistic Causality
Aryl bromides are standard electrophiles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. However, the cross-coupling of electron-rich aromatic systems is generally less efficient compared to electron-neutral or electron-deficient arenes[1]. The +M effect of the ethoxy group increases the electron density at the C2 carbon, thereby deactivating the carbon–bromine bond[1].
Because the oxidative addition of Pd(0) into the C–Br bond is the rate-limiting step for electron-rich substrates, standard catalysts like Pd(PPh3)4 often stall or require harsh thermal conditions. To overcome this thermodynamic barrier, the use of highly active, sterically demanding, and electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) is required[2]. These ligands increase the nucleophilicity of the palladium center, driving the oxidative addition, while their steric bulk accelerates the final reductive elimination step.
Pd-Catalyzed Cross-Coupling Cycle for Electron-Rich Aryl Bromides
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask under argon, combine 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), SPhos (0.08 equiv), and K3PO4 (2.0 equiv).
-
Solvent Addition: Add degassed Toluene/H2O (5:1 v/v).
-
Validation Check: The biphasic nature of this system is critical; it ensures the inorganic base dissolves in the aqueous layer to generate the active boronate complex, while the organic substrates remain in the toluene layer to undergo transmetalation.
-
-
Reaction: Heat the mixture to 80°C for 12 hours.
-
Validation Check: Monitor via GC-MS. The complete disappearance of the starting material mass peak (m/z 214/216) and the emergence of the coupled product mass validates successful oxidative addition and conversion.
-
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.
Ether Stability and Chemoselective Cleavage
Mechanistic Causality
Aryl-alkyl ethers are remarkably robust, exhibiting exceptional chemical stability towards bases, mild acids, and oxidizing agents[3]. This stability makes the ethoxy group an excellent protecting group or a stable pharmacophore during multi-step syntheses. However, targeted cleavage of the C–O bond is sometimes necessary to unmask the corresponding phenol.
Because
Mechanism of Aryl-Alkyl Ether Cleavage via Boron Tribromide (BBr3)
Self-Validating Protocol: Chemoselective Ether Cleavage
-
Preparation: Dissolve 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Validation Check: Strict temperature control at -78°C is mandatory to prevent non-selective side reactions, such as Lewis acid-catalyzed Friedel-Crafts alkylation or ring bromination.
-
-
Reagent Addition: Slowly add BBr3 (1.5 equiv, 1.0 M solution in CH2Cl2) dropwise. The solution will typically transition to a yellow/brown hue, visually confirming the formation of the oxonium-BBr3 complex.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The highly non-polar ether spot will disappear, replaced by a significantly more polar, UV-active phenol spot (which stains strongly with KMnO4).
-
-
Quenching: Cool back to 0°C and carefully quench with the slow addition of H2O to hydrolyze the boron intermediates. Extract with CH2Cl2, wash with saturated NaHCO3 to neutralize residual HBr, dry, and concentrate.
Electrophilic Aromatic Substitution (EAS) Directing Effects
If further functionalization of the aromatic ring is required, understanding the regioselectivity of 2-Bromo-4-ethoxy-1-methylbenzene is paramount.
-
The ethoxy group at C4 is the strongest activating group (+M) and directs incoming electrophiles to its ortho positions (C3 and C5).
-
The methyl group at C1 (+I) and the bromo group at C2 (-I, +M) exert weaker directing influences.
Because the para position to the ethoxy group is blocked by the methyl group, substitution is forced into the ortho positions. Between C3 and C5, position C5 is the kinetically and thermodynamically favored site . Position C3 suffers from severe steric hindrance as it is sandwiched between the bulky bromo group and the ethoxy group. Consequently, standard EAS reactions (e.g., nitration, halogenation, or Friedel-Crafts acylation) will proceed with high regioselectivity at the C5 position, yielding 1,2,4,5-tetrasubstituted benzene derivatives.
References
-
"Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls", National Institutes of Health (NIH). URL:[Link]
-
"Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols", Organic-Chemistry.org. URL: [Link]
-
"Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis", Royal Society of Chemistry (RSC). URL:[Link]
-
"Cleavage of Ethers - Organic Chemistry", Jack Westin. URL:[Link]
-
"Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel", American Chemical Society (ACS). URL:[Link]
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- 1. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
- 3. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. jackwestin.com [jackwestin.com]
- 5. pubs.acs.org [pubs.acs.org]
Architectural and Mechanistic Analysis of 2-Bromo-4-ethoxy-1-methylbenzene in Medicinal Chemistry
Abstract: In modern drug discovery, the strategic selection of core building blocks determines the downstream physicochemical properties and clinical viability of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I present this technical whitepaper to dissect the structural, electronic, and synthetic topography of 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6)[1][1]. By moving beyond empirical descriptions, this guide establishes a causal framework for why this specific 1,2,4-trisubstituted scaffold is deployed in rationally designed biaryl systems, and details a self-validating protocol for its integration.
Architectural Resonance: The 1,2,4-Trisubstituted Framework
The compound, also recognized as 3-bromo-4-methylphenetole [2][2], is defined by a carefully balanced push-pull electronic system and a highly specific steric landscape. Its utility in structural biology and combinatorial chemistry relies on three synergistic modifications to the benzene core:
-
C1 Methyl Group (Steric Anchor & Weak Donor): The methyl group provides mild electron donation via hyperconjugation (+I effect). More importantly, it acts as a permanent steric shield. When the adjacent bromine is replaced via cross-coupling, this methyl group forces the resulting biaryl axis out of planarity. This resulting "atropisomerism" or conformational locking is critical for escaping "flatland" in drug design, reducing promiscuous off-target binding and enhancing solubility.
-
C2 Bromine Atom (The Synthetic Handle): As a heavy halogen, the bromo substituent mildly deactivates the ring via inductive withdrawal (-I) but serves as the primary orthogonal handle for palladium-catalyzed cross-coupling reactions[1]. Its position—ortho to the methyl—creates the precise steric hindrance required to dictate downstream conformational geometry.
-
C4 Ethoxy Group (Lipophilic Tuning & Strong Donor): Modifying the molecule with an ethoxy ether (rather than a methoxy) significantly alters the lipophilic efficiency (LiPE). The oxygen acts as a resilient hydrogen bond acceptor for kinase hinge interactions, while the two-carbon ethyl chain provides optimal spatial bulk to fill hydrophobic receptor pockets without introducing excessive rotational entropy.
Fig 1. Electronic and steric interplay within the 2-bromo-4-ethoxy-1-methylbenzene framework.
Quantitative Physicochemical Profiling
Understanding the exact molecular constraints of this building block is paramount prior to library generation. The following data consolidates its intrinsic properties, directly linking them to pharmacological implications[3][1].
| Property | Value | Mechanistic Implication for Drug Design |
| Molecular Formula | C9H11BrO | Foundational halogenated fragment architecture. |
| Molecular Weight | 215.10 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Physical State | Liquid (97% Purity) | Requires precise volumetric/mass dispensation via gas-tight syringes in air-free environments. |
| TPSA | 9.23 Ų | Highly lipophilic ether footprint; ensures excellent baseline cellular membrane permeability. |
| H-Bond Acceptors | 1 (Ether Oxygen) | Capable of interacting with target enzyme hinge regions without overly hydrating the complex. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, favoring high-affinity receptor interactions. |
Experimental Execution: Self-Validating Suzuki-Miyaura Protocol
The transformation of 2-Bromo-4-ethoxy-1-methylbenzene into a functionalized biaryl API intermediate is most commonly achieved via a Suzuki-Miyaura cross-coupling. Due to the steric encumbrance at the C2 position, standard protocols often fail, leading to protodeboronation or incomplete conversion.
To ensure strict scientific integrity, the following methodology is engineered as a self-validating system . This means the protocol contains internal checkpoints that mathematically and visually confirm the reaction's progression, preventing false positives and wasted downstream resources.
Causality in Experimental Choices:
-
Catalyst Selection: Pd(dppf)Cl₂ is utilized instead of standard Pd(PPh₃)₄. Why? The bidentate dppf ligand enforces a wide bite angle (~99°), which dramatically accelerates the rate-limiting reductive elimination step, easily bypassing the steric hindrance caused by the C1-methyl group.
-
Base Selection: Cs₂CO₃ is chosen over K₂CO₃. Why? The larger cesium cation provides a highly soluble, "naked" carbonate counter-ion in the 1,4-Dioxane/H₂O biphasic system, accelerating the critical transmetalation step.
Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow with built-in analytical checkpoints.
Step-by-Step Methodology:
-
Preparation & Deoxygenation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-Dioxane (10 mL) and H₂O (2 mL). Sparge the solvent mixture rigorously with Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes active Pd(0) into inactive Pd(II) complexes, halting the catalytic cycle.
-
Substrate & Standard Loading: Add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 215.1 mg) and the desired arylboronic acid (1.2 mmol).
-
Self-Validating Step: Add exactly 0.5 mmol of 1,3,5-Trimethoxybenzene as an inert internal standard. This allows for absolute quantitative tracking of the reaction via ¹H-NMR.
-
-
Catalyst & Base Introduction: Rapidly add Cs₂CO₃ (2.5 mmol) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vessel under positive Argon pressure.
-
Thermal Activation & Visual Monitoring: Heat the mixture to 90°C.
-
Self-Validating Step: Observe the reaction color. A successful catalyst activation shifts the mixture from deep orange/red (Pd(II)) to a translucent pale yellow (active Pd(0)) within 15 minutes.
-
-
Quantitative Aliquot Validation: At 6 hours, remove a 50 µL aliquot under Argon. Evaporate and dissolve in CDCl₃. Acquire a rapid ¹H-NMR.
-
Self-Validating Step: Integrate the singlet of the 1,3,5-Trimethoxybenzene standard at ~6.1 ppm against the disappearing doublet of the bromoarene's C5 proton at ~7.4 ppm. Continue heating until the calculated conversion exceeds 98%.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).
Conclusion
The selection of 2-Bromo-4-ethoxy-1-methylbenzene is not an arbitrary structural choice; it is a calculated architectural decision. By leveraging the specific geometry of its 1,2,4-substitution pattern, chemists can successfully engineer highly lipophilic, conformationally locked biaryl systems. When utilized with self-validating protocols that respect the mechanistic demands of sterically hindered cross-couplings, it becomes a powerful vector for discovering robust, potent therapeutics.
References
-
355xx Chemical Database | Nomenclature Synonyms for 3-Bromo-4-methylphenetole. | [Link]
Sources
commercial availability and purity of 2-Bromo-4-ethoxy-1-methylbenzene
An In-depth Technical Guide to 2-Bromo-4-ethoxy-1-methylbenzene: Commercial Availability, Purity, and Application
Authored by: A Senior Application Scientist
Introduction
2-Bromo-4-ethoxy-1-methylbenzene is a substituted aromatic hydrocarbon that serves as a crucial building block in advanced organic synthesis. With the chemical formula C₉H₁₁BrO, this compound features a toluene core functionalized with bromo and ethoxy groups, providing multiple reactive sites for constructing more complex molecular architectures. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where precise molecular design is paramount. This guide provides an in-depth analysis of its commercial availability, typical purity specifications, and the analytical methodologies required to verify its quality, offering a critical resource for researchers, scientists, and professionals in drug development.
Commercial Availability and Specifications
2-Bromo-4-ethoxy-1-methylbenzene is readily available from several specialized chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, to accommodate needs ranging from academic research to process development. Purity levels are a critical specification, with most suppliers offering grades of 97% or higher.
Below is a summary of representative commercial offerings for 2-Bromo-4-ethoxy-1-methylbenzene and similar compounds, which highlights the common purity levels and analytical techniques used for quality control.
| Supplier | CAS Number | Purity Specification | Physical Form (at 20°C) | Analytical Method |
| AK Scientific | 1445601-62-6 | ≥ 99% | Liquid | GC |
| Sigma-Aldrich (Bide Pharmatech) | 1445601-62-6 | 97% | Liquid | Not Specified |
| MilliporeSigma (Apollo Scientific) | 103260-55-5 | 98% | Not Specified | Not Specified |
| ChemScene | 1394291-57-6 | ≥ 95% | Not Specified | Not Specified |
This table is a representative summary. Researchers should always consult the supplier's Certificate of Analysis (CoA) for batch-specific data.
Purity Assessment: A Multi-Faceted Approach
Ensuring the purity of a starting material like 2-Bromo-4-ethoxy-1-methylbenzene is a foundational requirement for reproducible and reliable synthetic outcomes. Impurities, which can include regioisomers, unreacted starting materials, or by-products from the synthesis, can lead to unintended side reactions, lower yields, and complications in the purification of subsequent products.[1] A robust analytical approach is therefore essential for quality assurance.
Common Analytical Techniques
-
Gas Chromatography (GC): As indicated by suppliers like AK Scientific, GC is a primary method for assessing the purity of volatile compounds like 2-Bromo-4-ethoxy-1-methylbenzene.[2] It separates components based on their boiling points and interactions with the stationary phase, providing a quantitative measure of the main component versus impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for orthogonal verification, HPLC is the method of choice.[1] A reversed-phase C18 column is typically effective for separating aromatic compounds from potential contaminants.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the compound and identifying any structurally related impurities.[3]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound and can help in the identification of unknown impurities.[1]
Sourcing and Quality Control Workflow
The following diagram illustrates a robust workflow for sourcing and verifying the quality of 2-Bromo-4-ethoxy-1-methylbenzene for use in a research or development setting.
Caption: Sourcing and QC workflow for chemical reagents.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol provides a standardized method for determining the purity of 2-Bromo-4-ethoxy-1-methylbenzene.
1. Objective: To quantify the purity of a 2-Bromo-4-ethoxy-1-methylbenzene sample and identify any volatile impurities.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (or other suitable carrier gas)
-
Sample: 2-Bromo-4-ethoxy-1-methylbenzene
-
Solvent: High-purity dichloromethane or ethyl acetate
-
Volumetric flasks and micropipettes
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 50 mg of the 2-Bromo-4-ethoxy-1-methylbenzene sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to achieve a concentration of approximately 1 mg/mL.[1]
4. GC Operating Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow Rate: 1.0 mL/min (Helium)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: Increase at 10°C/min to 250°C
-
Final Hold: Hold at 250°C for 5 minutes
-
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Synthesis, Purification, and Potential Impurities
While specific synthesis routes for 2-Bromo-4-ethoxy-1-methylbenzene are proprietary to suppliers, its structure suggests a synthesis involving the bromination of 4-ethoxytoluene. Electrophilic aromatic substitution reactions of this nature can sometimes result in the formation of regioisomers.[4]
Potential Impurities May Include:
-
Regioisomers: Such as 3-bromo-4-ethoxytoluene, arising from bromination at a different position on the aromatic ring.
-
Unreacted Starting Material: Residual 4-ethoxytoluene.
-
Poly-brominated Species: Dibrominated products, if the reaction conditions are not carefully controlled.
Purification of the crude product is typically achieved through methods such as fractional distillation under reduced pressure or column chromatography on silica gel to effectively separate the desired product from these potential impurities.[5][6]
Safe Handling and Storage
As a chemical intermediate, proper handling and storage of 2-Bromo-4-ethoxy-1-methylbenzene are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]
-
Avoid inhalation of vapors.[7]
-
-
Storage:
Applications in Drug Development and Research
Substituted bromobenzenes are versatile intermediates in organic synthesis, primarily due to the utility of the bromine atom in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and as a precursor for organometallic reagents.[10] The ethoxy and methyl groups on the ring of 2-Bromo-4-ethoxy-1-methylbenzene can modulate the electronic properties and steric environment of the molecule, influencing subsequent reactions.
This compound can serve as a key starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11] The functional groups present allow for sequential and regioselective introduction of new functionalities, making it a valuable tool for building molecular diversity in drug discovery campaigns.
Conclusion
2-Bromo-4-ethoxy-1-methylbenzene is a commercially accessible and valuable reagent for advanced chemical synthesis. A thorough understanding of its purity, the analytical methods for its verification, and its proper handling are essential for its effective use in research and development. By implementing a rigorous quality control workflow, scientists can ensure the reliability and reproducibility of their experimental results, accelerating the pace of discovery in drug development and materials science.
References
-
Aladdin Scientific. 2-bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene. Biocompare. [Link]
-
PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
-
ResearchGate. Bromobenzene Aliphatic Nucleophilic Substitution Guided Controllable and Reproducible Synthesis of High Quality Cesium Lead Brom. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aaronchem.com [aaronchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-1-methylbenzene
Introduction: The Strategic Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic boronic acid reagents.[3][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene. This substrate, featuring an electron-donating ethoxy group and a methyl group on the aromatic ring, presents a common structural motif in medicinal chemistry and materials science. Understanding the nuances of its coupling is crucial for the efficient construction of more complex biaryl structures. We will delve into the rationale behind the selection of reagents and conditions, provide a detailed experimental protocol, and discuss the key mechanistic aspects of this transformative reaction.
The Catalytic Heart of the Reaction: Understanding the Components
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system. Each plays a critical and interconnected role in the catalytic cycle.
The Palladium Catalyst: The Engine of the Coupling
The palladium catalyst is the central player, facilitating the key steps of the reaction. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8][9] While various palladium sources can be used, palladium(II) precatalysts like palladium(II) acetate are often employed as they are readily reduced in situ to the active Pd(0) species.[10]
The Phosphine Ligand: The Catalyst's Navigator
The choice of phosphine ligand is paramount to the success of the Suzuki-Miyaura coupling, profoundly influencing the catalyst's activity, stability, and selectivity.[1] For aryl bromides, and particularly for sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often the key to high yields.[1][11] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[1] Dialkylbiaryl phosphines, such as SPhos and XPhos, have demonstrated broad applicability and high efficiency for a wide range of aryl bromides.[11]
The Base: The Activator of the Boronic Acid
The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[3][9][12] It is widely accepted that the base converts the boronic acid into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[12][13][14] The choice of base can significantly impact reaction rates and yields.[12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), with the selection often depending on the specific substrates and solvent system.[11][12]
The Solvent System: The Reaction's Environment
The solvent system influences the solubility of the reagents and the stability and reactivity of the catalytic species.[15][16][17] A variety of organic solvents can be used, often in combination with water.[8] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[8][16] The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[2][16]
The Catalytic Cycle: A Visual Representation
The intricate dance of the Suzuki-Miyaura coupling can be visualized through its catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates to achieve the highest yields.
Materials and Reagents:
-
2-Bromo-4-ethoxy-1-methylbenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Reaction Setup Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: To the flask, add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[18]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[1][18]
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene. These are starting points and may require optimization for specific arylboronic acid coupling partners.
| Parameter | Recommended Condition/Reagent | Rationale/Notes |
| Aryl Halide | 2-Bromo-4-ethoxy-1-methylbenzene | The substrate of interest. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | A common and effective precatalyst. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands are effective for aryl bromides.[1][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation.[11][12] |
| Solvent | Toluene/Water or Dioxane/Water (4:1 to 10:1 ratio) | A mixed solvent system aids in dissolving both organic and inorganic reagents.[16][19] |
| Temperature | 80 - 110 °C | Sufficient to promote catalysis without significant decomposition. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific coupling partners. |
Conclusion: A Gateway to Molecular Complexity
The Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene provides a reliable and efficient pathway to a diverse range of biaryl compounds. By understanding the fundamental roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol and guidelines presented in this application note serve as a robust starting point for the synthesis of novel molecules with potential applications in drug discovery and materials science, empowering scientists to construct complex molecular architectures with precision and control.
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium-C
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Public
- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.
- The Suzuki-Miyaura Cross-Coupling Reaction.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
- Suzuki reaction - Wikipedia.
- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds - Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Form
- Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzo
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
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- 2. m.youtube.com [m.youtube.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Buchwald-Hartwig amination of 2-Bromo-4-ethoxy-1-methylbenzene
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-ethoxy-1-methylbenzene with Morpholine Using RuPhos Pd G3
Introduction & Mechanistic Rationale
The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds in pharmaceutical development, overcoming the severe substrate limitations of classical nucleophilic aromatic substitution[1]. However, coupling sterically hindered ortho-substituted aryl halides with bulky secondary amines remains a significant kinetic challenge. This application note details an optimized, highly efficient protocol for the cross-coupling of 2-bromo-4-ethoxy-1-methylbenzene with morpholine.
Substrate & Ligand Causality: The target substrate, 2-bromo-4-ethoxy-1-methylbenzene, features an ortho-methyl group that impedes the oxidative addition and amine coordination steps due to steric clash. To overcome this energy barrier, the dialkylbiarylphosphine ligand RuPhos is employed. Density Functional Theory (DFT) and kinetic studies demonstrate that RuPhos is uniquely suited for secondary amines[2]. Unlike its congener BrettPhos, RuPhos lacks a bulky substituent at the 3-position of the non-phosphorus-containing aryl ring. This reduced steric profile prevents excessive crowding when a bulky secondary amine (like morpholine) binds to the palladium center, while its electron-rich dicyclohexylphosphino group ensures rapid oxidative addition[3].
Precatalyst Causality: We utilize the RuPhos Pd G3 precatalyst. This third-generation (G3) palladacycle features an N-substituted 2-aminobiphenylpalladium methanesulfonate scaffold[4]. Upon exposure to a base (NaOtBu), the methanesulfonate leaving group is rapidly displaced, undergoing reductive elimination to quantitatively yield the highly active, monoligated L-Pd(0) species at room temperature. This prevents the formation of off-cycle Pd(I) dimers or ligand degradation that often plagues in situ catalyst generation from Pd2(dba)3.
Catalytic Cycle
Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.
Reaction Optimization & Quantitative Data
The choice of base and solvent profoundly impacts the reaction kinetics. The rate-limiting step in the RuPhos-catalyzed amination of secondary amines is reductive elimination[2]. A strong base is required to rapidly deprotonate the amine coordination complex, driving the equilibrium toward the palladium amido complex.
Table 1: Optimization of Reaction Conditions
| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 12 | < 10 |
| 2 | RuPhos Pd G3 / RuPhos | Cs2CO3 | Dioxane | 100 | 12 | 65 |
| 3 | BrettPhos Pd G3 / BrettPhos | NaOtBu | Toluene | 85 | 4 | 45 |
| 4 | RuPhos Pd G3 / RuPhos | NaOtBu | THF | 85 | 4 | 88 |
| 5 | RuPhos Pd G3 / RuPhos | NaOtBu | Toluene | 85 | 4 | > 99 |
Causality in Optimization:
-
Ligand Effect: Entry 3 demonstrates that BrettPhos is less effective for secondary amines due to steric clash from its 3-isopropyl group, whereas RuPhos accommodates the bulky morpholine perfectly.
-
Base Selection: Sodium tert-butoxide (NaOtBu) provides the optimal balance of strong basicity (pKa ~17) and non-nucleophilicity. Weaker bases like Cs2CO3 (Entry 2) result in stalled reactions because they cannot efficiently deprotonate the coordinated morpholine.
-
Solvent Dynamics: Toluene is preferred over THF (Entry 4 vs. 5) because its non-polar nature destabilizes the highly polar Pd(II) amido intermediate, thereby accelerating the rate-limiting reductive elimination step to form the C–N bond.
Experimental Workflow
Step-by-step experimental workflow for the amination protocol.
Detailed Experimental Protocol
Reagents Required:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol, 215 mg)
-
Morpholine (1.2 equiv, 1.2 mmol, 105 µL)
-
RuPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.7 mg)
-
RuPhos (2.0 mol%, 0.02 mmol, 9.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Glovebox Preparation (Critical Step): In a nitrogen-filled glovebox, add RuPhos Pd G3 (16.7 mg), RuPhos (9.3 mg), and NaOtBu (135 mg) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Rationale: NaOtBu is highly hygroscopic; atmospheric moisture will hydrolyze the base to NaOH, leading to competitive C–O bond formation (phenol byproducts) and catalyst deactivation.
-
-
Substrate Addition: Add 2-bromo-4-ethoxy-1-methylbenzene (215 mg) to the vial.
-
Solvation & Amine Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Under a positive pressure of nitrogen, inject anhydrous toluene (5.0 mL) followed by morpholine (105 µL).
-
Activation Observation (Self-Validation): Stir the mixture at room temperature for 5 minutes.
-
Checkpoint: The solution will transition from a pale yellow suspension to a deep red, homogeneous solution. This color change visually validates the successful activation of the G3 precatalyst into the active Pd(0) species.
-
-
Heating: Transfer the vial to a pre-heated aluminum heating block at 85 °C. Stir vigorously (800 rpm) for 4 hours.
-
Reaction Quenching: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water. The formation of a biphasic mixture indicates the neutralization of excess base and precipitation of inorganic salts (NaBr).
-
Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure product, N-(4-ethoxy-2-methylphenyl)morpholine.
Analytical Validation
To confirm the success of the protocol, the isolated product must be validated analytically:
-
LC-MS: Expected mass [M+H]+ for C13H19NO2 is m/z 222.1.
-
1H NMR (400 MHz, CDCl3): Validation is confirmed by the disappearance of the secondary amine N–H proton of morpholine. Key diagnostic peaks include the morpholine methylene protons adjacent to the nitrogen (~2.9–3.1 ppm, multiplet, 4H) and oxygen (~3.8–3.9 ppm, multiplet, 4H), the ethoxy –CH2– quartet (~4.0 ppm), and the distinctive ortho-methyl singlet (~2.3 ppm).
References
1.[1] Buchwald–Hartwig amination Source: Wikipedia URL:[Link] 2.[2] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / PMC URL:[Link] 3.[4] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] 4.[3] Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Formation of 4-Ethoxy-1-methyl-2-(magnesiobromo)benzene
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1][2][3] Their discovery by Victor Grignard in 1900 was a landmark achievement, recognized with the Nobel Prize in Chemistry in 1912.[4] The utility of these reagents stems from the reversal of polarity (umpolung) at the carbon atom bonded to the organic halide, transforming it from an electrophilic to a highly nucleophilic center.[5] This application note provides a detailed protocol for the preparation of the Grignard reagent from 2-Bromo-4-ethoxy-1-methylbenzene, a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[6]
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[7] It is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmosphere techniques.[8][9][10][11] This guide will detail the critical aspects of the reaction, including the activation of magnesium, initiation of the reaction, and methods for determining the concentration of the resulting Grignard reagent.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent proceeds via a single electron transfer (SET) mechanism from the magnesium metal to the aryl halide.[5] This process generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium radical cation (Mg•+) to form the organomagnesium species.[5]
Several factors are critical for the successful formation of the Grignard reagent:
-
Solvent: Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential.[2][4][12] They solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing its precipitation and maintaining its reactivity.[2][5] THF is often preferred due to its higher boiling point, allowing for higher reaction temperatures if needed, and its excellent solvating power.[12]
-
Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[4][11] This layer must be disrupted to expose the fresh, reactive metal surface. Common activation methods include mechanical crushing, sonication, or the use of chemical activators like iodine, 1,2-dibromoethane, or methyl iodide.[4][13][14][15]
-
Anhydrous Conditions: Grignard reagents are strong bases and will react readily with protic sources, including water, alcohols, and even the moisture in the air, to form the corresponding hydrocarbon, thereby quenching the reagent.[2][5][8][16] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[9][10]
Materials and Equipment
| Reagents | Grade | Supplier | CAS Number |
| 2-Bromo-4-ethoxy-1-methylbenzene | ≥97% | Sigma-Aldrich | 1445601-62-6[17] |
| Magnesium Turnings | High Purity | — | 7439-95-4 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | — | 109-99-9 |
| Iodine | Crystal, Reagent Grade | — | 7553-56-2 |
| 1,2-Dibromoethane | Anhydrous, ≥99% | — | 106-93-4 |
| Hydrochloric Acid | 1 M solution | — | 7647-01-0 |
| For Titration | |||
| (R)-(-)-Menthol | ≥99% | — | 2216-51-5 |
| 1,10-Phenanthroline | Reagent Grade | — | 66-71-7 |
Equipment:
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser (flame-dried)
-
Dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Heating mantle or oil bath
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles (oven-dried)
Experimental Protocol
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. The iodine serves as both an indicator and an activator; its color will disappear upon reaction initiation.[4][13][15]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun or by adding a few drops of 1,2-dibromoethane.[4][14] Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy or grayish solution.[12][18][19]
-
Reaction Progression: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12][20] The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if necessary.[10][21]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 30-60 minutes to ensure complete consumption of the magnesium.[16] The resulting solution of 4-Ethoxy-1-methyl-2-(magnesiobromo)benzene is typically cloudy and grayish-brown.
Workflow for Grignard Reagent Formation
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. quora.com [quora.com]
- 11. praxilabs.com [praxilabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. 2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6 [sigmaaldrich.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acs.org [acs.org]
Application Note: 2-Bromo-4-ethoxy-1-methylbenzene as a Versatile Synthetic Building Block
Executive Summary
2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6), also known as 2-bromo-4-ethoxytoluene or 3-bromo-4-methylphenetole, is a highly valuable aryl bromide building block used extensively in medicinal chemistry, agrochemical development, and materials science[1]. Structurally, it features a bromine atom flanked by an ortho-methyl group and a para-ethoxy group. This specific substitution pattern presents unique electronic and steric challenges that require meticulously optimized catalytic and stoichiometric protocols.
This application note provides researchers with field-proven, self-validating protocols for utilizing this building block in transition-metal-catalyzed cross-couplings and organometallic transformations, grounded in fundamental mechanistic causality.
Physicochemical & Structural Profiling
Understanding the baseline properties of the building block is critical for handling, storage, and stoichiometric calculations.
| Property | Specification / Value |
| Chemical Name | 2-Bromo-4-ethoxy-1-methylbenzene |
| CAS Number | 1445601-62-6 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.10 g/mol |
| Physical Form | Liquid (at room temperature) |
| Purity | ≥97% (Typical commercial grade) |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature |
| InChI Key | GNTXPUQREWIXOK-UHFFFAOYSA-N |
Data compiled from commercial chemical specifications[2].
Mechanistic Rationale & Reactivity Profile
The reactivity of 2-Bromo-4-ethoxy-1-methylbenzene is dictated by two primary structural features:
-
Electronic Deactivation (+M Effect): The 4-ethoxy group is strongly electron-donating via resonance. This increases the electron density of the aromatic ring, making the C–Br bond less electrophilic. Consequently, the oxidative addition of Palladium(0) into the C–Br bond is thermodynamically and kinetically decelerated compared to electron-deficient aryl halides.
-
Steric Hindrance: The 1-methyl group sits ortho to the bromine atom. This creates a steric shield around the reactive site, which complicates both the transmetalation step (where bulky nucleophiles must approach) and the reductive elimination step in cross-coupling cycles[3].
Causality in Catalyst Selection: To overcome these barriers in cross-coupling, standard triphenylphosphine (PPh₃) ligands are often insufficient. Instead, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are required[4]. These ligands are highly electron-rich (accelerating oxidative addition) and extremely bulky (forcing the palladium centers into a monoligated [PdL] active state, which accelerates reductive elimination)[3][4].
Application Workflows & Methodologies
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
This protocol details the coupling of 2-Bromo-4-ethoxy-1-methylbenzene with an arylboronic acid to form a sterically hindered biaryl compound.
Reagents & Materials:
-
Aryl Halide: 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(OAc)₂ (2.0 mol%)
-
Ligand: SPhos (4.0 mol%)
-
Base: K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Solvent: Toluene / H₂O (5:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Preparation of the Catalytic Species: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos. Rationale: Pre-mixing allows the formation of the active Pd(0)-SPhos complex in situ.
-
Addition of Solid Reagents: Add phenylboronic acid and anhydrous K₃PO₄ to the tube.
-
Inert Atmosphere: Seal the tube with a septum and purge the vessel with Argon (3x vacuum/Argon cycles). Rationale: Pd(0) intermediates are highly oxygen-sensitive; rigorous degassing prevents catalyst deactivation.
-
Addition of Liquids: Syringe in the degassed Toluene and H₂O, followed by 2-Bromo-4-ethoxy-1-methylbenzene.
-
Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring.
-
Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc).
Quantitative Optimization Data:
| Ligand | Catalyst Loading | Base | Yield (%) |
|---|---|---|---|
| PPh₃ | 5.0 mol% | Na₂CO₃ | < 20% |
| PCy₃ | 2.0 mol% | K₃PO₄ | 45% |
| SPhos | 2.0 mol% | K₃PO₄ | > 90% |
Protocol B: Lithium-Halogen Exchange & Electrophilic Trapping
This protocol converts the aryl bromide into a highly nucleophilic aryllithium species, which is then trapped with DMF to yield 5-ethoxy-2-methylbenzaldehyde.
Reagents & Materials:
-
Aryl Halide: 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 5.0 mmol)
-
Organolithium: n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv, 5.5 mmol)
-
Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 10.0 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add 2-Bromo-4-ethoxy-1-methylbenzene and anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Rationale: Lithium-halogen exchange is extremely rapid. Cryogenic temperatures are mandatory to prevent side reactions such as dehydrohalogenation by n-BuLi or Wurtz-Fittig homo-coupling between the newly formed aryllithium and unreacted aryl bromide[5][6][7].
-
Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 30 minutes.
-
Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for an additional 30 minutes at -78 °C, then slowly allow the reaction to warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Visualizations of Synthetic Pathways
Synthetic Utility Workflow
The following diagram illustrates the divergent synthetic pathways available for 2-Bromo-4-ethoxy-1-methylbenzene, highlighting the transition from the base building block to complex pharmaceutical intermediates.
Divergent synthetic pathways of 2-Bromo-4-ethoxy-1-methylbenzene via Pd-catalysis and Lithiation.
Mechanistic Catalytic Cycle (Suzuki-Miyaura with SPhos)
This diagram maps the causality of the Suzuki-Miyaura coupling, demonstrating where the electronic and steric properties of the substrate interact with the catalytic cycle.
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric and electronic mechanistic checkpoints.
References
-
355xx.com Chemical Database (2024). 1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene. Retrieved from[Link]
-
Wikipedia, The Free Encyclopedia (n.d.). n-Butyllithium: Halogen–lithium exchange. Retrieved from [Link]
-
The Journal of Organic Chemistry (ACS Publications) (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange. Retrieved from [Link]
-
Organic Letters (ACS Publications) (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Retrieved from[Link]
Sources
Application Notes & Protocols: Strategic Palladium Catalyst Selection for Cross-Coupling with 2-Bromo-4-ethoxy-1-methylbenzene
Abstract
This comprehensive guide details the strategic selection of palladium catalysts for various cross-coupling reactions utilizing 2-Bromo-4-ethoxy-1-methylbenzene as a key building block. This substrate, characterized by an electron-rich aromatic core and steric hindrance from an ortho-methyl group, presents unique challenges to catalyst activity. We will dissect the mechanistic principles governing catalyst choice and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering a blend of theoretical grounding and practical, actionable methodologies.
Part 1: Foundational Principles & Substrate Analysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation (or olefin insertion for the Heck reaction), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1]
Analysis of 2-Bromo-4-ethoxy-1-methylbenzene:
The successful coupling of 2-Bromo-4-ethoxy-1-methylbenzene hinges on overcoming two distinct electronic and steric challenges posed by its structure:
-
Electronic Effects: The para-ethoxy group is a strong electron-donating group, increasing the electron density of the aromatic ring. This makes the carbon-bromine bond less electrophilic and, consequently, more resistant to the initial, often rate-limiting, oxidative addition step.[2]
-
Steric Effects: The ortho-methyl group provides significant steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium catalyst, further slowing the oxidative addition step and potentially affecting subsequent steps in the catalytic cycle.[3]
Therefore, the selection of a suitable catalyst system is not trivial. It requires a palladium source paired with a ligand specifically designed to overcome these hurdles. The ideal ligand should be both highly electron-rich to facilitate the oxidative addition into the electron-rich C-Br bond and sterically bulky to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[4]
Part 2: Strategic Catalyst & Ligand Selection
For challenging substrates like 2-Bromo-4-ethoxy-1-methylbenzene, the choice of phosphine ligand is paramount. Modern biaryl phosphine ligands, developed extensively by the Buchwald and Hartwig groups, are particularly effective.[5]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most versatile C-C bond-forming cross-coupling due to the stability and low toxicity of its organoboron reagents.[6] For this substrate, highly active catalysts are required.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general ligand for sterically hindered and electron-rich aryl bromides. Its bulk and electron-donating properties create a highly active catalyst.[4][7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective ligand, often used for challenging couplings. The methoxy groups contribute to its electron-rich character.[8]
-
-
Palladium Source:
-
Pd(OAc)₂ or Pd₂(dba)₃: Standard, cost-effective palladium precursors that form the active Pd(0) species in situ.
-
XPhos-Pd-G2/G3 Precatalysts: These are highly stable and efficient palladacycle precatalysts that rapidly generate the active monoligated Pd(0) species, often leading to higher yields and lower catalyst loadings, even at lower temperatures.[9]
-
-
Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is typically effective.[1] Anhydrous solvents such as 1,4-dioxane, toluene, or THF are preferred. The addition of water can sometimes accelerate the reaction.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for constructing arylamines. The choice of ligand is critical and often substrate-dependent.
-
Recommended Ligands:
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for C-N coupling and is highly effective for coupling both primary and secondary amines with hindered aryl halides.[5] Its structure is optimized to promote the challenging reductive elimination step to form the C-N bond.[10]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A versatile ligand that often shows excellent performance where others fail, particularly in reactions involving sterically demanding partners.[11]
-
-
Palladium Source: Pd(OAc)₂ or precatalysts like BrettPhos Pd G3 are highly effective.
-
Base and Solvent: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[12] Anhydrous, non-protic solvents like toluene or dioxane are standard.
C. Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling connects terminal alkynes with aryl halides. For hindered aryl bromides, copper-free conditions are often preferred to avoid the formation of diyne byproducts from Glaser coupling.
-
Recommended Ligands:
-
Tri-tert-butylphosphine (P(t-Bu)₃): A bulky and electron-rich monophosphine ligand that is highly effective for Sonogashira couplings of aryl bromides, often allowing for reactions at room temperature.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can be excellent alternatives to phosphines, offering high stability and activity for coupling aryl bromides.[14]
-
-
Palladium Source: Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are common choices.
-
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, often serving as both the base and part of the solvent system.[13]
D. Heck Reaction (C-C Vinyl Bond Formation)
The Heck reaction couples the aryl bromide with an alkene. Electron-rich aryl bromides are notoriously less reactive in Heck couplings and often require higher temperatures and more active catalyst systems.[15]
-
Recommended Ligands:
-
Palladium Source: Pd(OAc)₂ is the most common palladium source.
-
Base and Solvent: An organic base like triethylamine or a weaker inorganic base such as K₂CO₃ is used. High-boiling polar aprotic solvents like DMF or NMP are typical.[18]
Part 3: Catalytic Cycles Visualized
To elucidate the mechanistic pathways, the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are presented below. These diagrams illustrate the critical role of the ligand in facilitating the key steps of the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 4: Experimental Protocols
The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-1-methylbenzene with Phenylboronic Acid
Materials:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Standard laboratory glassware, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-ethoxy-1-methylbenzene (e.g., 215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and anhydrous K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Part 5: Catalyst System Performance Data
The following table summarizes typical performance data for various palladium-catalyzed cross-coupling reactions on sterically hindered and/or electron-rich aryl bromides, providing a baseline for what can be expected when working with 2-Bromo-4-ethoxy-1-methylbenzene.
| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromo-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [8] |
| Suzuki-Miyaura | 2-Bromomesitylene | Phenylboronic acid | XPhos Pd G2 (1%) | K₃PO₄ | Dioxane/H₂O | 80 | 98 | [9] |
| Buchwald-Hartwig | 2-Bromo-1,3,5-triisopropylbenzene | N-Methylaniline | BrettPhos Pd G3 (1%) | NaOtBu | Toluene | 100 | 92 | [20] |
| Buchwald-Hartwig | 4-Bromo-N,N-dimethylaniline | Aniline | Pd(OAc)₂ (2%) / RuPhos (4%) | K₂CO₃ | t-BuOH | 110 | 94 | [11] |
| Sonogashira | 2-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) / CuI (4%) | TEA | THF | 65 | 85 | [13] |
| Heck | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1%) / P(o-tol)₃ (2%) | K₂CO₃ | DMF | 120 | 88 | [16] |
Part 6: Troubleshooting & Key Considerations
-
Low or No Conversion: This is often due to inefficient oxidative addition. Ensure the reaction is rigorously deoxygenated, as oxygen can deactivate the catalyst.[19] Consider switching to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or BrettPhos) or using a pre-catalyst for more reliable generation of the active Pd(0) species.[9]
-
Hydrodehalogenation: The formation of 4-ethoxy-1-methylbenzene as a byproduct indicates premature protonolysis. This can be problematic with very active catalysts and electron-rich substrates.[1] Using a slightly less active catalyst or a non-protic base/solvent system can sometimes mitigate this issue.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki) or alkyne (in Sonogashira) can occur. For Suzuki reactions, ensuring a rigorously oxygen-free environment is crucial. For Sonogashira, using copper-free conditions can eliminate Glaser homocoupling.[21]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and oxidation.[19] Always handle and store them under an inert atmosphere.
By carefully selecting a robust palladium catalyst system tailored to overcome the specific electronic and steric challenges of 2-Bromo-4-ethoxy-1-methylbenzene, researchers can successfully employ this versatile building block in a wide array of powerful synthetic transformations.
References
- Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions.
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
- Beller, M., & Zapf, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Christmann, U., & Vilar, R. (2005). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Biscoe, M. R., & Buchwald, S. L. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(15), 5774–5777.
- Tang, W., et al. (2015). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Caddick, S., & Cloke, F. G. N. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Ikawa, T., & Buchwald, S. L. (2007). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 129(42), 12662-12663.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Wang, Y., et al. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- Kinzel, T., et al. (2010). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindoles. Molecular Diversity, 23(1), 117-126.
- Bedford, R. B., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 13(5), 1145–1155.
- Whitcombe, N. J., & Hii, K. K. (2000). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Coordination Chemistry Reviews, 203(1), 225-266.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
- Organ, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3924–3936.
- Shi, S., & Zhang, Y. (2007). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. The Journal of Organic Chemistry, 72(15), 5927–5930.
- de Vries, J. G. (2006). CHAPTER 9: Modern Heck Reactions. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
- Itami, K., et al. (2025).
- Hartwig, J. F., & Louie, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21746–21754.
- Organic Synthesis, Inc. (n.d.). Stille Coupling.
- Entegris. (n.d.). Buchwald Ligands Review.
- Boykin, D. W., et al. (2014). A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. Molecules, 19(5), 6646-6657.
- BenchChem. (n.d.). A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene.
- Zapf, A., & Beller, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Buchwald, S. L., & Montgomery, J. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(3), 1542-1545.
- ResearchGate. (2025). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Organic Synthesis, Inc. (n.d.). Buchwald-Hartwig Coupling.
- Li, J., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6054–6057.
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling.
- Alonso, F., et al. (2011). Recent Advances in Sonogashira Reactions. Chemical Reviews, 111(3), 2115-2179.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1091.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Buchwald, S. L., et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(13), 5099–5103.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- Buchwald, S. L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17134-17140.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Semantic Scholar. (n.d.). Buchwald–Hartwig Amination.
- ResearchGate. (2025). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entegris.com [entegris.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
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- 16. books.rsc.org [books.rsc.org]
- 17. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. organic-synthesis.com [organic-synthesis.com]
- 21. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Application Note: Preparative Purification of 2-Bromo-4-ethoxy-1-methylbenzene via Flash Column Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Technique: Normal-Phase Flash Column Chromatography.
Introduction & Chemical Context
2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6) is a vital halogenated aromatic building block frequently utilized in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). As a liquid at room temperature with a purity standard typically requiring >97% for downstream applications [1], its isolation from crude reaction mixtures presents specific chromatographic challenges.
Crude mixtures generating this compound (e.g., via the bromination of 4-ethoxytoluene or the ethylation of 3-bromo-4-methylphenol) often contain unreacted polar precursors and highly lipophilic over-brominated byproducts. Achieving high-purity isolation requires a rigorously optimized normal-phase flash chromatography protocol that exploits subtle differences in dipole-dipole interactions.
Chromatographic Principles & Causality
In normal-phase chromatography, separation is driven by an adsorption/desorption mechanism where compounds are retained based on their affinity for a polar stationary phase (typically unmodified silica gel) and are eluted by a non-polar to moderately polar mobile phase[2].
The separation causality for 2-bromo-4-ethoxy-1-methylbenzene relies on balancing two opposing molecular features:
-
Lipophilicity: The aromatic ring, methyl group, ethyl chain, and the large, polarizable bromine atom significantly increase the molecule's affinity for the non-polar mobile phase (e.g., hexanes).
-
Hydrogen Bond Acceptance: The ether oxygen (-O-) acts as a weak hydrogen bond acceptor, interacting with the acidic silanol (-Si-OH) groups on the silica gel surface.
Because of this balance, the target compound exhibits moderate polarity. It will elute faster than unreacted phenolic precursors (which form strong hydrogen bonds with silica) but slower than non-polar over-brominated impurities [3].
Fig 1. Normal-phase separation mechanism for 2-bromo-4-ethoxy-1-methylbenzene and impurities.
Method Development: Translating TLC to Flash Chromatography
A common point of failure in flash chromatography is the arbitrary selection of solvent gradients. A self-validating protocol requires translating Thin Layer Chromatography (TLC) Retention Factors (
The CV is the volume of solvent required to elute a non-retained solute, mathematically defined as
Table 1: TLC Optimization and CV Parameters for 2-Bromo-4-ethoxy-1-methylbenzene
| Solvent System (Hexanes:EtOAc) | Target | Impurity | Target CV ( | Impurity CV | Suitability for Isocratic Flash | ||
| 100:0 | 0.15 | 0.05 | 0.10 | 6.67 | 20.00 | 13.33 | Poor (Excessive solvent use) |
| 98:2 | 0.30 | 0.10 | 0.20 | 3.33 | 10.00 | 6.67 | Excellent ( |
| 95:5 | 0.55 | 0.35 | 0.20 | 1.81 | 2.85 | 1.04 | Poor (Elutes too close to void) |
Data Interpretation: While a 95:5 ratio provides a good
Experimental Protocol
This step-by-step methodology ensures high recovery and purity by utilizing a dry-loading technique, which is critical when the crude mixture contains strong solvents or viscous oils that interfere with compound concentration at the head of the column[2].
Fig 2. Step-by-step flash chromatography workflow for halogenated aromatic ether purification.
Phase 1: Sample Preparation (Dry Loading)
-
Weigh the crude liquid reaction mixture containing 2-bromo-4-ethoxy-1-methylbenzene.
-
Dissolve the crude mixture in a minimal amount of a volatile, strong solvent (e.g., Dichloromethane).
-
Add dry silica gel to the flask. Crucial Causality: To prevent band broadening, maintain an appropriate sample-to-silica ratio. While 1:20 is suitable for wet-loading, a 1:40 ratio (by mass) is highly recommended for dry loading to ensure a tight initial band [4].
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Phase 2: Column Packing
-
Select a column size appropriate for your sample mass (e.g., a 40 g column for ~1 g of crude sample) [5].
-
"Wet-pack" the column by preparing a well-mixed slurry of silica gel in 100% Hexanes. Pour the slurry into the column in a single, continuous motion to prevent channeling[6].
-
Drain the solvent until the liquid level is exactly 1 mm above the silica bed. Do not let the column run dry.
Phase 3: Elution & Fractionation
-
Carefully transfer the dry-loaded silica powder evenly onto the flat top of the wet-packed column bed.
-
Add a protective layer of clean sea sand (approx. 1 cm) over the dry-loaded sample to prevent physical disruption of the bed when adding solvent[6].
-
Begin isocratic elution using the optimized 98:2 Hexanes:Ethyl Acetate mobile phase.
-
Apply positive air or nitrogen pressure to achieve a steady flow rate (e.g., 40 mL/min for a 40 g column)[4].
-
Collect fractions in uniform volumes (e.g., 15-20 mL per test tube).
Phase 4: Validation & Isolation
-
Self-Validation Check: Spot every third fraction on a TLC plate and develop in 95:5 Hexanes:EtOAc (to speed up TLC development). Stain with UV light (254 nm) or potassium permanganate (
). -
Identify the fractions containing only the target spot corresponding to 2-bromo-4-ethoxy-1-methylbenzene.
-
Pool the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure. The final product will remain as a pale/colorless liquid[1].
Troubleshooting & Optimization
-
Issue: Band Broadening / Streaking
-
Cause: Overloading the column or poor sample concentration at the column head.
-
Solution: Ensure the dry-loading silica is completely dry before application. If streaking persists, it may be due to interactions with acidic silanol groups; however, ether-based halogenated aromatics rarely streak unless unreacted basic impurities are present.
-
-
Issue: Co-elution with Unreacted Starting Material
-
Cause: The mobile phase is too polar (e.g., using 90:10 Hexanes:EtOAc), compressing the
to . -
Solution: Decrease the polarity of the mobile phase to 99:1 or 100% Hexanes. Accept a longer run time (higher CV) in exchange for baseline resolution.
-
References
-
General methods for flash chromatography using disposable columns National Institutes of Health (PMC) URL:[Link]
-
Flash Chromatography Columns & Specifications Teledyne LABS URL:[Link]
-
Successful Flash Chromatography (Whitepaper) Biotage URL:[Link]
-
Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses (2025, 102, 276–302) URL:[Link]
-
Flash Chromatography: Principles & Applications Phenomenex URL:[Link]
Sources
- 1. 2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6 [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flash Chromatography Columns | Teledyne LABS [teledynelabs.com]
- 6. orgsyn.org [orgsyn.org]
Application Notes & Protocols: 2-Bromo-4-ethoxy-1-methylbenzene in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic selection of aryl halide building blocks dictates the efficiency of hit-to-lead optimization. 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6)[1] is a highly versatile, commercially available scaffold that offers a unique combination of steric and electronic properties. This application note provides an authoritative guide on utilizing this building block for scaffold diversification, focusing on the mechanistic causality behind catalyst selection and providing self-validating protocols for complex cross-coupling reactions.
Part 1: Physicochemical Profiling & Pharmacophore Rationale
The substitution pattern of 2-bromo-4-ethoxy-1-methylbenzene is not merely structural; it is highly strategic for modulating both pharmacodynamics and pharmacokinetics.
-
The "Magic Methyl" Effect : The methyl group positioned ortho to the bromo-coupling site serves as a conformational lock. When this building block is coupled to form a biaryl system, the steric bulk of the methyl group restricts the dihedral angle between the two aromatic rings[2]. This conformational restriction minimizes the entropic penalty upon target binding, a phenomenon widely documented as the "magic methyl" effect, which can boost target affinity by orders of magnitude[3].
-
The Ethoxy Group : Positioned para to the methyl group, the ethoxy moiety acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. In a biological context, the ether oxygen serves as a lipophilic hydrogen-bond acceptor, ideal for interacting with kinase hinge regions or GPCR transmembrane domains.
Table 1: Physicochemical & Predictive Medicinal Chemistry Parameters
| Parameter | Value | Medicinal Chemistry Implication |
| Molecular Formula | C9H11BrO[1] | Standard low-MW building block. |
| Molecular Weight | 215.09 g/mol [1] | Leaves ample MW budget (<500 Da) for downstream coupling. |
| Physical State | Liquid (at 20°C)[1] | Requires volumetric or mass-based dispensing; highly soluble in organic solvents. |
| H-Bond Donors (HBD) | 0 | Favorable for membrane permeability. |
| H-Bond Acceptors (HBA) | 1 | Provides a targeted interaction point without excessive desolvation penalty. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic loss upon binding. |
Part 2: Strategic Workflows in Scaffold Diversification
The primary utility of 2-bromo-4-ethoxy-1-methylbenzene lies in its ability to undergo transition-metal-catalyzed cross-coupling. The bromo handle is highly reactive, but the adjacent methyl group and the electron-donating ethoxy group require specific catalytic systems to overcome steric hindrance and electronic deactivation.
Scaffold diversification workflows for 2-bromo-4-ethoxy-1-methylbenzene in drug discovery.
Part 3: Mechanistic Insights & Catalyst Selection
Do not treat cross-coupling as a generic procedure. The specific electronic and steric environment of 2-bromo-4-ethoxy-1-methylbenzene dictates catalyst selection:
Suzuki-Miyaura Coupling (C-C Bond Formation)
The ortho-methyl group introduces significant steric hindrance around the C-Br bond. First-generation catalysts (e.g.,
Buchwald-Hartwig Amination (C-N Bond Formation)
Because the ethoxy group is an EDG, the aryl ring is electron-rich. Causality : In the Buchwald-Hartwig amination of electron-rich aryl halides, the oxidative addition step is generally facile, but the reductive elimination step becomes the rate-limiting bottleneck[6]. If the catalyst stalls here, you will observe extensive dehalogenation (formation of 4-ethoxytoluene). To prevent this, bulky ligands like RuPhos are required. The extreme steric bulk of the dicyclohexyl and diisopropoxy groups on RuPhos forces the palladium center to adopt a geometry that violently accelerates reductive elimination[6].
Catalytic cycle of Buchwald-Hartwig amination using RuPhos, highlighting the rate-limiting step.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high reproducibility and immediate troubleshooting capabilities.
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Objective : Synthesis of conformationally restricted biaryl pharmacophores.
Reagents & Stoichiometry :
-
2-Bromo-4-ethoxy-1-methylbenzene: 1.0 equiv (0.5 mmol, ~107.5 mg)
-
Arylboronic Acid: 1.2 equiv (0.6 mmol)
- : 0.02 equiv (2 mol%)
-
SPhos: 0.04 equiv (4 mol%)[5]
- (anhydrous): 2.0 equiv (1.0 mmol)
-
Solvent: Toluene /
(10:1 ratio, 5 mL total), degassed.
Step-by-Step Methodology :
-
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the arylboronic acid,
, SPhos, and . -
Atmosphere Exchange : Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times).
-
Addition : Add 2-bromo-4-ethoxy-1-methylbenzene via a micro-syringe, followed by the degassed Toluene/
mixture. -
Reaction : Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.
-
Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over
, filter, and concentrate in vacuo.
Protocol B: RuPhos-Mediated Buchwald-Hartwig Amination
Objective : Synthesis of electron-rich N-aryl heterocycles or anilines.
Reagents & Stoichiometry :
-
2-Bromo-4-ethoxy-1-methylbenzene: 1.0 equiv (0.5 mmol)
-
Secondary Amine (e.g., morpholine or piperazine derivative): 1.2 equiv (0.6 mmol)
-
RuPhos Pd G3 Precatalyst: 0.02 equiv (2 mol%)
-
RuPhos Ligand: 0.02 equiv (2 mol%)[6]
-
or
: 1.5 equiv (0.75 mmol) -
Solvent: 1,4-Dioxane (Anhydrous, 4 mL).
Step-by-Step Methodology :
-
Preparation : In a glovebox or under strict Schlenk conditions, add the RuPhos Pd G3 precatalyst, RuPhos ligand, and base to a reaction vial.
-
Addition : Add the amine and 2-bromo-4-ethoxy-1-methylbenzene, followed by anhydrous 1,4-dioxane.
-
Reaction : Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 85 °C for 8–16 hours.
-
Workup : Quench with a few drops of water, filter through a short pad of Celite (eluting with EtOAc), and concentrate the filtrate for flash chromatography.
Part 5: Troubleshooting & Quality Control (Self-Validating Systems)
To ensure scientific integrity, rely on the following analytical feedback loops during your workflow:
-
LC-MS Isotope Tracking : 2-Bromo-4-ethoxy-1-methylbenzene possesses a distinct 1:1 isotopic doublet at m/z ~214/216 due to the
and isotopes. The disappearance of this doublet is your primary indicator that oxidative addition has successfully occurred. -
Dehalogenation vs. Non-Conversion :
-
Symptom: Starting material is completely consumed, but product yield is low.
-
Validation: Check the LC-MS for a peak at m/z 136 (4-ethoxytoluene).
-
Causality: If m/z 136 is present, the catalyst is undergoing oxidative addition but failing at the reductive elimination step (often due to the electron-rich ethoxy group)[6]. Solution: Ensure you are using a sufficiently bulky ligand (RuPhos/BrettPhos) and verify that your base has not degraded.
-
-
NMR Verification : In the
NMR spectrum, the starting material exhibits a highly characteristic singlet for the ortho-methyl group (~2.3 ppm) and a distinct triplet/quartet pattern for the ethoxy group (~1.4 ppm and ~4.0 ppm). Post-coupling, the ortho-methyl singlet will shift significantly due to the anisotropic shielding cone of the newly attached aryl or amine group, instantly confirming successful C-C or C-N bond formation.
References
-
[3] University of Illinois. Researchers finding ways to rapidly access the “magic methyl” effect. Retrieved from:[Link]
-
[2] Pinheiro, P., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (PMC). Retrieved from:[Link]
-
[4] ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from:[Link]
-
[5] Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (PMC). Retrieved from:[Link]
-
[6] NIH/PMC. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from:[Link]
Sources
- 1. 1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene AKSci 1921EB [aksci.com]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers finding ways to rapidly access the “magic methyl” effect | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
experimental work-up procedure for reactions involving 2-Bromo-4-ethoxy-1-methylbenzene
Introduction and Chemical Profile
2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6), also known as 3-bromo-4-methylphenetole, is a highly versatile aryl halide building block frequently utilized in the synthesis of complex biaryls and active pharmaceutical ingredients (APIs)[1].
Structurally, the presence of an electron-donating ethoxy group and an ortho-methyl group renders the aromatic ring electron-rich. This electronic configuration directly dictates its reactivity profile:
-
Transition Metal Catalysis: The electron-rich nature mildly decelerates the oxidative addition of palladium into the C–Br bond, necessitating highly active, sterically demanding ligands (e.g., dppf or PtBu3)[2].
-
Organometallic Chemistry: The compound readily undergoes halogen-metal exchange with alkyllithium reagents, though the resulting aryllithium intermediate requires strict cryogenic control to prevent degradation or unwanted side reactions[3].
This guide details the self-validating experimental work-up procedures for the two most common synthetic applications of this compound: Suzuki-Miyaura Cross-Coupling and Halogen-Metal Exchange .
Protocol A: Suzuki-Miyaura Cross-Coupling Work-Up
In drug development, the Suzuki-Miyaura coupling of 2-bromo-4-ethoxy-1-methylbenzene with arylboronic acids is a foundational C–C bond-forming step. The primary challenge during the work-up of this reaction is the quantitative removal of residual palladium, which often coordinates strongly to the electron-rich biaryl product[2].
Causality of the Work-Up Strategy
Standard aqueous extractions are sufficient for removing inorganic bases (e.g., K2CO3) and borate byproducts. However, they fail to clear soluble Pd(0) and Pd(II) species. To achieve pharmaceutical-grade purity (<10 ppm Pd), a targeted chemical scavenging step must be integrated directly into the liquid-liquid extraction phase[4]. Aqueous sodium bisulfite (NaHSO3) or functionalized silica scavengers (e.g., MP-TMT) are employed to aggressively bind and precipitate the metal[2].
Step-by-Step Methodology
Self-Validation Check: Before initiating the work-up, confirm >95% consumption of 2-bromo-4-ethoxy-1-methylbenzene via LC-MS or TLC (UV active).
-
Reaction Quench & Dilution: Upon completion of the reaction (typically run in Toluene/H2O or 1,4-Dioxane/H2O), cool the vessel to 20–25 °C. Dilute the crude mixture with ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) at a ratio of 5 volumes per gram of starting material.
-
Primary Aqueous Wash: Add 3 volumes of deionized water. Stir vigorously for 10 minutes, allow the phases to separate, and discard the lower aqueous layer. Rationale: This removes the bulk of the inorganic base and boronic acid residues.
-
Palladium Scavenging: To the retained organic phase, add 3 volumes of a 20% (w/w) aqueous NaHSO3 solution. Heat the biphasic mixture to 50–60 °C and stir vigorously for 2 to 4 hours[4].
-
Alternative for stubborn Pd: Add 0.20 wt equivalents of MP-TMT (macroporous polystyrene-bound trimercaptotriazine) directly to the organic phase and stir at room temperature for 12 hours[2].
-
-
Filtration: Cool the mixture to room temperature and filter the entire biphasic suspension through a tightly packed pad of Celite. Rinse the filter cake with 1 volume of EtOAc. Rationale: This removes precipitated Pd-bisulfite complexes or the solid MP-TMT resin, preventing emulsions in the final separation.
-
Final Phase Separation & Drying: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with 2 volumes of saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude biaryl product, ready for crystallization or chromatography.
Quantitative Comparison of Palladium Scavenging Methods
The following table summarizes the expected efficacy of various work-up treatments for removing Pd from the crude biaryl product derived from 2-bromo-4-ethoxy-1-methylbenzene[2][4].
| Scavenging Method | Extractant Solvent | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| Standard Aqueous Wash | EtOAc | 25 | 0.5 | ~8000 | >5000 |
| 20% aq. NaHSO3 | Toluene | 60 | 3.0 | ~8000 | <100 |
| MP-TMT Resin (0.2 wt) | DMF / EtOAc | 25 | 12.0 | ~330 | 10 - 30 |
| Si-Thiol Silica | 2-MeTHF | 35 | 2.0 | ~1500 | <10 |
Workflow Visualization
Workflow for Suzuki-Miyaura work-up and palladium scavenging.
Protocol B: Halogen-Metal Exchange (Lithiation) Work-Up
The conversion of 2-bromo-4-ethoxy-1-methylbenzene to its corresponding aryllithium species using n-butyllithium (n-BuLi) is a powerful method for installing electrophiles (e.g., forming aldehydes via DMF, or carboxylic acids via CO2).
Causality of the Work-Up Strategy
Halogen-metal exchange on electron-rich aromatics is highly sensitive to moisture and temperature[3]. The work-up must not only isolate the product but also safely neutralize unreacted n-BuLi and the lithium alkoxide/amide byproducts without degrading the newly formed functional group[5]. A cryogenic quench using a mild proton source (saturated aqueous NH4Cl) is mandatory. Quenching with water alone at low temperatures can create localized highly basic environments (forming LiOH), which may cause side reactions like the Cannizzaro reaction if an aldehyde was synthesized[6].
Step-by-Step Methodology
Self-Validation Check: The successful formation of the aryllithium species is often accompanied by a distinct color change (typically pale yellow to deep orange/red)[6].
-
Cryogenic Quench: After the addition of the electrophile at -78 °C, allow the reaction to stir for 1 hour. While strictly maintaining the bath temperature at -78 °C, slowly add saturated aqueous NH4Cl (2 volumes) dropwise via an addition funnel.
-
Rationale: Dropwise addition prevents a sudden exothermic spike. NH4Cl provides a buffered, mildly acidic proton source to safely destroy residual organolithium species and protonate the product[5].
-
-
Thermal Equilibration: Once the quench is complete, remove the cooling bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C) while stirring vigorously.
-
Rationale: Attempting phase separation while the mixture is cold will result in severe emulsion formation and poor partitioning of the aqueous and organic layers.
-
-
Phase Separation: Transfer the warmed mixture to a separatory funnel. If the organic solvent used was THF, add an equal volume of a non-polar extraction solvent such as methyl tert-butyl ether (MTBE) or diethyl ether to force the organic product out of the aqueous phase.
-
Aqueous Washing: Separate the phases. Wash the organic layer with deionized water (2 × 2 volumes) to remove residual lithium salts and water-soluble byproducts (e.g., dimethylamine if DMF was the electrophile).
-
Brine Wash & Drying: Wash the organic phase with 1 volume of saturated aqueous NaCl. Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO4 (preferred over Na2SO4 for ether-based extractions due to faster drying kinetics), and stir for 15 minutes.
-
Isolation: Filter the suspension to remove the hydrated MgSO4 and concentrate the filtrate in vacuo (bath temperature <40 °C to prevent thermal degradation of sensitive products) to afford the crude material.
Workflow Visualization
Halogen-metal exchange quench and extraction protocol.
References
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.[Link]
-
Universität Regensburg. “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes.[Link]
-
ResearchGate. Am I overlooking something in n-BuLi reactions?[Link]
Sources
Application Notes and Protocols: The Strategic Role of 2-Bromo-4-ethoxy-1-methylbenzene in the Synthesis of Complex Organic Molecules
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 2-Bromo-4-ethoxy-1-methylbenzene (also known as 2-bromo-4-ethoxytoluene) as a versatile building block in modern organic synthesis. This document provides an in-depth analysis of its reactivity, supported by detailed experimental protocols for key transformations, and highlights its potential in the construction of complex molecular architectures.
Introduction: A Versatile Scaffold for Innovation
2-Bromo-4-ethoxy-1-methylbenzene, with the CAS Number 1445601-62-6, is a strategically functionalized aromatic compound. Its structure, featuring a bromo substituent ortho to a methyl group and para to an ethoxy group, offers a unique combination of steric and electronic properties. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the ethoxy and methyl groups influences the reactivity of the aryl bromide, making it an interesting substrate for a range of synthetic transformations.
While specific, published applications of 2-Bromo-4-ethoxy-1-methylbenzene are not extensively documented in peer-reviewed literature, its structural similarity to other bromo-alkoxy-benzene derivatives allows for a strong predictive understanding of its synthetic potential. This guide leverages established protocols for analogous compounds to provide a robust framework for its application in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| Storage | Store in a dark, dry place at room temperature |
Core Applications in Cross-Coupling Chemistry
The bromine atom of 2-Bromo-4-ethoxy-1-methylbenzene is the primary site for synthetic manipulation, most notably through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular frameworks.[1]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and other C(sp²)-C(sp²) bonds. The reaction of 2-Bromo-4-ethoxy-1-methylbenzene with a variety of organoboron reagents can lead to a diverse range of substituted aromatic compounds.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron reagent.[3]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol (Representative):
This protocol is adapted from established procedures for similar electron-rich aryl bromides and serves as a starting point for optimization.[4]
Materials:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4-ethoxy-1-methylbenzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and materials. This reaction allows for the coupling of 2-Bromo-4-ethoxy-1-methylbenzene with a wide range of primary and secondary amines.
Reaction Principle: Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol (Representative):
This protocol is based on general procedures for the amination of aryl bromides.
Materials:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add 2-Bromo-4-ethoxy-1-methylbenzene, the amine, and the anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. This transformation is crucial for the synthesis of conjugated systems found in natural products, pharmaceuticals, and organic materials.
Reaction Principle: The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes.[5] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting dialkynyl(aryl)palladium(II) intermediate affords the arylalkyne product and regenerates the active Pd(0) catalyst.
Workflow for Sonogashira Coupling:
Caption: General workflow for a copper-catalyzed Sonogashira coupling reaction.
Detailed Protocol (Representative):
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.
Materials:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-ethoxy-1-methylbenzene, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in the Synthesis of Bioactive Molecules
While direct examples are emerging, the structural motif of 2-Bromo-4-ethoxy-1-methylbenzene is relevant to the synthesis of various bioactive molecules. For instance, related structures are crucial intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. The strategic placement of the ethoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Conclusion and Future Outlook
2-Bromo-4-ethoxy-1-methylbenzene is a promising and versatile building block for the synthesis of complex organic molecules. Its utility in fundamental palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of a wide array of molecular architectures. The protocols provided in this guide, based on well-established procedures for analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this reagent. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such tailored building blocks will undoubtedly play a pivotal role in driving innovation.
References
-
Chemsigma. (2026). 2-Bromo-4-ethoxy-1-methylbenzene [1445601-62-6]. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
-
Wang, Z. et al. (2014). Possible Intermediates of Cu(Phen)-catalyzed C-O cross coupling of phenol with aryl bromide by in situ ESI-MS and EPR studies. RSC Advances, 4(56), 29753-29758. [Link]
-
Ghaffari, T., & Czako, B. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 92(4), 606-613. [Link]
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
-
PubChem. (2026). 2-Bromo-4-methoxy-1-methylbenzene. [Link]
-
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-4-ethoxy-1-methylbenzene
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically involving the substrate 2-Bromo-4-ethoxy-1-methylbenzene. This electron-rich and sterically hindered aryl bromide presents a unique set of challenges that can lead to failed or low-yielding reactions. This document provides a structured, in-depth technical guide to systematically troubleshoot and optimize your reaction conditions.
Understanding the Challenges with 2-Bromo-4-ethoxy-1-methylbenzene
The structure of 2-Bromo-4-ethoxy-1-methylbenzene introduces two primary obstacles to a successful Suzuki coupling:
-
Electronic Effects : The presence of two electron-donating groups (methyl and ethoxy) on the aromatic ring increases the electron density at the carbon-bromine bond. This makes the crucial oxidative addition step of the palladium catalyst more difficult.[1][2]
-
Steric Hindrance : The ortho-methyl group provides significant steric bulk around the reaction center, which can impede the approach of the palladium catalyst and hinder subsequent steps in the catalytic cycle.[3][4]
These factors can lead to a range of issues, from complete non-reaction to the formation of undesired side products. The following sections provide a systematic, question-and-answer-based approach to diagnose and resolve these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows no conversion of the starting material. What are the likely causes and how can I fix it?
Failure to initiate the reaction typically points to a problem with the catalytic cycle's first step: oxidative addition.
Root Cause Analysis & Solutions:
-
Inefficient Oxidative Addition : The electron-rich nature of your aryl bromide makes it less reactive towards the Pd(0) catalyst.[1]
-
Solution 1: Enhance Catalyst Activity with Ligands : Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[1] Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1]
-
Solution 2: Choose a More Active Pre-catalyst : Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, which can be inefficient, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst that readily forms the active species.[5][6]
-
-
Catalyst Deactivation : The palladium catalyst may be decomposing before it can effectively participate in the reaction.
Q2: I'm observing a low yield of my desired product, with significant amounts of unreacted starting material.
Low yields often indicate that the reaction is proceeding, but sub-optimally. This can be due to a variety of factors impacting different stages of the catalytic cycle.
Troubleshooting Workflow for Low Yields:
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
Detailed Solutions:
-
Sub-optimal Base or Solvent : The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[1]
-
Solution: Screen Bases and Solvents : For electron-rich aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1][7] Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used.[5][7] The ideal solvent system will ensure all reactants are sufficiently soluble.[6][8]
-
-
Inefficient Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.
-
Solution: Base Selection and Water Content : The base activates the boronic acid to form a more reactive boronate species.[6] The presence of a controlled amount of water can be crucial for dissolving the base and facilitating the formation of the active boronate.[5] However, excess water can promote unwanted side reactions.
-
Q3: My main product is the dehalogenated starting material (4-ethoxy-1-methylbenzene). How can I prevent this?
Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[9] This occurs when the palladium intermediate reacts with a proton source instead of the boronic acid.
Strategies to Minimize Dehalogenation:
-
Choice of Base : Avoid bases that can act as hydride donors. Carbonate and phosphate bases are generally preferred over alkoxides in this regard.[9]
-
Solvent Selection : Be cautious with protic solvents like alcohols, as they can be a source of hydrides.[9] If a protic solvent is necessary, consider using it as a co-solvent with an aprotic solvent.
-
Reaction Temperature : High temperatures can favor dehalogenation.[9] Try running the reaction at a lower temperature, while monitoring for a reasonable reaction rate.
-
Reaction Time : Monitor the reaction progress closely. Stopping the reaction as soon as the starting material is consumed can prevent prolonged exposure to conditions that favor this side reaction.[9]
Q4: I am observing significant homocoupling of my boronic acid. What is causing this and how can I stop it?
Homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often promoted by the presence of oxygen or Pd(II) species.[5]
Minimizing Boronic Acid Homocoupling:
-
Rigorous Degassing : As with catalyst deactivation, removing dissolved oxygen from the reaction mixture is crucial to prevent the oxidation that can lead to homocoupling.[1][5]
-
Stoichiometry Control : Using a slight excess of the aryl bromide can sometimes favor the cross-coupling pathway over homocoupling.
-
"Slow Release" Strategy : If using a boronic ester or trifluoroborate salt, controlling the rate of hydrolysis to the active boronic acid can keep its concentration low, thereby minimizing homocoupling.[10][11]
Optimized Protocol Recommendations
For a challenging substrate like 2-Bromo-4-ethoxy-1-methylbenzene, a robust catalyst system and carefully selected conditions are paramount.
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Pd-NHC pre-catalyst | Provides a reliable source of active Pd(0) or a highly stable and active catalyst.[12][13] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) | Electron-rich and sterically demanding ligands accelerate the difficult oxidative addition step.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are effective for electron-rich aryl bromides.[1][7] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | Aprotic solvents with a controlled amount of water facilitate base dissolution and transmetalation.[5][6] |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to overcome the activation barrier for these challenging substrates. |
Step-by-Step Optimized Experimental Protocol
-
Reaction Setup : To a dry reaction vessel, add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium pre-catalyst (1-3 mol%), and the ligand (1.1-1.2 equiv. relative to Pd).
-
Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen at least three times.
-
Solvent Addition : Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][14][15]
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
Typical error analysis of Suzuki coupling reactions. ResearchGate. Available at: [Link]
-
Suzuki Coupling Reaction Procedure. Scribd. Available at: [Link]
-
Principles of the Suzuki Coupling Reaction. Encyclopedia MDPI. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. Available at: [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 12. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-4-ethoxy-1-methylbenzene
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-bromo-4-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and achieve high-yield, reproducible results. Here, we will delve into the nuances of reaction optimization, troubleshoot common issues, and provide detailed, field-proven protocols.
Introduction: The Challenges and Opportunities of 2-Bromo-4-ethoxy-1-methylbenzene
2-Bromo-4-ethoxy-1-methylbenzene is a valuable building block in organic synthesis. Its structure, featuring an electron-donating ethoxy group and a methyl group, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aromatic ring can decrease the reactivity of the aryl bromide, potentially impeding the oxidative addition step in the catalytic cycle.[1][2] However, with careful optimization of reaction parameters, this substrate can be effectively utilized in a variety of powerful C-C and C-N bond-forming reactions.
This guide will focus on three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. For each, we will explore common pitfalls and provide a systematic approach to troubleshooting and optimization.
Section 1: Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.
General Issues in Cross-Coupling Reactions
Q1: My reaction shows low or no conversion of the starting material. Where should I start troubleshooting?
A1: Low or no conversion is a common issue that can often be traced back to the fundamental components of the reaction setup.[3] Here’s a systematic checklist to diagnose the problem:
-
Inert Atmosphere: The presence of oxygen can be highly detrimental, as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. Techniques such as several vacuum-backfill cycles are crucial.[3]
-
Solvent and Reagent Quality: Use of anhydrous and degassed solvents is critical.[3] Water and oxygen can interfere with the catalytic cycle. Solvents should be freshly distilled or obtained from a reliable commercial source and degassed by methods like freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.[4] Similarly, ensure the purity of your starting materials and reagents.
-
Catalyst and Ligand Integrity: Many palladium precatalysts require in situ reduction to the active Pd(0) species.[3][5] Inefficient activation will lead to a low concentration of the active catalyst. Phosphine ligands are susceptible to oxidation, so ensure they have been stored and handled under an inert atmosphere.[3]
Q2: I'm observing a black precipitate in my reaction mixture, and the reaction has stalled. What's happening?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3] This leads to a decrease in the concentration of the active, soluble catalyst, causing the reaction to stall.[3]
Potential Causes and Solutions:
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration.[3] Consider lowering the reaction temperature and extending the reaction time.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not effective, the catalyst is more prone to decomposition.[3] Screening different ligands, particularly bulky, electron-rich phosphine ligands, can mitigate this issue.
-
Presence of Oxygen: As mentioned, oxygen can facilitate the formation of palladium black.[3] Rigorous exclusion of air is paramount.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6]
Q3: I'm attempting a Suzuki coupling with 2-bromo-4-ethoxy-1-methylbenzene and an arylboronic acid, but the yield is poor. What are the key parameters to optimize?
A3: For an electron-rich aryl bromide like yours, optimizing the catalyst system, base, and solvent is critical.
Key Optimization Parameters for Suzuki Coupling:
| Parameter | Recommendation for 2-Bromo-4-ethoxy-1-methylbenzene | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium sources.[4] The choice may depend on the specific boronic acid used. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | These ligands can enhance the rate of oxidative addition for electron-rich aryl bromides and stabilize the palladium catalyst.[7] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with electron-rich substrates.[7][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system often enhances the effectiveness of the base.[4][9] |
| Temperature | 80-110 °C | While higher temperatures can increase reaction rates, they can also lead to side reactions like protodeboronation.[4] |
Workflow for Troubleshooting Low Yield in Suzuki Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q4: I'm seeing a significant amount of a byproduct that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[10] To minimize this:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.
-
Order of Addition: Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[4]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[11]
Q5: My Buchwald-Hartwig amination of 2-bromo-4-ethoxy-1-methylbenzene with a primary amine is sluggish. What adjustments should I consider?
A5: The steric hindrance from the ortho-methyl group and the electron-rich nature of the arene can make this transformation challenging. Careful selection of the ligand and base is paramount.
Key Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Recommendation for 2-Bromo-4-ethoxy-1-methylbenzene | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium sources for amination reactions.[11][12] |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) | These ligands are specifically designed to facilitate the amination of sterically hindered and electron-rich aryl halides.[7][13] The steric bulk can accelerate the reductive elimination step.[14] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction.[11] |
| Temperature | 100-120 °C | Higher temperatures are often necessary to overcome the activation barrier for these challenging substrates.[15] |
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[16]
Q6: I am trying to perform a Sonogashira coupling with 2-bromo-4-ethoxy-1-methylbenzene, but I'm getting a lot of alkyne homocoupling (Glaser coupling). What can I do?
A6: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[1]
Strategies to Minimize Glaser Coupling:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1][17] This often requires a more active palladium catalyst and a suitable amine base.
-
Reduce Copper Loading: If a copper co-catalyst is necessary, minimizing its loading (e.g., 1-2 mol%) can help reduce homocoupling.
-
Rigorous Deoxygenation: The Glaser coupling is an oxidative process, so ensuring strictly anaerobic conditions is crucial.
Key Optimization Parameters for Sonogashira Coupling:
| Parameter | Recommendation for 2-Bromo-4-ethoxy-1-methylbenzene | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective catalysts for Sonogashira couplings.[1][16] |
| Copper Co-catalyst | CuI (optional, for copper-catalyzed protocol) | Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[16] |
| Ligand | PPh₃, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands can improve reaction rates with hindered aryl bromides.[1] |
| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the terminal alkyne.[1][16] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are necessary.[6] |
Section 2: Experimental Protocols
The following protocols are provided as a starting point for your optimization efforts. Always perform reactions on a small scale first to determine the optimal conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-ethoxy-1-methylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.[10]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[11]
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add 2-bromo-4-ethoxy-1-methylbenzene (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[11]
-
Place the reaction vessel in a preheated oil bath or on a heating block at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[11]
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add 2-bromo-4-ethoxy-1-methylbenzene (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).[1]
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- Benchchem. (n.d.). 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Benchchem. (n.d.). Sonogashira Coupling of 2-Bromo-4-methoxybenzoic Acid: Application Notes and Protocols.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Entegris. (n.d.). Buchwald Ligands Review.
- Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic....
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Cross-Coupling Reactions Guide. (n.d.).
Sources
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- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 15. hammer.purdue.edu [hammer.purdue.edu]
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- 17. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Troubleshooting 2-Bromo-4-ethoxy-1-methylbenzene Workflows
Welcome to the Advanced Applications Support Center. As a building block heavily utilized in transition metal-catalyzed cross-couplings and advanced API synthesis, 2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6) presents unique chemoselectivity challenges. Its molecular architecture features a reactive aryl bromide bond, an electron-donating ethoxy ether, and an oxidizable benzylic methyl group.
This guide provides researchers with authoritative, mechanistically grounded solutions to the most common side reactions encountered with this substrate, ensuring your experimental protocols are robust, reproducible, and self-validating.
Module 1: Diagnostic Q&A & Mechanistic Causality
Q1: Why am I seeing significant levels of 4-ethoxytoluene (hydrodebromination) during my Suzuki-Miyaura couplings?
The Causality: Hydrodebromination (protodehalogenation) is a pervasive side reaction in palladium-catalyzed processes[1]. It occurs when the Ar-Pd(II)-Br intermediate diverts from the desired transmetalation pathway and instead undergoes β-hydride elimination. This is typically caused by the presence of β-hydride donors in your reaction mixture—most commonly aliphatic alcohol solvents (like ethanol or methanol) or amine bases (like triethylamine). Once the palladium intermediate absorbs a hydride, rapid reductive elimination ejects 4-ethoxytoluene, permanently destroying your starting material.
The Solution: Exclude β-hydride donors. Switch your solvent system to Toluene/Water or DMF/Water. Replace amine bases with inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃.
Fig 1. Mechanism of Pd-catalyzed hydrodebromination vs. target cross-coupling.
Q2: My downstream reactions use Lewis acids, and my LC-MS shows a mass corresponding to 3-bromo-4-methylphenol. How do I prevent ether cleavage?
The Causality: The ethoxy group at the 4-position is highly susceptible to dealkylation under strong Lewis acidic conditions. Soluble Lewis acids (like BBr₃, AlCl₃, or AlMe₃) quantitatively coordinate to the lone pairs on the ether oxygen[2]. This coordination dramatically draws electron density away from the C-O bond, lowering the activation energy for nucleophilic attack on the ethyl group. The result is the rapid and irreversible cleavage of the ether bond, leaving behind a phenol derivative.
The Solution: If Lewis acids are required for subsequent steps (e.g., Friedel-Crafts alkylation elsewhere on the molecule), use milder alternatives like ZnCl₂ or temperature-controlled TiCl₄, and monitor the reaction strictly at sub-ambient temperatures (-78°C to -20°C).
Fig 2. Lewis acid-mediated coordination and cleavage of the ethoxy group.
Q3: Why am I generating high amounts of symmetric biaryls (homocoupling) instead of the cross-coupled product?
The Causality: Homocoupling of the boronic acid or the aryl bromide is primarily driven by the oxo-palladium pathway triggered by trace molecular oxygen[3]. When O₂ enters the catalytic cycle, it oxidizes Pd(0) to a peroxo-Pd(II) species, which forces two equivalents of your coupling partners to transmetalate and reductively eliminate together.
The Solution: Reaction environments must be rigorously deoxygenated. Transitioning from generic base solutions to pre-degassed biphasic systems with bulky phosphine ligands (e.g., SPhos or XPhos) physically shields the Pd center and heavily favors the cross-coupling kinetic pathway[4].
Q4: When attempting to brominate the aromatic ring further, I get a mixture containing benzylic bromides. Why?
The Causality: The 1-methyl group on 2-bromo-4-ethoxy-1-methylbenzene is highly activated. Under standard N-Bromosuccinimide (NBS) conditions, stray ambient light or trace peroxides initiate a free radical pathway. The resulting benzylic radical is heavily resonance-stabilized, driving the reaction preferentially toward benzylic bromination rather than electrophilic aromatic substitution (EAS)[5]. The Solution: To force EAS and suppress the benzylic radical pathway, conduct the reaction strictly in the dark, avoid elevated temperatures, and employ a mild Lewis acid or photoredox catalyst that directly oxidizes the brominating agent to a powerful "Br+" electrophile[5].
Module 2: Quantitative Reaction Variables
By summarizing large datasets of protocol optimizations, we have established the following heuristic matrix for predicting and controlling side reactions.
| Reaction Variable | Condition Causing Side Reaction | Optimized Standard Condition | Mechanistic Impact |
| Solvent Profile | Ethanol / Methanol | Toluene or 1,4-Dioxane | Removes primary β-hydride source, dropping hydrodebromination from >15% to <1%. |
| Atmosphere | Ambient Air or Brief N₂ Flush | 15-Min Argon Sub-surface Sparging | Suppresses the oxo-palladium transmetalation pathway, reducing biaryl homocoupling to <0.5%. |
| Base Selection | Triethylamine (TEA) / DIPEA | Anhydrous K₃PO₄ or K₂CO₃ | Eliminates amine-derived hydride transfers directly at the metal center. |
| Lewis Acid Exposure | Equivalent BBr₃ or AlMe₃ (>0.5 eq) | Milder acids (ZnCl₂) or -78°C limits | Prevents oxygen coordination to the ethoxy group, completely halting ether cleavage. |
Module 3: Self-Validating Experimental Protocol
To guarantee the successful conversion of 2-bromo-4-ethoxy-1-methylbenzene without falling victim to the side reactions outlined above, follow this self-validating Suzuki-Miyaura coupling protocol. A protocol is "self-validating" only if passing the embedded In-Process Controls (IPCs) scientifically guarantees the mechanism is proceeding correctly.
Workflow: Optimized Palladium-Catalyzed Cross-Coupling
Objective: Couple 2-bromo-4-ethoxy-1-methylbenzene with a target arylboronic acid while suppressing hydrodebromination and homocoupling.
Step 1: System Deoxygenation (Homocoupling Prevention)
-
In an oven-dried Schlenk flask, combine 2-bromo-4-ethoxy-1-methylbenzene (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Add a pre-mixed solvent system of Toluene/H₂O (10:1 v/v).
-
Validation Checkpoint 1: Insert an argon sparging needle directly into the liquid. Sparge vigorously for exactly 15 minutes. Scientific rationale: Physical displacement of dissolved O₂ halts the oxo-palladium pathway. Visually confirm microbubbles have ceased emerging from the solvent matrix.
Step 2: Catalyst Activation
-
Quickly remove the sparging needle and add Pd(dppf)Cl₂ (0.05 eq) under a heavy counter-flow of Argon.
-
Seal the flask and heat to 80°C.
-
Validation Checkpoint 2: Observe the color shift. A successful activation of the Pd(II) pre-catalyst to the active Pd(0) species will result in the suspension changing from pale yellow/orange to a deep, homogenous red/brown. If the solution remains pale, the catalyst has crashed out.
Step 3: Kinetic Monitoring (Hydrodebromination Prevention)
-
At the 2-hour mark, withdraw a 50 µL aliquot using an argon-flushed syringe. Quench into 1 mL of ethyl acetate and wash with 500 µL of brine.
-
Validation Checkpoint 3 (Crucial IPC): Analyze the organic layer via GC-MS.
-
Pass Criteria: The ratio of the product peak to the m/z 136 peak (4-ethoxytoluene) must be > 95:5.
-
Failure Mode: If m/z 136 exceeds 5%, a β-hydride donor is present. Immediately check your solvent purities for alcohol contamination. Unreacted starting material (m/z 214/216) should be < 2%.
-
Step 4: Isolation & Purification
-
Cool the reaction to room temperature, dilute with ethyl acetate, and separate the phases.
-
Wash the organic layer with 1M NaOH (to aggressively hydrolyze and remove unreacted boronic acids[3]), followed by brine. Dry over MgSO₄, filter, and concentrate.
References
-
PubMed / Chemistry - A European Journal - Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. URL:[Link]
-
PubMed Central / ACS Organic Letters - Miyaura Borylations of Aryl Bromides in Water at Room Temperature. URL:[Link]
-
Royal Society of Chemistry / Chemical Society Reviews - Selection of boron reagents for Suzuki–Miyaura coupling. URL:[Link]
-
ACS Omega / PMC - Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. URL:[Link]
-
The Journal of Organic Chemistry - Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles. URL:[Link]
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- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
preventing dehalogenation of 2-Bromo-4-ethoxy-1-methylbenzene in palladium-catalyzed reactions
Topic: Preventing Dehalogenation of 2-Bromo-4-ethoxy-1-methylbenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and frustrating side reaction: the dehalogenation of electron-rich aryl bromides, using 2-Bromo-4-ethoxy-1-methylbenzene as a key example. As your virtual Senior Application Scientist, my goal is to equip you with the mechanistic understanding and actionable protocols needed to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 4-ethoxy-1-methylbenzene in my reaction mixture. What is this byproduct and why is it forming?
A1: The byproduct you're observing, 4-ethoxy-1-methylbenzene, is the result of a side reaction called hydrodehalogenation (or simply dehalogenation). In this process, the bromine atom on your starting material, 2-Bromo-4-ethoxy-1-methylbenzene, is replaced by a hydrogen atom.[1][2][3] This undesired reaction consumes your aryl bromide and directly reduces the yield of your target cross-coupled product.[1]
Q2: How can I confirm that dehalogenation is the issue?
A2: You can confirm the presence of the dehalogenated byproduct using standard analytical techniques:
-
GC-MS: This is often the most straightforward method. You will see a peak corresponding to the molecular weight of 4-ethoxy-1-methylbenzene.[1]
-
¹H NMR: In the proton NMR spectrum of your crude reaction mixture, you will observe new aromatic signals corresponding to 4-ethoxy-1-methylbenzene, notably the appearance of a proton signal in the region where the carbon-bromine bond existed.[1]
-
TLC: The dehalogenated product is typically less polar than the starting aryl bromide and will appear as a new spot with a higher Rf value.[1]
Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?
A3: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[2][4] Once formed, this Pd-H intermediate can undergo reductive elimination with the aryl group to release the unwanted dehalogenated arene.[2][5] Several factors can generate these hydride species:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can be a source of hydrides, particularly at elevated temperatures.[1][4]
-
The Solvent: Solvents, especially alcohols, can be oxidized by the palladium complex to generate Pd-H.[3][5][6] Polar aprotic solvents like DMF can also sometimes act as hydride sources.[2][7]
-
Trace Water: The presence of water can react with reagents in the mixture to generate hydride sources.[4][8][9]
-
Reagents: Impurities in other reagents, such as borane species in boronic acids, can also contribute.[4]
Your specific substrate, 2-Bromo-4-ethoxy-1-methylbenzene, is considered "electron-rich" due to the activating ethoxy and methyl groups. Electron-rich aryl halides are known to be more susceptible to this dehalogenation side reaction.[2][3]
Troubleshooting Guide: Minimizing Dehalogenation
If you have confirmed that dehalogenation is impacting your reaction, a systematic optimization of your reaction conditions is the most effective approach. The following sections detail the critical parameters and provide actionable recommendations.
The Catalytic System: Your First Line of Defense
The choice of palladium source and, more importantly, the phosphine ligand is the most critical factor in controlling dehalogenation. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired cross-coupling pathway over the dehalogenation pathway.[1][10]
Problem: The rate of reductive elimination to form the desired C-C or C-N bond is slow, allowing the competing dehalogenation pathway to dominate.
Solution: Employ Bulky, Electron-Rich Ligands. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, the final step in forming your product.[3][4][7] By speeding up this step, the palladium intermediate has less time to participate in the undesired dehalogenation pathway.
| Ligand Type | Recommendation | Rationale |
| Biarylphosphines | Screen ligands like XPhos , SPhos , or RuPhos .[1][9][10] | These are the go-to ligands for challenging couplings. Their steric bulk and electron-donating properties promote fast reductive elimination, effectively outcompeting dehalogenation.[4][7] |
| Ferrocenylphosphines | Consider dppf (1,1'-Bis(diphenylphosphino)ferrocene). | Dppf is a robust and versatile ligand that can be effective in suppressing dehalogenation, particularly in Suzuki couplings.[7] |
| Simple Phosphines | Avoid ligands like PPh₃ (triphenylphosphine) if dehalogenation is an issue. | While common, PPh₃ is less sterically bulky and electron-rich, making it less effective at preventing this side reaction compared to modern biarylphosphine ligands.[1] |
Pro-Tip: Using modern, well-defined Pd(II) precatalysts (e.g., XPhos Pd G3) can provide more consistent results than generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂.[1][11] These precatalysts are designed to form the active LPd(0) species cleanly and efficiently upon exposure to a base.[11][12]
Visualizing the Problem: The Catalytic Cycle
The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting where the desired pathway diverges towards the undesired dehalogenation side reaction.
Caption: The catalytic cycle showing the desired coupling pathway (black) and the competing dehalogenation pathway (red).
Reaction Parameters: Fine-Tuning for Success
Once you have selected a robust catalyst system, further optimization of the base, solvent, and temperature can significantly reduce dehalogenation.
1. Base Selection
Problem: Strong bases, especially alkoxides, can act as a source of hydrides.
Solution: Switch to a Weaker, Non-Nucleophilic Inorganic Base. Weaker bases are generally preferred to minimize dehalogenation.[1][7]
| Base Type | Recommendation | Rationale |
| Alkoxides (NaOtBu, KOtBu) | Use with caution or avoid if dehalogenation is severe. | Strong bases that can promote dehalogenation, especially at high temperatures.[4] |
| Carbonates (K₂CO₃, Cs₂CO₃) | Excellent choice. Often the best starting point. | Milder bases that are less likely to generate hydride species. Cesium carbonate's solubility can be beneficial.[7][9] |
| Phosphates (K₃PO₄) | Excellent choice. A highly recommended alternative. | A weak, non-nucleophilic base that is very effective at suppressing dehalogenation.[1][7][9] |
2. Solvent Choice
Problem: The solvent can act as a hydride donor.
Solution: Use Aprotic, Non-polar Solvents. The solvent should be chosen to ensure all components are soluble while minimizing its potential to participate in side reactions.
| Solvent | Recommendation | Rationale |
| Toluene, Dioxane, THF | Excellent choices. | These aprotic solvents are generally preferred and are less likely to act as hydride donors.[7][9] Toluene, being less polar, is often a very good choice for minimizing dehalogenation.[7][13] |
| Alcohols (e.g., Ethanol) | Avoid if possible, or use as a co-solvent in minimal amounts. | Can be oxidized to generate Pd-H species.[3][5] |
| DMF, DMAc | Use with caution. | These polar aprotic solvents can sometimes lead to increased dehalogenation, potentially due to degradation or impurities.[2][7] |
3. Temperature and Reaction Time
Problem: High temperatures and long reaction times favor side reactions.
Solution: Use the Lowest Effective Temperature and Monitor Closely. Dehalogenation can have a higher activation energy than the desired coupling, meaning it becomes more favorable at higher temperatures.[7]
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).[1][10]
-
Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from being exposed to conditions that favor dehalogenation.[1]
Troubleshooting Workflow
Use the following decision tree to systematically address dehalogenation issues with 2-Bromo-4-ethoxy-1-methylbenzene.
Caption: A systematic workflow for troubleshooting dehalogenation in palladium-catalyzed cross-coupling reactions.
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for a Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene designed to minimize dehalogenation.
Materials:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)
-
Anhydrous, degassed Toluene (0.1 M concentration)
Procedure:
-
Vessel Preparation: In a glovebox, add the 2-Bromo-4-ethoxy-1-methylbenzene, boronic acid, XPhos Pd G3, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed toluene to the vial.
-
Reaction: Seal the vial and place it in a pre-heated heating block or oil bath set to 80 °C. Stir vigorously.
-
Monitoring: After 1 hour, take a small aliquot (under inert atmosphere if possible) and analyze by TLC or LC-MS to check for the consumption of the starting material. Continue monitoring every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By implementing these mechanistically-grounded strategies, you can effectively suppress the undesired dehalogenation of 2-Bromo-4-ethoxy-1-methylbenzene and significantly improve the efficiency and reliability of your palladium-catalyzed cross-coupling reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., & Diskin-Posner, Y. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications. Retrieved from [Link]
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]
-
Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Diva-Portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (single step). Retrieved from [Link]
-
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Research Trend. (2023, April 20). Palladium Catalyzed Cascade Reactions: A Review Study. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. Retrieved from [Link]
-
Organometallics. (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
mediaTUM. (n.d.). Technische Universität München Guanhua Cheng Solvent effects on Pd catalyzed hydrodeoxygenation reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 2-Bromo-4-ethoxy-1-methylbenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2-Bromo-4-ethoxy-1-methylbenzene, with a particular focus on improving its solubility for various chemical transformations. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve yields, and ensure the reproducibility of your results.
Introduction: Understanding the Solubility Profile of 2-Bromo-4-ethoxy-1-methylbenzene
2-Bromo-4-ethoxy-1-methylbenzene is a valuable building block in organic synthesis. However, its hydrophobic nature, stemming from the benzene ring and ethyl group, can present solubility challenges in certain reaction media. This guide will walk you through systematic approaches to overcome these limitations.
Compound Profile:
| Property | Value | Source |
| Chemical Name | 2-Bromo-4-ethoxy-1-methylbenzene | |
| CAS Number | 1445601-62-6 | [1][2] |
| Molecular Formula | C9H11BrO | |
| Molecular Weight | 215.09 g/mol | [1] |
| Physical Form | Liquid | |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Troubleshooting Guide: Enhancing Solubility for Key Reactions
This section addresses common issues and provides actionable solutions for improving the solubility of 2-Bromo-4-ethoxy-1-methylbenzene in popular cross-coupling and organometallic reactions.
FAQ 1: My Suzuki-Miyaura coupling reaction with 2-Bromo-4-ethoxy-1-methylbenzene is sluggish and gives low yields. How can I improve this?
Underlying Issue: Poor solubility of the aryl bromide in the reaction solvent is a common culprit for incomplete or slow Suzuki-Miyaura reactions. For the transmetalation step to occur efficiently, all components, including the palladium catalyst, the organoboron reagent, and the aryl halide, must be sufficiently dissolved.[3][4]
Solutions:
-
Solvent Selection: The choice of solvent is critical. While toluene is a common solvent for Suzuki couplings, a mixture of solvents or a more polar aprotic solvent can significantly enhance solubility.[3][5]
-
Recommended Solvents:
-
Toluene/Ethanol or Toluene/Isopropanol mixtures: The addition of a polar protic co-solvent can improve the solubility of the boronic acid and the base, which can, in turn, help to solubilize the aryl bromide.
-
1,4-Dioxane: This is a versatile solvent for Suzuki reactions and often provides good solubility for a range of substrates.
-
Tetrahydrofuran (THF): THF is another excellent choice, particularly for reactions run at moderate temperatures.
-
-
-
Co-solvent Strategy: Employing a co-solvent system is a powerful technique to increase the solubility of poorly soluble compounds.[6][7] The principle lies in modifying the overall polarity of the reaction medium to better accommodate all reactants.
dot
Caption: Troubleshooting workflow for solubility issues.
-
Temperature Adjustment: Increasing the reaction temperature can significantly improve the solubility of solids in liquids.[8] For Suzuki reactions, temperatures are typically in the range of 80-110 °C.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., toluene and water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate salt from the aqueous phase to the organic phase, thereby increasing the effective concentration of reactants in the organic phase where the catalytic cycle occurs.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-1-methylbenzene
-
To a dry Schlenk flask, add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv.), the desired boronic acid (1.2 equiv.), Pd(PPh3)4 (0.03 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol 4:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I'm having trouble with a Buchwald-Hartwig amination. The reaction is incomplete. What can I do?
Underlying Issue: Similar to Suzuki couplings, the efficiency of Buchwald-Hartwig aminations is highly dependent on the solubility of the aryl bromide and the amine in the chosen solvent. The formation of the active palladium catalyst and its subsequent oxidative addition to the C-Br bond require a homogeneous reaction environment.[5][9]
Solutions:
-
Solvent Choice: Aprotic polar solvents are generally preferred for Buchwald-Hartwig reactions.
-
Base Selection and Solubility: The choice of base is critical and its solubility can impact the reaction. While sodium tert-butoxide is common, other bases like cesium carbonate or potassium phosphate may offer better solubility in certain solvent systems.
-
Ligand Effects: The choice of phosphine ligand can influence the solubility of the palladium complex and its catalytic activity. Bulky, electron-rich ligands like XPhos or RuPhos are often effective.[9]
dot
Caption: Key components for a successful Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-ethoxy-1-methylbenzene
-
In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.01 equiv.), the appropriate phosphine ligand (0.02 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Remove the tube from the glovebox, and add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv.) and the amine (1.2 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by chromatography.
FAQ 3: My Grignard reagent formation with 2-Bromo-4-ethoxy-1-methylbenzene is difficult to initiate. What could be the problem?
Underlying Issue: The formation of a Grignard reagent requires a direct reaction between the aryl halide and magnesium metal.[11] Poor solubility can hinder this interaction. Furthermore, Grignard reagents are highly reactive towards protic substances, so the reaction must be conducted under strictly anhydrous conditions.[12][13]
Solutions:
-
Solvent Purity: The solvent must be strictly anhydrous. Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.[13] THF is generally a better solvent for aryl bromides than diethyl ether.
-
Activation of Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[12]
-
-
Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction. Alternatively, gentle heating can be applied, but this should be done with extreme caution due to the flammability of ether solvents.
Experimental Protocol: Grignard Reagent Formation and Reaction
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equiv.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv.) in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle reflux), add a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, or esters.[14][15]
General Strategies for Solubility Enhancement
Beyond reaction-specific troubleshooting, several general techniques can be applied to improve the solubility of hydrophobic organic compounds.[6][7]
-
Micronization: Reducing the particle size of a solid reagent increases its surface area, which can lead to a faster dissolution rate.[6][16]
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution.
-
Use of Solubilizing Agents: In some cases, the addition of a non-reactive solubilizing agent can be beneficial, although this may complicate purification.
Conclusion
Successfully employing 2-Bromo-4-ethoxy-1-methylbenzene in organic synthesis hinges on effectively managing its solubility. By carefully selecting solvents, considering co-solvent systems, optimizing reaction temperatures, and employing appropriate activation techniques, researchers can overcome solubility hurdles and achieve higher yields and more reliable results. This guide provides a foundational framework for troubleshooting; however, empirical optimization for each specific reaction is always recommended.
References
-
2-Bromo-4-ethyl-1-methylbenzene | C9H11Br | CID 18711875 - PubChem. (URL: [Link])
-
1-Bromo-2-nitrobenzene - Solubility of Things. (URL: [Link])
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])
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Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (URL: [Link])
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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-
2-Bromo-4-ethoxy-1-methylbenzene - MilliporeSigma. (URL: [Link])
-
2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem. (URL: [Link])
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (URL: [Link])
-
8.5: Suzuki-Miyara Coupling - Chemistry LibreTexts. (URL: [Link])
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])
-
Solubility of C60 in a Variety of Solvents. (URL: [Link])
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Grignard Reaction. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: [Link])
-
The Suzuki Reaction. (URL: [Link])
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])
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The Grignard Reaction. (URL: [Link])
-
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
4.1 Factors That Affect Solubility - YouTube. (URL: [Link])
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
grignard reactions - ResearchGate. (URL: [Link])
-
14 Formation and reaction of a Grignard reagent. (URL: [Link])
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- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
selecting the optimal base and solvent for reactions with 2-Bromo-4-ethoxy-1-methylbenzene
Welcome to the Technical Support and Troubleshooting Guide for 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6)[1]. As a moderately sterically hindered, electron-rich aryl halide, this substrate presents unique challenges in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and organometallic transformations.
This guide is designed for process chemists and drug development scientists to decode the causality behind base and solvent selection, ensuring high yields and minimizing off-target pathways like hydrodehalogenation or protodeboronation.
I. Strategic Reaction Workflow
Reaction-specific base and solvent selection workflow for 2-Bromo-4-ethoxy-1-methylbenzene.
II. Quantitative Data: Base & Solvent Selection Matrix
Selecting the optimal base and solvent requires balancing the substrate's electron-rich nature with the pKa requirements of the catalytic intermediate.
| Solvent System | Dielectric Constant (ε) | Primary Base | Base pKa (in | Primary Application | Mechanistic Impact |
| Toluene / | ~2.4 / 80.1 | 12.3 | Suzuki-Miyaura | Biphasic system moderates base availability, activating boronic acid without causing protodeboronation[2]. | |
| 1,4-Dioxane | 2.2 | ~19.0 | Buchwald-Hartwig (2° Amines) | High basicity drives rapid deprotonation of the Pd-amine intermediate, preventing catalyst stalling[3]. | |
| 1,4-Dioxane | 2.2 | 10.3 | Buchwald-Hartwig (1° Amines) | Weak basicity minimizes | |
| Anhydrous THF | 7.6 | ~50.0 | Halogen-Metal Exchange | Coordinates |
III. Troubleshooting & FAQs (Scientist-to-Scientist)
Scenario A: Suzuki-Miyaura Coupling
Q: I am observing massive protodeboronation of my boronic acid partner instead of coupling with 2-Bromo-4-ethoxy-1-methylbenzene. How do I fix this?
A: Protodeboronation is a base-driven hydrolysis of the C-B bond. Because your substrate is electron-rich (due to the para-ethoxy group) and slightly hindered (by the ortho-methyl group), oxidative addition is slower than in electron-deficient arenes. If you are using a strong base like NaOH and a polar solvent, the base hydrolyzes the boronic acid before the Pd(II) complex can undergo transmetalation.
Solution: Switch to a milder base like
Q: Can I run this coupling ligand-free? A: It is highly unadvisable for this substrate. While ligand-free systems work well for aryl iodides, the ortho-methyl steric bulk of 2-Bromo-4-ethoxy-1-methylbenzene requires electron-rich, bulky dialkylbiaryl phosphine ligands (like SPhos or XPhos) to accelerate both oxidative addition and reductive elimination[4].
Scenario B: Buchwald-Hartwig Amination
Q: My LC-MS shows a high percentage of 3-ethoxytoluene (the reduced arene). What causes this hydrodehalogenation?
A: Hydrodehalogenation in Buchwald-Hartwig couplings is a direct result of
Q: Why should I avoid polar aprotic solvents like DMF for this amination? A: Theoretical and experimental studies show that in polar solvents like DMF, dissociated bromide ions and bases can competitively coordinate to the palladium center, creating an overly stable resting state that stalls the catalytic cycle[5]. Aprotic, low-polarity solvents like 1,4-Dioxane prevent this complexation.
IV. Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems incorporating internal standards and strict environmental controls.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
Objective: High-yield coupling using a biphasic solvent system to minimize side reactions.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol), the chosen arylboronic acid (1.2 equiv),
(2.0 equiv), (2 mol%), and SPhos (4 mol%)[2]. -
Internal Standard (Validation Step): Add 0.5 equiv of n-dodecane. This non-reactive internal standard allows for precise GC-MS mass-balance tracking to quantify unreacted starting material versus hydrodehalogenation side-products.
-
Degassing (Critical Causality): Evacuate and backfill the flask with Argon three times. Oxygen rapidly inserts into Pd(0) to form peroxo complexes, killing catalyst activity and promoting boronic acid homocoupling.
-
Solvent Addition: Add anhydrous, sparged Toluene (4.0 mL) and degassed
(1.0 mL) via a syringe. -
Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.
-
Monitoring: Sample the organic layer at 2, 4, and 8 hours. Analyze via GC-MS against the dodecane standard. The reaction is complete when the aryl bromide peak stabilizes below 2%.
Protocol 2: Glovebox-Free Buchwald-Hartwig Amination
Objective: C-N bond formation utilizing pre-catalysts to avoid stalling mechanisms.
Step-by-Step Methodology:
-
Catalyst Activation Control: Use a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%) rather than
. Precatalysts ensure the rapid, quantitative generation of the active species upon exposure to the base, preventing the formation of unreactive Pd-dimers[3]. -
Reagent Loading: Add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv), the amine nucleophile (1.2 equiv), and
(1.4 equiv, for secondary amines) or (1.4 equiv, for primary amines) to a dry vial. -
Purge: Seal with a PTFE-lined septum and purge with Nitrogen for 10 minutes.
-
Solvent: Inject anhydrous 1,4-Dioxane (0.2 M relative to substrate).
-
Heating & Validation: Heat to 100 °C for 12 hours. Run a parallel "blank" (no Pd/Ligand) to validate that non-catalyzed
background reactions are genuinely zero (confirming the mechanistic reliance on the Pd cycle). -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a thin pad of Celite to remove the inorganic base salts and spent palladium black.
V. References
-
2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6 - Sigma-Aldrich - 1
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - BenchChem - 2
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings - WuXi AppTec - 3
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - ACS Publications - 4
-
The Role of the Base in Buchwald-Hartwig Amination - ResearchGate - 5
Sources
- 1. 2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-4-ethoxy-1-methylbenzene
Prepared by: Senior Application Scientist, Catalysis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-ethoxy-1-methylbenzene in catalytic cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into common catalyst deactivation issues and to offer robust troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide - Common Experimental Failures
This section addresses specific, acute problems you might encounter during your reaction. The question-and-answer format is designed to help you quickly diagnose the issue and implement a solution.
Q1: My reaction shows low or no product yield. Where do I start troubleshooting?
A1: A low or nonexistent yield is the most common sign of a failed reaction and almost always points to an issue with the catalytic cycle.[1] The first step is a systematic evaluation of the three core components of the reaction: the catalyst system, the reagents, and the reaction environment.
Initial Diagnostic Workflow:
-
Catalyst Integrity: Was the active Pd(0) species generated and maintained? The appearance of palladium black is a clear indicator of catalyst decomposition.[1]
-
Reagent Purity: Are your starting materials, solvents, and base free from catalyst poisons? Impurities, particularly those containing sulfur or excess water, can irreversibly deactivate the catalyst.[2][3]
-
Reaction Environment: Was a strictly inert atmosphere maintained throughout the setup and reaction? Oxygen can oxidize both the active Pd(0) catalyst and sensitive phosphine ligands.[1]
Below is a visual workflow to guide your troubleshooting process.
Q2: My reaction started well but then stalled. What causes this?
A2: Reaction stalling is a classic sign of gradual catalyst deactivation. The initial rate is good because the catalyst is active, but it is slowly being consumed by a side reaction or poisoned by an impurity.
-
Cause 1: Slow Ligand Degradation: Electron-rich phosphine ligands, essential for activating aryl bromides, are susceptible to oxidation.[1] If your inert atmosphere is not perfect, slow oxygen leak can gradually oxidize the phosphine to phosphine oxide, which does not effectively coordinate with palladium, leading to catalyst death.[1]
-
Cause 2: Impurity Poisoning: A low-level impurity in your 2-Bromo-4-ethoxy-1-methylbenzene or coupling partner might be the culprit. Sulfur-containing compounds are notorious for irreversibly binding to palladium's active sites.[2][4] If present in substoichiometric amounts, the reaction will proceed until all the catalyst has been poisoned.
-
Cause 3: Thermal Degradation: High reaction temperatures can accelerate catalyst decomposition pathways, such as the agglomeration of metal particles (sintering), which reduces the active surface area.[5][6] This is more common with heterogeneous catalysts but can also occur in homogeneous systems if the ligand fails to stabilize the mononuclear palladium species.
Q3: I see a black precipitate (palladium black) in my reaction flask. Is the reaction salvageable?
A3: The formation of palladium black indicates that the active, soluble Pd(0) catalyst has aggregated and precipitated out of solution.[1] At this point, the catalyst is largely inactive, and the reaction has likely stopped. The reaction is generally not salvageable without adding a fresh charge of catalyst.
Primary Causality: The root cause is an insufficient concentration of the stabilizing phosphine ligand around the palladium center. This can happen for several reasons:
-
Incorrect Stoichiometry: The ligand-to-palladium ratio was too low from the start.
-
Ligand Oxidation: As discussed, oxygen contamination destroys the ligand, reducing its effective concentration.[1][7]
-
Competitive Binding: If the substrate or a byproduct coordinates too strongly to the palladium, it can displace the phosphine ligand, leaving the Pd(0) species vulnerable to aggregation.
Section 2: FAQs - Proactive Strategies for Preventing Deactivation
This section provides answers to frequently asked questions, focusing on best practices to prevent catalyst deactivation before it occurs.
Q1: How critical is the purity of 2-Bromo-4-ethoxy-1-methylbenzene?
A1: It is absolutely critical. Commercial batches of reagents can contain impurities from the manufacturing process. For aryl halides, common problematic impurities include sulfur-containing compounds or other organohalides. Even trace amounts (<1%) can have a devastating impact on a sensitive cross-coupling reaction.
Recommendation: If you suspect an impurity, purify the material before use. Column chromatography is often sufficient. For a more rigorous approach, recrystallization (if solid) or distillation can be employed. Always verify purity by NMR or GC-MS.
Q2: Which type of phosphine ligand is best for this substrate?
A2: 2-Bromo-4-ethoxy-1-methylbenzene is an electron-rich aryl bromide. The ethoxy group is electron-donating, which can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.[8][9] To overcome this, bulky and electron-rich phosphine ligands are generally recommended.
| Ligand Type | Examples | Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | These ligands promote the formation of a monoligated, highly active palladium species, which accelerates both oxidative addition and the final reductive elimination step.[10][11] |
| Electron-Rich Dialkylphosphines | P(t-Bu)₃, PCy₃ | The strong electron-donating character increases the electron density on the palladium center, facilitating the cleavage of the C-Br bond during oxidative addition. |
Q3: Does the choice of base matter for catalyst stability?
A3: Yes, the base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle and can influence catalyst stability.[12]
-
Strength & Solubility: The base must be strong enough to facilitate the transmetalation step (in Suzuki-type reactions) but should not be so aggressive as to degrade the substrate or ligand. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.
-
Purity: Use a freshly opened bottle or a base that has been stored properly in a desiccator. Older bases can absorb water and CO₂ from the atmosphere, which can interfere with the reaction.
-
Water Content: In many Suzuki reactions, a small amount of water is beneficial or even necessary.[13] However, excess water can promote unwanted side reactions like protodeboronation of the boronic acid partner and can contribute to catalyst degradation under certain conditions.[3][14]
Q4: Can high temperatures damage the catalyst?
A4: While heat is often required to drive cross-coupling reactions to completion, excessive temperatures can be detrimental.[5][6] Every catalyst system has an optimal temperature range. Exceeding this can lead to:
-
Accelerated Ligand Decomposition: Phosphine ligands can degrade more rapidly at higher temperatures.
-
Catalyst Sintering: As mentioned, this leads to the formation of inactive palladium aggregates.[6]
-
Undesired Side Reactions: Higher temperatures can promote side reactions that consume starting materials or generate byproducts that inhibit the catalyst.
Recommendation: Start with the literature-reported temperature for a similar substrate. If the reaction is slow, consider screening different ligands or solvents before drastically increasing the temperature.
Section 3: Key Experimental Protocols
The following protocols are provided as a validated starting point for your experiments. Adhering to these detailed steps will minimize common sources of catalyst deactivation.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol describes a typical cross-coupling of 2-Bromo-4-ethoxy-1-methylbenzene with an arylboronic acid.
Reagents & Equipment:
-
2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Toluene/Water (10:1 v/v), degassed
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry the Schlenk flask and condenser under vacuum and allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add Pd(OAc)₂, SPhos, K₃PO₄, 2-Bromo-4-ethoxy-1-methylbenzene, and the arylboronic acid.
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Solvents
Anhydrous, oxygen-free solvents are paramount for success.
Procedure for Degassing:
-
Place the required volume of solvent in a Schlenk flask equipped with a stir bar.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas (e.g., Argon) through the solvent for 30-60 minutes with gentle stirring.
-
For drying, it is recommended to use a commercial solvent purification system or to distill from an appropriate drying agent (e.g., sodium/benzophenone for THF/Toluene).
References
- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
-
Li, Y., & Li, C.-J. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2241–2243*. ACS Publications. Retrieved from [Link]
-
Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(33), 11696-11706*. ResearchGate. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling. Retrieved from [Link]
-
Kim, Y., & Park, S. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11476–11485*. ACS Publications. Retrieved from [Link]
-
Cheong, J. Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved from [Link]
-
Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Reisman, S. E., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Woods, B., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6046–6053*. ACS Publications. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Barbier, J., & Marecot, P. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 91(21), 3931-3937*. RSC Publishing. Retrieved from [Link]
-
Process Sensing Technologies. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry, 84(15), 9221–9226*. ACS Publications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Retrieved from [Link]
-
DCL Inc. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
R Discovery. (n.d.). cross-coupling-reactions-of-aryl-bromides Research Articles. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2- Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4.
-
Macquarie University. (2006, February 15). Effect of organic impurities on the hydrocarbon formation via the decomposition of surface methoxy groups on acidic zeolite catalysts. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. thieme.de [thieme.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Bromo-4-ethoxy-1-methylbenzene and its Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-4-ethoxy-1-methylbenzene and its structural analogs. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues such as isomer separation, removal of stubborn impurities, and yield optimization.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of substituted bromotoluene derivatives.
Q1: What are the most common impurities I should expect after synthesizing 2-Bromo-4-ethoxy-1-methylbenzene?
A1: The impurity profile largely depends on the synthetic route, but typically involves the bromination of 4-ethoxytoluene. Key impurities often include:
-
Positional Isomers: The primary challenge is the formation of other monobrominated isomers, such as 3-bromo-4-ethoxytoluene. These isomers often have very similar physical properties, making them difficult to separate.[1][2]
-
Unreacted Starting Material: Incomplete bromination will leave residual 4-ethoxytoluene in the crude product.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-4-ethoxytoluene derivatives.
-
Reagent-derived Impurities: Depending on the brominating agent used (e.g., Br₂, NBS), residual reagents or their byproducts may be present.[3]
Q2: My primary challenge is separating the desired 2-bromo isomer from other positional isomers. What is the best initial approach?
A2: Separating positional isomers of substituted aromatic compounds is a classic purification challenge due to their nearly identical polarities.[4][5] Your strategy should be a systematic evaluation of both column chromatography and recrystallization.
-
Column Chromatography: This is often the most effective method. Success hinges on finding a solvent system with sufficient selectivity. You must perform thorough screening using Thin Layer Chromatography (TLC) with various eluent systems (e.g., hexane/ethyl acetate, petroleum ether/dichloromethane) to find a system that shows baseline separation, even if minimal.[4] An Rf value of 0.3-0.4 for the target compound is often ideal for column separation.[4]
-
Recrystallization: This can be effective if one isomer is significantly more abundant and has favorable crystallization properties. However, it may require multiple cycles to achieve high purity, often with a trade-off in yield.[5]
Q3: The product is described as a liquid. Can I still use recrystallization?
A3: 2-Bromo-4-ethoxy-1-methylbenzene itself is a liquid at room temperature.[6] Therefore, recrystallization is not a viable purification method for this specific compound. Purification for this liquid product should focus on:
-
Silica Gel Column Chromatography: The primary method for purifying non-volatile liquids.[7][8]
-
Vacuum Distillation: This can be an option if the impurities have boiling points significantly different from the product and the product is thermally stable.[9]
However, many derivatives of this compound (e.g., those with additional functional groups) may be solids, for which recrystallization would be a primary technique.
Q4: How can I remove persistent yellow or brown coloration from my product?
A4: Colored impurities are common in aromatic compounds, often arising from trace byproducts or degradation. For solid derivatives, a charcoal treatment during recrystallization is highly effective.[9][10]
-
Procedure: After dissolving your crude solid in the minimum amount of hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]
II. Troubleshooting Guide: Common Purification Problems
This section provides a deeper dive into specific issues and offers systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Poor or No Separation of Isomers by Column Chromatography | 1. Inadequate Solvent System: The chosen eluent lacks the selectivity to differentiate between the isomers.[4] 2. Column Overloading: Too much sample was loaded for the column size. 3. Improper Column Packing: Channeling or cracks in the silica bed lead to poor separation.[9] | 1. TLC Optimization: Screen a wider range of solvent polarities. Test binary and even ternary solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc). Aim for a ΔRf > 0.1 between spots.[4] 2. Use a Slower Gradient: Start with a very low polarity mobile phase and increase the polarity very slowly over a large volume of solvent.[5] 3. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This often results in sharper bands.[4] 4. Use a Longer/Thinner Column: Increase the column length to enhance the separation resolution. |
| Low Yield After Recrystallization | 1. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent, leading to significant loss in the mother liquor.[9] 2. Premature Crystallization: The product crystallizes out during hot filtration.[9] 3. Using Too Much Solvent: Dissolving the compound in an excessive volume of solvent prevents it from reaching saturation upon cooling. | 1. Solvent Screening: The ideal solvent dissolves the compound when hot but not when cold.[10] Test various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). 2. Pre-heat Equipment: Pre-heat the funnel and receiving flask used for hot filtration to prevent a sudden drop in temperature.[10] 3. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the hot solvent in small portions until dissolution is complete.[11] |
| Product Streaking or Tailing on Silica Gel Column | 1. Compound is too Polar: The compound interacts very strongly with the acidic silica gel. 2. Acid-Sensitivity: The compound may be degrading on the acidic silica surface.[4] 3. Sample is Insoluble in Mobile Phase: The sample precipitates at the top of the column. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. 2. Deactivate Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%).[4] 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4] |
| Product Won't Crystallize from Solution | 1. Solution is Not Saturated: Too much solvent was used, or the concentration of the desired compound is too low. 2. Presence of "Oily" Impurities: Impurities can inhibit crystal lattice formation. 3. Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystallization. | 1. Reduce Solvent Volume: Gently evaporate some of the solvent under reduced pressure or by blowing a stream of nitrogen over the surface and allow it to cool again. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites. 3. Seed the Solution: Add a tiny crystal of the pure product (if available) to the solution to induce crystallization. |
III. Experimental Protocols & Workflows
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for the separation of closely related isomers.
-
Solvent System Selection (TLC):
-
Prepare stock solutions of your crude mixture.
-
On a TLC plate, spot the crude mixture and run several different solvent systems (e.g., 2%, 5%, 10%, 20% Ethyl Acetate in Hexane).
-
The optimal system should provide good separation between the desired product and impurities, with an Rf for the product of ~0.3-0.4.[4]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and use gentle pressure to pack the bed evenly, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent and apply pressure to begin elution.
-
Collect fractions continuously. The size of the fractions should be proportional to the column size.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Analysis and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Diagram: Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Single-Solvent Recrystallization
This protocol is for purifying solid derivatives.
-
Choose the Solvent: Select a solvent in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[10]
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve it.[11]
-
Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes.[9]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Collect and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry completely.
Diagram: Recrystallization Decision Logic
Caption: Decision workflow for single-solvent recrystallization.
IV. Purity Assessment Techniques
Confirming the purity of the final product is a critical step. A multi-faceted analytical approach is often required.[12]
| Technique | Principle | Information Obtained | Best For... |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. | Quantitative analysis of the main component and impurities. Provides purity percentage (e.g., area % at a specific wavelength). | Routine quality control and accurate quantification of non-volatile impurities.[12] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities and by-products. Provides structural information from mass fragmentation patterns. | Identifying unreacted starting materials, solvent residues, and low-boiling point byproducts.[13] |
| ¹H & ¹³C NMR (Nuclear Magnetic Resonance) | Nuclear spin transitions in a magnetic field. | Detailed molecular structure and connectivity. Can detect and help identify impurities if their signals are resolved from the main compound. | Unambiguous structural confirmation of the final product and identification of structurally similar impurities (e.g., isomers).[13] |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Verification of the elemental composition. | Confirming that the empirical formula of the purified compound is correct.[12] |
V. References
-
A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine. Benchchem. Available from:
-
Technical Support Center: Purification of Crude 2-Bromo-4-ethoxy-1-nitrobenzene. Benchchem. Available from:
-
Efficient Separation of Monobromotoluene Isomers by Nonporous Adaptive Perbromoethylated Pillar[14]arene Crystals. ResearchGate. Available from:
-
A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products. Benchchem. Available from:
-
Experiment 2: Recrystallization. Available from:
-
Purification challenges for bromoquinoline compounds. Benchchem. Available from:
-
US6307113B1 - Selective bromination of aromatic compounds. Google Patents. Available from:
-
column chromatography & purification of organic compounds. YouTube. Available from:
-
Column Chromatography Theory. Chemistry Online @ UTSC. Available from:
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany. Available from:
-
2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6. Sigma-Aldrich. Available from:
-
1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene. AKSci. Available from:
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available from:
-
How can I purify two different-substituted aromatic compounds? ResearchGate. Available from:
-
Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center. Available from:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene AKSci 1921EB [aksci.com]
- 7. youtube.com [youtube.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. athabascau.ca [athabascau.ca]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Ortho-Bromo Steric Hindrance in Catalysis
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when functionalizing heavily substituted arenes. The ortho-bromo group presents a unique dichotomy in organic synthesis: its carbon-halogen bond is electronically primed for oxidative addition, yet the sheer van der Waals radius of the bromine atom (~1.85 Å), combined with adjacent substituents, creates a formidable steric fortress.
This guide deconstructs the causality behind ortho-bromo reactivity anomalies and provides field-proven, self-validating protocols to overcome or exploit these steric microenvironments.
Part 1: Troubleshooting & FAQs
Q1: Why does oxidative addition fail or stall at the ortho-bromo position of my heavily substituted arene, while the para-bromo reacts smoothly?
The Causality: During the Pd(0) to Pd(II) oxidative addition step, the incoming metal center and its associated ligands must adopt a specific coplanar geometry to insert into the C–Br bond. An adjacent ortho-substituent creates severe steric repulsion against standard ligands (like PPh
Q2: I am working with a dihaloarene (e.g., 2,4-dibromophenol). How can I force the cross-coupling to occur at the sterically hindered ortho-bromo site instead of the less hindered para site?
The Causality: Traditional "substrate-controlled" coupling dictates that the less sterically hindered bond reacts first. However, you can override this using "catalyst-controlled" site-selectivity. By utilizing a phosphine-free Pd system and a specific base (like LiOH), the substrate's deprotonated functional group (e.g., phenoxide) coordinates directly to the palladium center. This intramolecular tethering physically drags the catalyst to the adjacent ortho-bromo group, artificially lowering the activation barrier for oxidative addition at the hindered site 2.
Q3: Can steric bulk near the ortho-bromo group ever accelerate reactivity?
The Causality: Counterintuitively, yes—through attractive dispersion forces. When coupling ortho-bromo adamantylarenes, the massive adamantyl group is expected to completely shut down oxidative addition. However, when using bulky, polarizable ligands like P(t-Bu)
Part 2: Quantitative Data & Mechanistic Workflows
To systematically select the right conditions for your specific ortho-bromo system, consult the comparative data below.
Table 1: Impact of Reaction Conditions on Site-Selectivity in Dihaloarene Cross-Coupling
| Substrate | Catalyst / Ligand System | Base / Solvent | Major Product Site | Dominant Selectivity Mechanism |
| 2,4-Dibromophenol | Pd | LiOH / NMP/H | Ortho | Directing group coordination (O |
| 2,4-Dibromophenol | Pd | LiOH / NMP/H | Para | Steric control; bulky ligand disrupts coordination |
| o-Bromo-adamantylarene | [Pd(I)(PtBu | NaOtBu / Toluene | Ortho | Attractive dispersion forces (PtBu |
| Dodecasubstituted o-Br Porphyrin | Pd(PPh | K | Ortho | Thermal activation overcoming extreme steric clash |
Mechanistic Visualizations
Logical mapping of steric vs. dispersion and coordination effects on Pd(0) oxidative addition.
Troubleshooting workflow for optimizing cross-coupling of sterically hindered ortho-bromoarenes.
Part 3: Self-Validating Experimental Methodologies
Protocol 1: Dispersion-Enabled Suzuki-Miyaura Coupling of Ortho-Bromo Adamantylarenes
Self-Validating Mechanism: The use of an air-stable Pd(I) dimer ensures a strict 1:1 Pd-to-ligand ratio. This prevents the formation of off-cycle, bis-ligated Pd(0) resting states that artificially inflate steric crowding. If the reaction mixture turns black immediately upon solvent addition, it validates that the dimer has disproportionated prematurely due to oxygen ingress, prompting the operator to immediately abort and re-degas the solvent.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the o-bromo-adamantylarene (0.5 mmol), the corresponding aryl/alkyl boronic acid (0.75 mmol, 1.5 equiv), and NaOtBu (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add 2.5 mol% of the [Pd(I)(PtBu
)Br] dimer. Causality: This specific catalyst provides the necessary PtBu ligand to engage in attractive dispersion interactions with the adamantyl group, overriding the steric clash. -
Solvent & Reaction: Add 2.5 mL of anhydrous, thoroughly degassed toluene. Seal the tube, remove from the glovebox, and stir at room temperature (25 °C) for 5 to 60 minutes. Validation: Rapid conversion at room temperature confirms that dispersion forces have successfully lowered the oxidative addition barrier.
-
Workup: Quench with saturated aqueous NH
Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over MgSO , and concentrate in vacuo. Purify via flash column chromatography.
Protocol 2: Catalyst-Controlled Ortho-Selective Coupling of Dihaloarenes
Self-Validating Mechanism: The complete omission of phosphine ligands forces the substrate's endogenous functional group to act as the sole directing ligand. If the para-coupled product forms in excess, it immediately validates that the base was insufficient to deprotonate the directing group, or that trace coordinating impurities in the solvent outcompeted the substrate.
-
Preparation: Charge a reaction vial with 2,4-dibromophenol (1.0 mmol) and the desired arylboronic acid (1.1 mmol).
-
Catalyst & Base: Add Pd
(dba) (2 mol%) and LiOH (3.0 mmol). Crucial Step: Do NOT add any phosphine ligands. The LiOH deprotonates the phenol, enabling the oxygen anion to coordinate to the Pd center. -
Solvent: Add a degassed mixture of NMP and H
O (4:1 v/v, 5 mL). Causality: The highly polar aqueous/aprotic mixture is required to solubilize the LiOH base and stabilize the anionic, coordinated transition state. -
Reaction: Stir at 80 °C for 12 hours under an argon atmosphere.
-
Workup: Acidify the mixture with 1M HCl to pH 3 (to reprotonate the phenol), extract with diethyl ether (3 x 15 mL), wash with brine, dry over Na
SO , and purify via silica gel chromatography to isolate the ortho-coupled product.
References
- C–C Coupling in sterically demanding porphyrin environments. Beilstein Journals.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
- Selective ortho-Functionalization of Adamantylarenes Enabled by Dispersion and an Air-Stable Palladium(I) Dimer.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-ethoxy-1-methylbenzene
Welcome to the Technical Support Center for the scale-up synthesis of 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6). This guide is designed for process chemists and drug development professionals transitioning this O-alkylation (Williamson ether synthesis) from bench-scale discovery to pilot-plant manufacturing.
The standard bench protocol utilizes 3-Bromo-4-methylphenol (CAS: 60710-39-6)[1], ethyl bromide, and a carbonate base in a polar aprotic solvent like DMF. However, scaling this route introduces severe mass transfer limitations, thermal hazards, and environmental toxicity concerns[2]. This guide establishes a highly scalable, self-validating Phase-Transfer Catalysis (PTC) workflow to overcome these hurdles.
Process Workflow: Phase-Transfer Catalysis (PTC)
Figure 1: Liquid-Liquid PTC workflow for the O-alkylation of 3-Bromo-4-methylphenol.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why must we transition away from DMF to a biphasic PTC system for scale-up?
A: At the bench scale, DMF effectively solvates the "naked" phenoxide ion, driving rapid
Q2: We attempted a Solid-Liquid PTC route using THF and
Q3: What is the mechanistic rationale behind our specific ethyl bromide dosing strategy? A: Ethyl bromide is highly volatile (bp 38.4 °C). The deprotonation of the phenol and the subsequent alkylation are both exothermic. If ethyl bromide is added as a single bolus, the heat of reaction will vaporize the reagent, causing dangerous pressure spikes in the reactor and starving the reaction of the alkylating agent. Sub-surface dosing at controlled temperatures (25–30 °C) ensures the reagent remains in the liquid phase and reacts instantly with the TBAB-phenoxide complex.
Part 2: Troubleshooting Guide
Issue 1: Reaction Conversion Stalls at ~70%
-
Diagnostic: HPLC analysis reveals unreacted 3-Bromo-4-methylphenol.
-
Root Cause: Inadequate interfacial mixing or catalyst degradation. In biphasic systems, the reaction rate is mass-transfer limited by the droplet size of the dispersed phase.
-
Self-Validating Fix:
-
Increase impeller agitation to >300 RPM.
-
Check the pH of the aqueous phase. If pH < 12, the NaOH has been consumed (likely via side-reaction hydrolysis of ethyl bromide). Add 10% w/w NaOH.
-
Spike the reactor with an additional 1 mol% TBAB. If the exotherm resumes, your initial catalyst loading was insufficient for your reactor's specific mass transfer capabilities.
-
Issue 2: High Levels of Ethanol Byproduct Detected
-
Diagnostic: GC-MS detects ethanol; the reaction stalls despite an excess of ethyl bromide.
-
Root Cause: Hydrolysis of ethyl bromide by the aqueous NaOH phase.
-
Self-Validating Fix: Ensure the dosing temperature does not exceed 30 °C. Hydrolysis is highly temperature-dependent. Furthermore, verify that the volume of Toluene is sufficient to keep the TBAB-phenoxide ion pair fully solvated in the organic layer, minimizing the time the alkylating agent spends near the aqueous interface[3].
Part 3: Quantitative Process Comparison
The following table summarizes the performance metrics of various synthetic routes during pilot-scale evaluation (10 kg scale).
| Process Route | Base / Catalyst | Solvent System | Yield (%) | E-Factor | Scalability Rating |
| Traditional Batch | DMF | 65 - 75% | > 25 | Low: Reprotoxic solvent, poor heat transfer[2]. | |
| Solid-Liquid PTC | THF | 85 - 90% | ~ 15 | Medium: Highly dependent on base particle size[5]. | |
| Liquid-Liquid PTC | 30% aq. NaOH / TBAB | Toluene / Water | > 95% | < 10 | High: Excellent mass transfer, scalable dosing[3]. |
Part 4: Self-Validating Experimental Protocol (1 kg Scale)
This methodology utilizes a self-validating system where each step contains a built-in physical or chemical checkpoint to guarantee process integrity before proceeding.
Step 1: Reactor Preparation & Deprotonation
-
Purge a 10 L jacketed glass reactor with
. -
Charge 1.00 kg (5.35 mol) of 3-Bromo-4-methylphenol[1] and 4.0 L of Toluene. Stir at 200 RPM until fully dissolved.
-
Add 17.2 g (0.053 mol, 1 mol%) of Tetrabutylammonium bromide (TBAB).
-
Slowly charge 1.07 kg of 30% aqueous NaOH (8.02 mol) over 15 minutes.
-
Validation Checkpoint: Increase agitation to 350 RPM. Stop stirring after 10 minutes and allow phases to settle. The organic layer must turn a distinct yellow/orange, visually confirming the migration of the lipophilic
ion pair into the toluene phase.
Step 2: Sub-Surface Alkylation
-
Adjust the reactor jacket to maintain an internal temperature of 25 °C.
-
Initiate sub-surface dosing of 0.70 kg (6.42 mol, 1.2 eq) of Ethyl Bromide via a dip tube at a rate of 10 mL/min.
-
Validation Checkpoint: Monitor the internal thermocouple. A steady exotherm (
to °C) must be observed. If no exotherm is detected after 5% of the dose, halt addition immediately to prevent hazardous reagent pooling.
-
Once dosing is complete, raise the jacket temperature to 45 °C and age the reaction for 4 hours.
Step 3: Quench and Phase Separation
-
Cool the reactor to 20 °C. Stop agitation and allow 30 minutes for phase settling.
-
Validation Checkpoint: Sample the organic phase for HPLC. Conversion of 3-Bromo-4-methylphenol must be >98%. If <98%, stir for an additional 2 hours.
-
Drain and discard the lower aqueous phase (contains NaBr, water, and residual NaOH).
-
Wash the organic phase with 2.0 L of 5% aqueous HCl to neutralize residual base, followed by 2.0 L of brine.
Step 4: Isolation
-
Transfer the organic layer to a rotary evaporator or distillation setup.
-
Remove Toluene under reduced pressure (50 °C, 50 mbar).
-
Subject the crude oil to short-path vacuum distillation to yield pure 2-Bromo-4-ethoxy-1-methylbenzene as a clear liquid.
Part 5: References
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-ethoxy-1-methylbenzene vs. 2-Iodo-4-ethoxy-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular targets. Aryl halides, in particular, serve as foundational building blocks for a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a detailed, data-driven comparison of the reactivity of two closely related aryl halides: 2-bromo-4-ethoxy-1-methylbenzene and 2-iodo-4-ethoxy-1-methylbenzene. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating discovery and development efforts.
Foundational Physicochemical Properties: The Basis of Reactivity
The differing reactivity of these two compounds is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1] This seemingly simple difference has profound implications for the kinetics and thermodynamics of many organic reactions.
| Property | 2-Bromo-4-ethoxy-1-methylbenzene | 2-Iodo-4-ethoxy-1-methylbenzene | Impact on Reactivity |
| Carbon-Halogen Bond Strength | Stronger[2] | Weaker[2] | The weaker C-I bond facilitates faster oxidative addition in cross-coupling reactions, which is often the rate-determining step.[3] |
| Leaving Group Ability | Good | Excellent | Iodide is a better leaving group than bromide, which is a key factor in nucleophilic aromatic substitution reactions. |
| Polarizability of Halogen | Lower | Higher | The larger and more polarizable electron cloud of iodine can influence intermolecular interactions and catalyst binding. |
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The choice between an aryl bromide and an aryl iodide can significantly impact reaction efficiency, catalyst selection, and overall process robustness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction for the formation of carbon-carbon bonds.[4] Generally, aryl iodides exhibit higher reactivity, often allowing for milder reaction conditions.[3]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Iodo-4-ethoxy-1-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 80 °C, 2h | >95 |
| 2-Bromo-4-ethoxy-1-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 80 °C, 16h | ~80 |
| 2-Bromo-4-ethoxy-1-methylbenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄, Toluene, 100 °C, 4h | >95 |
Analysis and Mechanistic Insights: The enhanced reactivity of the aryl iodide is evident from the significantly shorter reaction time required to achieve a high yield with a standard catalyst like tetrakis(triphenylphosphine)palladium(0).[3] This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[5] For the aryl bromide, while the same catalyst can be used, achieving comparable efficiency often necessitates longer reaction times or the use of more advanced, electron-rich, and bulky phosphine ligands like SPhos to promote the oxidative addition.[6]
Sources
A Senior Application Scientist's Guide to the LC-MS Analysis of 2-Bromo-4-ethoxy-1-methylbenzene Reaction Products
For researchers and professionals in drug development, the aromatic halide 2-Bromo-4-ethoxy-1-methylbenzene serves as a critical building block. Its utility in forming complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions, is well-established.[1][2] However, the success of these synthetic endeavors hinges on the precise characterization of the resulting product mixture. Optimizing yield, minimizing impurities, and confirming the desired structure are paramount.
This guide provides an in-depth technical analysis of using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor and characterize the products of reactions involving 2-Bromo-4-ethoxy-1-methylbenzene. We will explore the causality behind methodological choices, present a framework for data interpretation, and objectively compare LC-MS with alternative analytical techniques, providing the field-proven insights necessary for robust and reliable chemical analysis.
The Synthetic Landscape: Potential Reactions and Impurities
2-Bromo-4-ethoxy-1-methylbenzene is a versatile substrate for several powerful bond-forming reactions. Understanding the expected products and potential side-products is the first step in developing a valid analytical method. The primary reaction classes include:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid. It is a cornerstone of modern synthesis for creating biaryl structures.[3][4]
-
Buchwald-Hartwig Amination: This method creates a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine. It is invaluable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.[5][6][7]
-
Ullmann Condensation: A copper-catalyzed reaction that can form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, offering an alternative pathway to ethers, amines, and thioethers.[8][9][10]
No reaction is perfect. Besides the desired product, several impurities can arise, including unreacted starting material, debrominated starting material, and homocoupled byproducts (e.g., from the boronic acid in a Suzuki reaction).[1] An effective analytical method must be able to separate and identify all these species.
Caption: Potential reaction pathways for 2-Bromo-4-ethoxy-1-methylbenzene.
LC-MS: The Analytical Workhorse for Reaction Monitoring
For analyzing complex organic reaction mixtures, LC-MS is frequently the technique of choice due to its exceptional sensitivity, selectivity, and the wealth of information it provides.[11][12] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass-based detection of Mass Spectrometry (MS).[13]
The Logic of Method Design
-
Chromatography (The "LC"): The goal is to physically separate the components of the reaction mixture in time before they enter the mass spectrometer. For the compounds of interest—moderately polar to nonpolar aromatic molecules—Reversed-Phase Chromatography is the logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the standard. Its long hydrocarbon chains provide a nonpolar surface that retains analytes through hydrophobic interactions.
-
Mobile Phase: A gradient elution is employed, starting with a high concentration of a polar solvent (e.g., water with 0.1% formic acid) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile or methanol). This ensures that more polar compounds elute early, while the more nonpolar, strongly retained compounds (like the desired product) elute later, all within a reasonable analysis time. The formic acid is crucial as it protonates analytes, improving ionization efficiency for mass spectrometry.
-
-
Ionization and Detection (The "MS"): After separation, the molecules must be ionized to be detected.
-
Ionization Source: Electrospray Ionization (ESI) is the most common source for LC-MS and is well-suited for the polar to moderately polar molecules typical in these reaction mixtures.[14] ESI creates charged droplets that evaporate, transferring ions into the gas phase with minimal fragmentation, which is ideal for determining the molecular weight of the parent compound.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the confident determination of elemental compositions and differentiation between compounds with very similar masses. For routine monitoring, a simpler quadrupole mass spectrometer is often sufficient.
-
Caption: Standard workflow for LC-MS analysis of a reaction mixture.
Data Interpretation: A Hypothetical Suzuki Coupling
Let's consider a Suzuki coupling of 2-Bromo-4-ethoxy-1-methylbenzene with phenylboronic acid. The table below outlines the expected species and their corresponding mass-to-charge ratios (m/z) in positive ion mode ([M+H]⁺).
| Compound | Structure | Formula | Exact Mass | Expected m/z [M+H]⁺ | Isotopic Signature |
| Starting Material | 2-Bromo-4-ethoxy-1-methylbenzene | C₉H₁₁BrO | 214.00 | 215.00 / 217.00 | 1:1 ratio due to ⁷⁹Br/⁸¹Br |
| Debrominated SM | 4-Ethoxy-1-methylbenzene | C₉H₁₂O | 136.09 | 137.09 | Standard Carbon pattern |
| Desired Product | 4-Ethoxy-2-methyl-1,1'-biphenyl | C₁₅H₁₆O | 212.12 | 213.13 | Standard Carbon pattern |
| Homocoupled Byproduct | Biphenyl | C₁₂H₁₀ | 154.08 | 155.09 | Standard Carbon pattern |
Key Interpretive Points:
-
The Bromine Signature: The starting material will exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the unmistakable isotopic signature of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br). Its disappearance is a primary indicator of reaction progress.
-
Product Confirmation: The appearance of a new major peak at the calculated m/z for the desired product (213.13 in this case) confirms its formation. High-resolution MS can verify this mass to within a few parts per million (ppm), confirming the elemental formula.
-
Byproduct Identification: The chromatogram should be inspected for peaks corresponding to the masses of likely byproducts. Tandem MS (MS/MS) can be used to fragment these ions, providing structural information to confirm their identity.[14] For example, fragmentation of the biphenyl product would likely show loss of methyl or ethyl groups.[15][16]
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it is not the only option. The choice of technique depends on the specific analytical goal.[17]
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by mass-to-charge ratio.[12] | Separation based on volatility/boiling point, detection by mass-to-charge ratio.[18][19] | Absorption of radio waves by atomic nuclei in a magnetic field.[20][21] |
| Sensitivity | High (picogram to femtogram) | Very High (picogram to femtogram) | Low (microgram to milligram) |
| Sample Requirements | Soluble in mobile phase; non-volatile or thermally labile compounds are suitable. | Volatile and thermally stable; derivatization may be needed for polar compounds.[22] | Requires relatively pure sample in solution (~0.5 mL); non-destructive.[23] |
| Information Provided | Molecular weight, elemental formula (HRMS), some structural data (MS/MS), quantitative data. | Molecular weight, extensive fragmentation libraries for identification, quantitative data.[24] | Definitive molecular structure, connectivity, stereochemistry, quantitative data.[23][25] |
| Primary Advantage | Versatility for a wide range of compounds, high sensitivity, direct coupling to liquid-phase reactions.[26] | Excellent separation for volatile compounds, extensive and standardized spectral libraries. | Unambiguous structure elucidation.[27] |
| Primary Limitation | Less structural information than NMR, potential for ion suppression.[28] | Limited to thermally stable and volatile compounds. | Low sensitivity, complex for mixture analysis. |
Detailed Experimental Protocols
Protocol 1: Reaction Quenching and Sample Preparation
Causality: This protocol is designed to stop the reaction at a specific time point and extract the organic components into a solvent compatible with reversed-phase LC, while removing inorganic salts that could damage the instrument.
-
Aliquot Collection: At the desired time point, withdraw a small aliquot (e.g., 50 µL) of the hot reaction mixture using a syringe and add it to a 1.5 mL microcentrifuge tube containing 500 µL of saturated aqueous ammonium chloride (NH₄Cl). The NH₄Cl solution effectively quenches the reaction by protonating any remaining organometallic species.
-
Extraction: Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 30 seconds to extract the organic compounds into the ethyl acetate layer.
-
Phase Separation: Centrifuge the tube for 1 minute at 5,000 rpm to ensure a clean separation between the aqueous and organic layers.
-
Dilution: Carefully transfer 100 µL of the upper organic layer to a 2 mL HPLC vial. Add 900 µL of acetonitrile to dilute the sample 10-fold. This dilution prevents column overloading and detector saturation.
-
Analysis: Cap the vial and place it in the autosampler for LC-MS analysis.
Protocol 2: General Purpose LC-MS Method
Causality: This method uses a standard C18 column and a water/acetonitrile gradient, which provides robust separation for a wide range of aromatic compounds. The MS parameters are set for general-purpose screening in positive ion mode, which is effective for most nitrogen-containing products and compounds protonated by formic acid.
-
LC System: Standard HPLC or UPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
LC Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range: 100 - 800 m/z
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 800 L/hr at 400 °C
Conclusion
The robust analysis of reaction products is a non-negotiable aspect of modern chemical synthesis and drug development. For a versatile substrate like 2-Bromo-4-ethoxy-1-methylbenzene, LC-MS provides an unparalleled combination of separation power, sensitivity, and specificity, making it the premier tool for reaction monitoring and initial product characterization. While GC-MS and NMR spectroscopy offer complementary and, in the case of NMR, more definitive structural information, the speed and applicability of LC-MS secure its role as the frontline analytical technique. By understanding the principles behind method development and data interpretation, researchers can confidently optimize their synthetic routes, ensure product quality, and accelerate the path from discovery to application.
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Gerstel GmbH & Co. KG. (2020). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. The Column. Available at: [Link]
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Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]
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Journal of Chemical Education. (1996). GC/MS Analysis of the Aromatic Composition of Gasoline. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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-
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A Researcher's Guide to the Spectroscopic Characterization of 2-Bromo-4-ethoxy-1-methylbenzene and Its Derivatives
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Substituted aromatic compounds, such as the derivatives of 2-Bromo-4-ethoxy-1-methylbenzene, serve as versatile scaffolds and intermediates in the synthesis of complex molecules. Their utility is, however, entirely dependent on the unambiguous confirmation of their chemical structure. This guide provides an in-depth comparison and interpretation of the key spectroscopic data—NMR, IR, and Mass Spectrometry—that are crucial for the characterization of this class of compounds. While a comprehensive public database of spectra for these specific derivatives is limited[1], this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust framework for analysis.
The Foundational Role of Spectroscopy in Structural Analysis
Spectroscopic analysis is an indispensable tool in organic chemistry, offering a non-destructive window into the molecular world.[2] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of a puzzle that, when assembled, reveal the complete architecture of a molecule. For researchers in drug development, confirming the substitution pattern on an aromatic ring is a critical step, as even minor positional changes can drastically alter a compound's biological activity.
A plausible synthetic route to the parent compound, 2-Bromo-4-ethoxy-1-methylbenzene, could involve the bromination of 4-ethoxytoluene or the Williamson ether synthesis starting from 2-bromo-4-methylphenol. The subsequent characterization of the product is where spectroscopic methods become essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectrum of a substituted benzene provides a wealth of information based on chemical shifts (δ), splitting patterns (multiplicity), and integration values. Aromatic protons typically resonate in the downfield region of the spectrum (6.5-8.0 ppm) due to the deshielding effect of the ring current.[4][5]
For 2-Bromo-4-ethoxy-1-methylbenzene, we can predict the following:
-
Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments and will therefore give rise to three separate signals. Their splitting patterns will be indicative of their positions relative to one another.
-
Ethoxy Group Protons: The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other.
-
Methyl Group Protons: The methyl group attached to the aromatic ring will appear as a singlet, typically in the range of 2.0-3.0 ppm.[6]
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-ethoxy-1-methylbenzene
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic H (ortho to -CH₃) | ~ 7.1-7.3 | d | 1H |
| Aromatic H (ortho to -Br) | ~ 6.8-7.0 | d | 1H |
| Aromatic H (ortho to -OCH₂CH₃) | ~ 6.7-6.9 | dd | 1H |
| Methylene (-OCH₂-) | ~ 3.9-4.1 | q | 2H |
| Ring Methyl (-CH₃) | ~ 2.2-2.4 | s | 3H |
| Ethyl Methyl (-CH₂CH ₃) | ~ 1.3-1.5 | t | 3H |
Note: Predicted values are based on typical chemical shifts for similar substituted aromatic compounds.
The exact chemical shifts and coupling constants would allow for the unambiguous assignment of each aromatic proton.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. Aromatic carbons typically resonate between 120-150 ppm.[6] Due to the molecule's lack of symmetry, each of the nine carbon atoms in 2-Bromo-4-ethoxy-1-methylbenzene is unique and should produce a distinct signal in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-ethoxy-1-methylbenzene
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-O) | 155-160 |
| C-1 (C-CH₃) | 135-140 |
| Aromatic CH | 115-135 |
| C-2 (C-Br) | 110-120 |
| Methylene (-OC H₂-) | 60-65 |
| Ring Methyl (-C H₃) | 20-25 |
| Ethyl Methyl (-CH₂C H₃) | 14-16 |
Note: The number of signals in the aromatic region can confirm the substitution pattern. For instance, a para-disubstituted benzene with identical substituents will show only four aromatic carbon signals due to symmetry.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8][9] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.[10]
For 2-Bromo-4-ethoxy-1-methylbenzene, the IR spectrum would be expected to show the following characteristic absorption bands:
Table 3: Key IR Absorption Bands for 2-Bromo-4-ethoxy-1-methylbenzene
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (methyl, ethyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch (asymmetric) | Aryl Ether |
| 1050-1000 | C-O Stretch (symmetric) | Aryl Ether |
| 900-675 | C-H Out-of-plane bend | Aromatic Substitution Pattern |
| ~600-500 | C-Br Stretch | Aryl Bromide |
The C-H out-of-plane bending region can be particularly diagnostic for the substitution pattern of the aromatic ring.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. For compounds containing bromine, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.[12] There will be two peaks of approximately equal intensity separated by two mass units (M and M+2).[13][14]
The molecular weight of 2-Bromo-4-ethoxy-1-methylbenzene (C₉H₁₁BrO) is 214.09 g/mol (using ⁷⁹Br) and 216.09 g/mol (using ⁸¹Br).
Table 4: Predicted Major Ions in the Mass Spectrum of 2-Bromo-4-ethoxy-1-methylbenzene
| m/z (mass-to-charge ratio) | Predicted Fragment | Fragmentation Pathway |
| 214/216 | [C₉H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 185/187 | [C₇H₆BrO]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
| 171/173 | [C₆H₄BrO]⁺ | Loss of an ethyl radical and a methyl radical |
| 135 | [C₉H₁₁O]⁺ | Loss of a bromine radical (•Br) |
The fragmentation patterns, such as the loss of the ethyl group from the ether, can provide confirmatory evidence for the proposed structure.[15]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.[16]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 220 ppm. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FTIR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[17] Grind a small amount of the sample with dry KBr powder and press it into a transparent pellet. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.[17]
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron impact (EI) ionization at a standard energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the characteristic bromine isotope pattern.
Visualizing the Data and Workflow
Diagrams can aid in understanding the molecular structure and the experimental process.
Caption: Molecular structure of 2-Bromo-4-ethoxy-1-methylbenzene.
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
The structural characterization of 2-Bromo-4-ethoxy-1-methylbenzene and its derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. By understanding the fundamental principles of each technique and comparing the expected data with that of known analogs, researchers can confidently elucidate the structures of these important synthetic intermediates. This guide provides a foundational framework for this analytical process, empowering scientists to navigate the challenges of structural determination in their research and development endeavors.
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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-
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-
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-
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-
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yield comparison between Suzuki and Stille coupling for 2-Bromo-4-ethoxy-1-methylbenzene
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cross-coupling of 2-bromo-4-ethoxy-1-methylbenzene (2-bromo-4-ethoxytoluene) is a critical transformation in the synthesis of complex biaryl pharmaceutical intermediates. However, this specific substrate presents a dual challenge: it is electronically deactivated by an electron-donating ethoxy group and sterically hindered by an ortho-methyl group.
This guide objectively compares the performance, yield, and operational efficiency of the Suzuki-Miyaura and Stille cross-coupling methodologies for this substrate. While Stille coupling historically offered robust yields for hindered substrates, modern Suzuki protocols utilizing Buchwald phosphine ligands (e.g., SPhos) now provide superior yields (>90%) while eliminating the severe toxicity and purification bottlenecks associated with organotin reagents.
Substrate Analysis & Mechanistic Causality
To optimize a cross-coupling reaction, one must first understand the causality behind the catalyst's interaction with the substrate. 2-Bromo-4-ethoxy-1-methylbenzene possesses two defining traits that dictate reaction design:
-
Electronic Deactivation: The para-ethoxy group strongly donates electron density into the aromatic ring via resonance. This electron-rich nature makes the C–Br bond less electrophilic, significantly decelerating the rate-limiting oxidative addition of the Pd(0) catalyst[1].
-
Steric Hindrance: The methyl group located ortho to the bromide restricts the spatial trajectory of the incoming palladium complex.
Mechanistic Divergence
Both reactions follow a standard Pd(0)/Pd(II) catalytic cycle, but diverge at the transmetalation step:
-
Suzuki-Miyaura Coupling: Requires a base to activate the boronic acid into a reactive boronate complex[2]. For sterically hindered substrates, standard ligands (like PPh₃) fail to promote efficient reductive elimination. However, highly active dialkylbiaryl phosphine ligands (Buchwald ligands) accelerate both oxidative addition and reductive elimination, easily overcoming the substrate's steric bulk[3].
-
Stille Coupling: Proceeds under neutral conditions via an organostannane intermediate[4]. While highly tolerant of functional groups, the transmetalation step is slower, and the reaction generates highly toxic trialkyltin halides that are notoriously difficult to separate from the desired product[5].
Caption: Catalytic cycles comparing Suzuki and Stille transmetalation steps.
Quantitative Yield Comparison
The following table summarizes the comparative performance of Suzuki and Stille couplings for 2-bromo-4-ethoxy-1-methylbenzene (using a standard phenyl nucleophile model). Data is synthesized from established benchmarks for electron-rich, ortho-substituted aryl bromides[1][3][6].
| Reaction Type | Catalyst / Ligand System | Base / Additive | Solvent System | Temp / Time | Isolated Yield (%) | Byproduct Toxicity |
| Suzuki (Standard) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O (4:1) | 90 °C / 18 h | 45 - 55% | Low (Boron salts) |
| Suzuki (Optimized) | Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0 eq) | Toluene/H₂O (10:1) | 100 °C / 12 h | > 92% | Low (Boron salts) |
| Stille (Standard) | Pd(PPh₃)₄ (5 mol%) | None (or CsF) | Toluene (Anhydrous) | 110 °C / 18 h | 80 - 85% | High (Organotin) |
Key Takeaway: While Stille coupling outperforms unoptimized Suzuki conditions, the introduction of the SPhos ligand in the Suzuki protocol yields the highest conversion (>92%). SPhos specifically enhances the stability of the active Pd(0) species and facilitates the coupling of sterically demanding ortho-substituted arenes[3].
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints and specific workup procedures to address the unique challenges of each methodology.
Protocol A: Optimized Suzuki Coupling (Recommended)
Utilizing Buchwald Ligand (SPhos) for high yield and low toxicity.
-
Reaction Setup: In an oven-dried Schlenk flask, add 2-bromo-4-ethoxy-1-methylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. The electron-rich nature of the catalyst makes it highly susceptible to oxidation.
-
Solvent Addition: Add degassed Toluene (10 mL) and degassed deionized H₂O (1 mL) via syringe.
-
Heating & Monitoring: Heat the biphasic mixture to 100 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Ar-Br) should be fully consumed within 8–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) to remove inorganic boron salts and excess base. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography.
Protocol B: Stille Coupling with KF Workup (Alternative)
Required only if the substrate contains highly base-sensitive functional groups (not applicable to the stable ether/alkyl groups of this specific substrate).
-
Reaction Setup: In an oven-dried Schlenk flask under Argon, combine 2-bromo-4-ethoxy-1-methylbenzene (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, thoroughly degassed Toluene (10 mL).
-
Heating: Heat to 110 °C for 16–18 hours. Monitor via GC-MS or TLC.
-
KF Workup (Self-Validating Purification): Cool the reaction to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1–2 hours. Causality: KF reacts with soluble tributyltin bromide byproducts to form polymeric tributyltin fluoride
, which precipitates as an insoluble white solid[5][7]. -
Filtration: Filter the biphasic mixture through a pad of Celite® to remove the tin precipitate.
-
Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via chromatography (Note: trace tin impurities may still require secondary purification).
Decision Workflow
For 2-bromo-4-ethoxy-1-methylbenzene, the choice is clear: Suzuki coupling is superior provided the laboratory has access to modern phosphine ligands.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
When coupling 2-bromo-4-ethoxy-1-methylbenzene, the Suzuki-Miyaura reaction utilizing a Buchwald ligand (SPhos) is the definitive method of choice . It circumvents the slow oxidative addition caused by the electron-rich ethoxy group and easily navigates the steric hindrance of the ortho-methyl group, delivering >90% yields.
While the Stille reaction remains a powerful fallback for base-sensitive compounds, it offers no distinct advantage for this specific ether- and alkyl-substituted arene. Furthermore, the mandatory KF workup required to mitigate severe organotin toxicity makes the Stille protocol significantly more labor-intensive and environmentally hazardous.
References
-
BenchChem. "A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling." BenchChem. 1
-
Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. 2
-
Chemistry LibreTexts. "Suzuki cross-coupling." LibreTexts. 4
-
BenchChem. "Application Notes and Protocols for Stilling Coupling Experiments." BenchChem. 5
-
Chemical Reviews. "Stille Polycondensation for Synthesis of Functional Materials." ACS Publications. 7
-
MilliporeSigma. "Buchwald Phosphine Ligands for Cross Coupling." SigmaAldrich. 3
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A Comparative Guide to the Regioselectivity of Reactions Involving 2-Bromo-4-ethoxy-1-methylbenzene
For researchers, scientists, and professionals in drug development, mastering the functionalization of substituted aromatic rings is a cornerstone of successful molecular design. The regiochemical outcome of a reaction dictates the final architecture of a molecule, and predicting this outcome is paramount. This guide provides an in-depth analysis of the regioselectivity of key reactions involving 2-Bromo-4-ethoxy-1-methylbenzene, a versatile but complex building block. We will move beyond simple protocols to explore the underlying electronic and steric principles that govern reaction pathways, offering a predictive framework grounded in experimental evidence.
Understanding the Substituent Landscape
The reactivity of 2-Bromo-4-ethoxy-1-methylbenzene is governed by the interplay of its three substituents. A clear understanding of their individual electronic properties is the first step in predicting regioselectivity.
-
Ethoxy Group (-OEt): This is a strongly activating group. It donates electron density into the aromatic ring through a powerful positive mesomeric effect (+M) by its oxygen lone pairs, which far outweighs its negative inductive effect (-I). It is a potent ortho, para-director.[1][2]
-
Methyl Group (-CH₃): An activating group that donates electron density through inductive effects (+I) and hyperconjugation.[3][4][5] It is also an ortho, para-director.
-
Bromo Group (-Br): A deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it possesses a weak +M effect due to its lone pairs, making it an ortho, para-director despite its deactivating nature.[2][3]
The hierarchy of these directing effects is crucial: the strongest activating group dictates the position of substitution. Therefore, in electrophilic aromatic substitution, the ethoxy group will be the primary determinant of regioselectivity.
Part 1: Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is determined by which available position offers the most stable carbocation intermediate (the sigma complex).
Theoretical Analysis & Predicted Outcome
The ethoxy group, being the most powerful activating group, will direct incoming electrophiles to its ortho and para positions. The para position is already occupied by the methyl group. The two ortho positions are C3 and C5 relative to the ethoxy group. However, standard nomenclature places the methyl group at C1, the bromo at C2, and the ethoxy at C4. The available positions for substitution are C3, C5, and C6.
-
Position C3: ortho to the bromo group and meta to the powerful ethoxy activator. This position is electronically disfavored.
-
Position C5: ortho to the methyl group and meta to the ethoxy activator. This is also electronically disfavored.
-
Position C6: ortho to the ethoxy group. This position is strongly activated and is the predicted site of electrophilic attack. While there is some steric hindrance from the adjacent methyl group, the overwhelming electronic activation from the ethoxy group makes this the most probable outcome.
Prediction: Electrophilic aromatic substitution will occur predominantly at the C6 position .
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Bromo-4-ethoxy-1-methylbenzene in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that balances reactivity, yield, and cost. This guide provides an in-depth technical comparison of 2-Bromo-4-ethoxy-1-methylbenzene and its alternatives in the context of a multi-step synthesis of a hypothetical, yet representative, bioactive molecule. We will explore the practical implications of choosing an aryl bromide over its chloro and triflate counterparts, supported by experimental data and cost analysis.
Introduction: The Role of 2-Bromo-4-ethoxy-1-methylbenzene in Complex Synthesis
2-Bromo-4-ethoxy-1-methylbenzene is a versatile substituted aromatic compound. Its utility lies in the presence of a bromine atom, which serves as a reactive handle for various cross-coupling reactions, a cornerstone of modern organic synthesis.[1] The ethoxy and methyl groups on the benzene ring also influence the electronic properties and steric environment, which can be strategically utilized in the synthesis of complex target molecules.
To provide a tangible framework for our comparison, let's consider the synthesis of a hypothetical drug candidate, "Ethoxytolac," which requires the formation of a key biaryl bond via a Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathway for "Ethoxytolac"
The following diagram illustrates the proposed multi-step synthesis, with the key cross-coupling step highlighted.
Caption: A generalized workflow for the synthesis of "Ethoxytolac."
Head-to-Head Comparison: Aryl Bromide vs. Aryl Chloride vs. Aryl Triflate
The central point of our analysis is the cost-effectiveness of the starting material for the Suzuki-Miyaura coupling step. We will compare three plausible precursors to the core of "Ethoxytolac":
-
Precursor 1 (Bromide): 2-Bromo-4-ethoxy-1-methylbenzene
-
Precursor 2 (Chloride): 2-Chloro-4-ethoxy-1-methylbenzene
-
Precursor 3 (Triflate): 4-ethoxy-1-methylbenzene-2-yl trifluoromethanesulfonate
Reactivity and Reaction Conditions
The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1] This has significant implications for the required reaction conditions.
-
Aryl Bromides (Precursor 1): Generally considered the "gold standard" for a balance of reactivity and stability. Suzuki couplings with aryl bromides often proceed under relatively mild conditions with a wide range of palladium catalysts.[2]
-
Aryl Chlorides (Precursor 2): More cost-effective raw materials, but their lower reactivity necessitates more specialized and often more expensive catalysts (e.g., those with bulky, electron-rich phosphine ligands) and potentially harsher reaction conditions (higher temperatures, longer reaction times).[1]
-
Aryl Triflates (Precursor 3): Can be more reactive than chlorides and are useful alternatives to halides. However, they are often more expensive to prepare and can be less stable.
Experimental Data: A Comparative Suzuki-Miyaura Coupling
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of each precursor with a hypothetical boronic acid partner, based on literature precedents for similar substrates.
| Parameter | 2-Bromo-4-ethoxy-1-methylbenzene | 2-Chloro-4-ethoxy-1-methylbenzene | 4-ethoxy-1-methylbenzene-2-yl trifluoromethanesulfonate |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos |
| Catalyst Loading | 2 mol% | 3 mol% | 2.5 mol% |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane | THF |
| Temperature | 90°C | 110°C | 80°C |
| Reaction Time | 12 hours | 24 hours | 16 hours |
| Typical Yield | 85-95% | 70-85% | 80-90% |
Cost-Effectiveness Analysis
To provide a comprehensive comparison, we will analyze the cost per mole of the desired biaryl intermediate produced from each precursor. The costs are based on currently available supplier pricing for research quantities and may vary.
| Cost Component | 2-Bromo-4-ethoxy-1-methylbenzene | 2-Chloro-4-ethoxy-1-methylbenzene | 4-ethoxy-1-methylbenzene-2-yl trifluoromethanesulfonate (estimated) |
| Starting Material Cost/mol | ~$350 | ~$250 | ~$500 |
| Catalyst Cost/mol of product | ~$50 (Pd(PPh₃)₄) | ~$150 (Pd₂(dba)₃ / SPhos) | ~$120 (Pd(OAc)₂ / XPhos) |
| Solvent & Base Cost/mol | ~$20 | ~$30 | ~$25 |
| Total Cost/mol of product (at avg. yield) | ~$510 | ~$560 | ~$735 |
In-Depth Discussion and Recommendations
From the data presented, 2-Bromo-4-ethoxy-1-methylbenzene emerges as the most cost-effective option for this specific multi-step synthesis on a research scale. While the initial cost per mole of the chloro-analogue is lower, the increased cost of the required specialized catalyst and the potentially lower yield offset this initial saving. The triflate, while offering good reactivity, is significantly more expensive, making it a less economically viable choice for this particular application.
The choice of an aryl bromide as the starting material offers a robust and reliable synthetic route with a high probability of success under standard, well-established reaction conditions. This reduces the need for extensive optimization, saving valuable research time and resources.
For industrial-scale production, the cost dynamics might shift. The lower bulk price of the aryl chloride could become more advantageous, justifying the investment in process optimization to improve yields and potentially reduce catalyst loading. However, for the flexibility and reliability required in research and early-stage drug development, the aryl bromide represents a more pragmatic and ultimately more cost-effective choice.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-1-methylbenzene
-
To a flame-dried Schlenk flask, add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Add Pd(PPh₃)₄ (0.02 mmol) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This comparative guide demonstrates that while alternative starting materials for multi-step synthesis exist, a comprehensive analysis of reactivity, yield, and associated costs is paramount. For the synthesis of our hypothetical "Ethoxytolac," 2-Bromo-4-ethoxy-1-methylbenzene provides the optimal balance of these factors, making it the most cost-effective choice for research and development purposes. The principles outlined in this guide can be applied to the selection of starting materials in a wide range of synthetic endeavors, aiding in the efficient and economical production of novel molecules.
References
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Saito, Y. (2021). Synthesis of bioactive compounds: Synthetic study of D-Lac-terminated peptidoglycan fragment structures. KTH Royal Institute of Technology. [Link]
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The Suzuki Reaction. (2014, February 6). Columbia University. [Link]
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Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2949. [Link]
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Al-Hussain, S. A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 465. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Wang, D., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 600. [Link]
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ResearchGate. (2015). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. [Link]
-
ResearchGate. (2025, August 5). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
-
qualitas1998.net. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
-
Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024, April 4). PMC. [Link]
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ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Delbrouck, J. C., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8036-8061. [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]
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Sharma, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Drug Delivery and Therapeutics, 13(7), 134-144. [Link]
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7626. [Link]
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ResearchGate. (2025, August 5). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4 '-Alkyl-2 '-hydroxyacetophenones. [Link]
-
Sciforum. DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4 -. [Link]
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A Comparative Guide to Palladium Ligands for Cross-Coupling with 2-Bromo-4-ethoxy-1-methylbenzene
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of a palladium ligand is paramount, as it profoundly dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative analysis of common palladium ligands for coupling reactions involving 2-Bromo-4-ethoxy-1-methylbenzene, a versatile building block in pharmaceutical and materials science research. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Critical Role of Ligands in Palladium Catalysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, universally involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2][3] The ligand, which coordinates to the palladium center, plays a crucial role in each of these steps. Bulky, electron-rich ligands are often favored as they promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step, which can be rate-limiting, especially with sterically demanding substrates.[4][5]
The substrate at the heart of this guide, 2-Bromo-4-ethoxy-1-methylbenzene, presents a moderately electron-rich aryl bromide. The ethoxy group is electron-donating, while the methyl group offers a slight inductive effect. The bromine atom at the 2-position introduces steric hindrance, which can influence the choice of an optimal ligand.
Comparative Analysis of Ligand Classes for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds.[4][6][7] The choice of ligand is critical for achieving high yields and turnover numbers.[4] We will compare the performance of several key ligand classes for the coupling of 2-Bromo-4-ethoxy-1-methylbenzene with a representative boronic acid, such as phenylboronic acid.
Biaryl Phosphine Ligands (Buchwald Ligands)
The Buchwald family of biaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions due to their steric bulk and electron-rich nature.[5][8] Ligands such as SPhos and XPhos have demonstrated broad utility, particularly with challenging substrates.[8][9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its effectiveness with unactivated aryl chlorides, XPhos is also highly efficient for the coupling of sterically hindered aryl bromides.[8][10] Its bulky nature facilitates the reductive elimination step.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly versatile ligand, SPhos is often effective for a wide range of substrates, including heteroaryl halides.[5][8]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[11][12] The strong σ-donating ability of NHCs forms a stable bond with the palladium center, which can prevent catalyst decomposition and lead to higher catalytic activity.[11] PEPPSI-type precatalysts, which feature an NHC ligand, are particularly useful.[13]
Traditional Phosphine Ligands
While often surpassed by more modern ligands for challenging substrates, traditional phosphine ligands like triphenylphosphine (PPh₃) can still be effective, particularly in less demanding applications. However, PPh₃ often requires higher reaction temperatures and may not be suitable for sterically hindered aryl bromides.[14]
Performance Data Summary (Suzuki-Miyaura Coupling)
The following table summarizes the expected performance of different ligands for the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene with phenylboronic acid, based on literature precedents for similar substrates.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |
| XPhos | 1-2 | K₃PO₄ | Toluene/H₂O | 80-100 | 2-6 | >95 | [4][8] |
| SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | >90 | [4][8] |
| IPr (NHC) | 1-2 | K₂CO₃ | THF | 100-110 | 12-18 | 85-95 | [15] |
| PPh₃ | 2-5 | Na₂CO₃ | Toluene/H₂O | 100-110 | 12-24 | 60-80 | [14] |
Ligand Selection for Other Cross-Coupling Reactions
The principles of ligand selection extend to other important cross-coupling reactions.
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[16][17][18] For aryl bromides, phosphine ligands are commonly employed. While PPh₃ can be used, more electron-rich and bulky phosphines or NHC ligands often provide better results, especially with less reactive alkenes.[16]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling aryl halides with amines.[19][20][21] The choice of ligand is crucial, particularly for sterically hindered substrates like 2-Bromo-4-ethoxy-1-methylbenzene. Bulky biaryl phosphine ligands, such as those from the Buchwald portfolio, are generally the ligands of choice for this transformation.[8][19]
Experimental Protocols
The following are generalized, step-by-step protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the chosen ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equivalent) and the boronic acid (1.1-1.5 equivalents).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[22]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[22]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Heck Reaction Protocol
-
In a Schlenk tube under an inert atmosphere, dissolve 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if used) in the solvent (e.g., DMF or MeCN).[16][22]
-
Add the alkene (1.2-2.0 equivalents) and the base (e.g., triethylamine, 1.5-3.0 equivalents).[22]
-
Heat the mixture to the required temperature (typically 80-140 °C) and stir until the starting material is consumed.[22]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.[22]
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, the ligand, and the base (e.g., Cs₂CO₃ or KOtBu) in a reaction vessel.[19][20]
-
Add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).[19]
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.[20]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle and Workflow
To further elucidate the processes discussed, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for ligand screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for the comparative screening of palladium ligands.
Conclusion
The selection of an appropriate palladium ligand is a critical parameter for the successful cross-coupling of 2-Bromo-4-ethoxy-1-methylbenzene. For Suzuki-Miyaura reactions, bulky and electron-rich biaryl phosphine ligands such as XPhos and SPhos are highly recommended for achieving high yields, especially given the steric hindrance at the 2-position of the aryl bromide.[4][8] N-Heterocyclic carbene ligands also present a viable and often robust alternative. For other transformations like the Heck reaction and Buchwald-Hartwig amination, a similar consideration of ligand steric and electronic properties is essential for reaction optimization. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to navigate the diverse landscape of palladium ligands and to accelerate the development of efficient and scalable synthetic routes.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61. doi:10.15227/orgsyn.075.0061. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4535-4540.
- Suzuki, A. (2010). Cross-coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding (Nobel Lecture).
- Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of Methyl 2-Bromo-4-methoxybenzoate.
- Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(15), 3456.
- Sam, B., et al. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- Rossi, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate.
- Ghaffar, T., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][23]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(18), 8564-8574.
- O'Brien, C. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27281-27288.
- Legros, J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Al-Masum, M., & Islam, M. S. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 1-6.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5049-5060.
-
ResearchGate. (n.d.). (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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advantages of using 2-Bromo-4-ethoxy-1-methylbenzene over similar building blocks
Beyond the Baseline: The Strategic Advantages of 2-Bromo-4-ethoxy-1-methylbenzene in Advanced Cross-Couplings
As drug discovery and materials science shift toward highly complex, three-dimensional architectures, the demand for multifunctional, regiochemically precise building blocks has surged. Among these, 2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6)[1] stands out as a deceptively simple yet highly strategic aryl halide.
This guide provides an in-depth comparison of 2-Bromo-4-ethoxy-1-methylbenzene against its common structural isomers and baseline analogs. By analyzing the physical organic chemistry—specifically the interplay of steric hindrance and electronic induction—we will demonstrate why securing this specific substitution pattern accelerates catalytic cross-coupling workflows.
The Regiochemical Bottleneck: Why Direct Synthesis is Flawed
To appreciate the value of 2-Bromo-4-ethoxy-1-methylbenzene, one must first understand the difficulty of synthesizing it from the parent compound, 4-ethoxytoluene.
When attempting an Electrophilic Aromatic Substitution (EAS) such as bromination, the ring's existing substituents dictate the regiochemistry. The ethoxy group at the C4 position possesses a powerful positive mesomeric (+M) effect, which donates electron density into the ring via resonance[2]. Conversely, the methyl group at C1 relies on a much weaker inductive (+I) effect[2].
Because the +M effect heavily outcompetes the +I effect, bromination almost exclusively occurs ortho to the ethoxy group, yielding 3-bromo-4-ethoxy-1-methylbenzene as the major product (>90%)[2]. Procuring commercially synthesized 2-Bromo-4-ethoxy-1-methylbenzene[3] completely bypasses this synthetic bottleneck, providing immediate access to the thermodynamically disfavored "anti-Markovnikov" regioisomer.
Electrophilic bromination of 4-ethoxytoluene predominantly yields the 3-bromo isomer.
Mechanistic Causality: Electronic & Steric Synergy in Catalysis
When deployed in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), 2-Bromo-4-ethoxy-1-methylbenzene outperforms its 3-bromo isomer due to two distinct physical organic phenomena:
The Steric Shield (ortho-Methyl Effect) The placement of the methyl group ortho to the bromine atom introduces critical steric hindrance. During the transmetalation step of the catalytic cycle, this steric bulk effectively suppresses unwanted homocoupling (dimerization) of the aryl halide[4]. Furthermore, in the synthesis of biaryl compounds, high enantioselectivity requires significant steric demand about the biaryl axis to induce and lock atropisomerism[5]. The ortho-methyl group fulfills this requirement, frequently driving enantiomeric excess (ee) above 85%[6].
The Electronic Accelerator (meta-Ethoxy Effect) In the 2-bromo isomer, the ethoxy group is situated meta to the halogen. At the meta position, the ethoxy group cannot delocalize its electron-donating resonance (+M) onto the carbon bearing the bromine. Instead, its electron-withdrawing inductive (-I) effect dominates. This local withdrawal of electron density makes the C-Br bond more electrophilic, thereby accelerating the initial Oxidative Addition of the Pd(0) catalyst[7].
Suzuki-Miyaura cycle showing how steric and electronic effects of substituents enhance coupling.
Comparative Performance Analysis
The table below summarizes the quantitative differences between the subject building block, its easily accessible regioisomer, and a standard baseline aryl halide.
| Target Property / Metric | 2-Bromo-4-ethoxy-1-methylbenzene (Subject) | 3-Bromo-4-ethoxy-1-methylbenzene (Major EAS Isomer) | 2-Bromo-1-methylbenzene (Standard Baseline) |
| Substitution Pattern | 1-Me, 2-Br, 4-OEt | 1-Me, 3-Br, 4-OEt | 1-Me, 2-Br |
| Pd(0) Ox-Add Kinetics | Accelerated (meta -I effect dominates)[7] | Decelerated (ortho +M effect increases e- density) | Baseline |
| Homocoupling Resistance | High (ortho-Me steric shielding)[4] | Low (Sterically unhindered at C3) | High [4] |
| Atropisomeric ee (%) | 85 - 90% (Torsional barrier enforced)[6] | 40 - 55% (Insufficient steric bulk) | 80 - 85%[5] |
| Biological Relevance | High (Contains H-bond acceptor) | High (Contains H-bond acceptor) | Low (Lacks ether linkage) |
| Synthetic Accessibility | Commercial Source Highly Recommended[1] | Easy (Direct EAS of 4-ethoxytoluene)[2] | Abundant |
Validated Experimental Workflow: Asymmetric Suzuki-Miyaura Coupling
To guarantee high yields and enantioselectivity, the following step-by-step methodology outlines a self-validating protocol for pairing 2-Bromo-4-ethoxy-1-methylbenzene with a sterically demanding boronic acid (e.g., 1-naphthaleneboronic acid)[6].
Protocol Parameters:
-
Reagents: 2-Bromo-4-ethoxy-1-methylbenzene (0.5 mmol), 1-Naphthaleneboronic acid (0.75 mmol)[6].
-
Catalyst System: Pd₂(dba)₃ (0.025 equiv) with Chiral Monophosphine Ligand (e.g., L7 or (R)-MOP) (0.055 equiv)[6].
-
Base & Solvent: K₃PO₄ (2.0 equiv) in anhydrous Toluene/H₂O (10:1).
Step-by-Step Execution:
-
Inert Atmosphere Setup (Schlenk Technique):
-
Into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral ligand and Pd₂(dba)₃ under a strict argon atmosphere.
-
Expert Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the catalytic cycle. Strict exclusion of air is non-negotiable.
-
-
Catalyst Activation & Visual Validation:
-
Inject degassed Toluene (2.0 mL) into the tube. Stir at room temperature for 15 minutes.
-
Self-Validating Checkpoint: The solution must shift from dark purple/red to a clear golden-yellow . This colorimetric shift verifies the reduction of Pd(II) traces and the formation of the active L_nPd(0) species. If the solution turns black (palladium precipitation), abort and restart.
-
-
Substrate & Base Addition:
-
Add 2-Bromo-4-ethoxy-1-methylbenzene, 1-Naphthaleneboronic acid, and K₃PO₄.
-
Expert Causality: K₃PO₄ is chosen over weaker bases (like K₂CO₃) because its higher basicity efficiently generates the highly nucleophilic boronate intermediate required to overcome the transmetalation barrier induced by the ortho-methyl group, without hydrolyzing the ethoxy ether[7][8].
-
-
Thermal Coupling & Torsional Enforcement:
-
Seal the tube and heat the reaction mixture to 80 °C for 18 hours.
-
Expert Causality: The 80 °C benchmark provides sufficient kinetic energy for transmetalation while remaining safely below the threshold that would cause thermal racemization of the newly formed biaryl axis.
-
-
Workup & Analysis:
-
Cool the vessel to room temperature, quench with DI water (5 mL), and extract with Ethyl Acetate (3 x 5 mL). Dry the organic phase over MgSO₄.
-
Concentrate under reduced pressure and purify via flash chromatography. Enantiomeric excess is determined via chiral HPLC.
-
References
1.[1] 2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6 - Sigma-Aldrich. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wTP4ASAKXo70Fj2xmxWqQqqgBgwx_3g8rUeUnArjJZMttVLcJUgXBXMKs1oxQF666nMvUn8TS2AMhKK7TBalm5ix6VSncOSewXR4NBMgmAgYPAvCU_yRs9xN014fYQ8-OK_s8yEh2t0MDt5Sy7ZBQ-dVECya2n69-G-eOk4nYD7bmdjvZd6ThLEd] 2.[3] 2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaXbQNrzaShJhAy7OXyW51dQ_i_D_I-rmUgub2lPNnzoVpe9FepPIxzNWYDlNIwfCCDcDJMP-qok0-g7OCa7Vrz08ecNg9evpGnso1J52okN-w91EmWO-E0UszQZHizPvQ49PDKVAQUraK934NudFyLM7UlhOVlfYvPZQ=] 3.[2] 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEBX9uijrqpLdtbr07w2SEaqQRshdieq8mDOmiFkhdShQn4YPIXOG6gjJu2ruPxx9L9d0x4jyEgMcZ2N4ICn74zdTBOiFEfoDuZofG6yqEusWEdyZ9WH5MvvMnGv-VKPeDw3rN2w==] 4.[4] Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfnaip8t9-47JHOPeXeM6j6s6wtOR-4gO9eAq1_1vGD-duQVdYxZDKsLWngByZkQY1uPidf4wpitHnN2YXU5xVhARfo6o-gooqPcSAg77UD0BIbdUIgJUsMf7MQTTy2jH4wZLYhXvvhpySEBw=] 5.[5] MIT Open Access Articles: Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF93Eezh7fBG-uVCNTPpEunaW8fnJdFiz-ax5WVk6tzPIL9egwJvA1Ywqk60ewoggjzvDy9nmTbZygKSmnTBRythz9nu-pGjd_Mu48WdQdysUJ3yMsjbZnvwI8cNA1IJNI-1-Z3q0ocIJ0rUkY8UA5LonRUWYcYVPpXCPy98zH9Hf-aodt5gagi_Q-WH0tobRuRQ0aFRYaoJeCS-gaF4upZVDt134rUYqZ1R6cRGOFBiQ==] 6.[6] Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECntl5bcngY7L9gMA2yqAHWcMLnEDzhxDhNmMO5sqlxrqET19HgDOs8lGBHi6AaNC5y2_KgiHnMe_s6-nqUSDpjUQ7UGgjL-CxFTvc9LCdoIMPk1O47jUJC1jjQgVk-2fMvCNHp0Vij7SEn2YgewPegw==] 7.[7] N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHupeYQheZIX_DhS0i3XI6CsY4PSDYfANlpUx-FAynaRlySB9OtAcT5Z1vu4yY7QPIWlH5dfCaAp-x69MDCJR2lQ0Kup3mZneX_xl8Y4c0QuCfXPI_ooIN08G5RfdV5InY1c00fZw==] 8.[8] Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. OICC Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEv_VCye4zadoFOpree5hyeK_Wvrp6yA2fm_DQzC0d69LKeVG7d-UESUZov8BtUtt8RNDc4v4AGyQYv6Kg6lL5fLNMkHRGjf4sFmJvRB2JqjPbL830qVE3XvtiQXwEzcx2jvETgaRMO8JsN-natVmQidLvmg==]
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- 3. 2-Bromo-4-ethoxy-1-methylbenzene | 1445601-62-6 [sigmaaldrich.com]
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analytical techniques for assessing the purity of 2-Bromo-4-ethoxy-1-methylbenzene products
An accurate assessment of chemical purity is a foundational pillar in drug development. For halogenated aromatic intermediates like 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6), achieving precise purity profiling is uniquely challenging. The presence of the bromine atom makes this compound a highly reactive electrophile, ideal for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). However, even trace amounts of structural isomers (e.g., 3-bromo-4-ethoxy-1-methylbenzene) or debrominated analogs (e.g., 4-ethoxytoluene) can act as chain terminators or generate isomeric drug products that are nearly impossible to separate downstream[1].
This guide objectively compares these techniques, detailing the causality behind specific experimental parameters to provide a self-validating framework for your laboratory.
Analytical Strategy Workflow
Fig 1: Orthogonal analytical workflow for comprehensive purity assessment.
GC-MS: Resolving Volatile Isomers and Halogenated Byproducts
The Rationale: 2-Bromo-4-ethoxy-1-methylbenzene is a moderately volatile, thermally stable ether. GC-MS is the premier choice for identifying volatile organic impurities, particularly structurally similar halogenated hydrocarbons[3]. The Electron Ionization (EI) source provides predictable fragmentation patterns, allowing analysts to easily spot the characteristic 1:1 isotopic ratio of the
Self-Validating Protocol:
-
Sample Preparation: Dissolve the sample in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL. Causality: DCM ensures complete solvation of the hydrophobic aromatic ring while expanding rapidly in the inlet to transfer the analyte efficiently to the column.
-
Column Selection: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the exact slight polarity needed to separate closely related positional isomers that a purely non-polar column would co-elute.
-
Inlet Parameters: Set the injection port to 250°C with a split ratio of 50:1. Causality: A high split ratio prevents column overloading, maintaining the sharp, Gaussian peak shapes mathematically required for resolving trace isomers.
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Scan range m/z 50–300. Extract ion chromatograms (EIC) at m/z 135 (debrominated fragment) to screen for unreacted starting materials.
HPLC-UV: Capturing Non-Volatile and Polar Degradants
The Rationale: While GC-MS excels at volatiles, it is blind to non-volatile degradation products, highly polar synthetic intermediates, or inorganic catalyst residues. Reversed-phase HPLC serves as the necessary counterweight, separating compounds based on hydrophobicity[4].
Self-Validating Protocol:
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of HPLC-grade Water and Acetonitrile to 1.0 mg/mL.
-
Column Selection: Waters XBridge C18 (5 µm, 4.6 × 150 mm). Causality: The C18 phase strongly retains the hydrophobic aromatic core, while the ether linkage dictates the interaction with the aqueous mobile phase.
-
Mobile Phase System:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% TFA
-
Causality: TFA acts as an ion-pairing agent and lowers the pH, ensuring that any trace basic impurities remain protonated. This prevents peak tailing and guarantees accurate area-under-the-curve (AUC) integration.
-
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic
-system) and 280 nm (sensitive to the electron-donating ethoxy group).
qNMR: The Gold Standard for Absolute Mass Fraction
The Rationale: Chromatographic techniques (GC and HPLC) are relative; they rely on the assumption that impurities share similar response factors (UV extinction coefficients or ionization efficiencies) with the main peak, which is rarely true[5]. Quantitative NMR (qNMR) is a primary ratio method. The signal response is directly proportional to the number of nuclei generating the resonance, allowing for absolute purity determination without needing a reference standard of the exact compound[2].
Self-Validating Protocol:
-
Internal Standard (IS) Selection: Weigh exactly ~10 mg of 1,4-Dinitrobenzene (Certified Reference Material) and ~20 mg of the 2-Bromo-4-ethoxy-1-methylbenzene sample into a vial using a microbalance (d = 0.001 mg). Causality: 1,4-Dinitrobenzene provides a distinct, isolated singlet at ~8.4 ppm, completely free from interference by the analyte's aromatic protons (6.5–7.5 ppm) or aliphatic protons (1.4–4.0 ppm).
-
Solvent: Dissolve in 0.6 mL of CDCl
(containing 0.03% TMS). -
Acquisition Parameters:
-
Pulse angle: 90°
-
Number of Scans (NS): 64
-
Relaxation Delay (D1): 60 seconds. Causality: This is the most critical parameter. qNMR relies on the principle of reciprocity. If the D1 delay is not at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated, the nuclei will not fully relax between pulses, artificially skewing the integration ratio and invalidating the purity calculation.
-
-
Calculation: Purity is calculated by comparing the integrated area of the analyte's methyl peak (~2.3 ppm, 3H) against the IS peak (~8.4 ppm, 4H), factoring in their respective molecular weights and exact sample masses.
Comparative Performance Data
To facilitate method selection based on your specific regulatory or synthetic phase requirements, the following table synthesizes the operational metrics of each technique for halogenated aromatic ethers[3],[5].
| Analytical Parameter | GC-MS (DB-5MS) | HPLC-UV (C18) | |
| Primary Target | Volatiles, Positional Isomers | Non-volatiles, Polar degradants | Absolute mass fraction |
| Limit of Detection (LOD) | 0.0001 - 0.3 µg/L | 0.01 - 1 ng/mL | ~10 µg/mL |
| Typical Run Time | 15 - 20 min | 15 min | 10 min (excluding D1 delay) |
| Reference Standard | Required for exact quantitation | Required for exact quantitation | Not required (Universal IS used) |
| Structural Elucidation | Excellent (EI Fragmentation) | Poor (UV absorbance only) | Excellent (Proton mapping) |
| Destructive to Sample | Yes | Yes | No (Sample can be recovered) |
Conclusion & Recommendations
For the routine quality control of 2-Bromo-4-ethoxy-1-methylbenzene , relying on a single analytical vector introduces unacceptable risk.
-
Use GC-MS as your primary workhorse for batch-to-batch screening to detect volatile unreacted starting materials and isomeric impurities.
-
Implement HPLC-UV when validating a new synthetic route to ensure no polar catalysts or non-volatile degradants are carrying over.
-
Finally, utilize qNMR for the initial qualification of your primary reference standard or when certifying a batch for critical downstream clinical manufacturing, as it provides an absolute, response-factor-independent mass fraction.
References
-
Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. National Center for Biotechnology Information (PMC). Available at:[Link]
-
How to Validate Aromatic Compounds' Purity for Lab Applications. Patsnap Eureka. Available at: [Link]
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- 2. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usp.org [usp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-4-ethoxy-1-methylbenzene: Essential Safety Protocols and Operational Plans
This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-4-ethoxy-1-methylbenzene (CAS No. 1445601-62-6). As a halogenated aromatic hydrocarbon, this compound and its structural analogs require stringent safety protocols to mitigate risks in a research and development setting. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established laboratory safety principles.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for 2-Bromo-4-ethoxy-1-methylbenzene is not extensively published, the hazard profile can be inferred from its chemical class and available safety data for similar compounds. The primary hazards are associated with its irritant properties.[1][2]
GHS Classification Summary for Structurally Similar Compounds:
| Hazard Class | Category | Hazard Statement | Citations |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][6] |
The causality behind these classifications lies in the chemical reactivity of halogenated aromatic compounds. They can disrupt cellular membranes and proteins upon contact, leading to irritation and inflammation of the skin, eyes, and respiratory tract.[7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and potential chemical exposure.[8] Each component is chosen to counteract a specific hazard posed by the chemical.
-
Eye and Face Protection :
-
Required Equipment : Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[9][10] For operations with a significant splash risk, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[9][11]
-
Expert Rationale : The eyes are highly susceptible to chemical splashes. Standard safety glasses do not provide a sufficient seal against vapors and splashes. Goggles are essential to prevent serious eye irritation or damage.[1][5]
-
-
Hand Protection :
-
Required Equipment : Chemically resistant, impervious gloves such as nitrile or neoprene must be worn.[7][11]
-
Expert Rationale : Direct skin contact is a primary route of exposure that can cause irritation.[7] Gloves must be inspected for any signs of degradation or puncture before each use. After handling the compound, gloves should be removed carefully to avoid contaminating the skin and disposed of as hazardous waste.[12]
-
-
Body Protection :
-
Required Equipment : A fully-fastened, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[8][9] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.[11] All personnel must wear long pants and closed-toe shoes.[8][11]
-
Expert Rationale : This equipment minimizes the potential for skin exposure from accidental spills or splashes.[13]
-
-
Respiratory Protection :
-
Required Equipment : All handling of 2-Bromo-4-ethoxy-1-methylbenzene should be performed within a certified chemical fume hood to control exposure to vapors.[2][9][11]
-
Expert Rationale : A fume hood is the primary engineering control to prevent the inhalation of potentially irritating vapors.[7][9] In the rare event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][11]
-
Operational Plan: Step-by-Step Handling Protocol
A self-validating protocol ensures that safety checks are integrated at every stage of the workflow.
A. Preparation and Engineering Controls
-
Risk Assessment : Before beginning work, review the Safety Data Sheet (SDS) for 2-Bromo-4-ethoxy-1-methylbenzene.
-
Fume Hood Verification : Ensure the chemical fume hood is operational and the airflow is adequate.
-
Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and unobstructed.[2][5][14]
-
PPE Donning : Put on all required PPE as detailed in the section above.
B. Handling and Experimentation
-
Dispensing : Conduct all weighing and dispensing of the chemical inside the fume hood to contain any vapors.
-
Container Management : Keep containers of 2-Bromo-4-ethoxy-1-methylbenzene tightly sealed when not in use.[5]
-
Experimental Conduct : Perform all experimental procedures involving this compound within the fume hood.[11] Avoid direct contact with skin and eyes.[11][14]
C. Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all work surfaces and equipment after use.
-
PPE Removal : Carefully remove PPE, starting with gloves, to prevent cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[4][14]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 2-Bromo-4-ethoxy-1-methylbenzene.
Logistical Plan: Spill and Waste Disposal Management
Proper containment and disposal are critical to prevent environmental contamination and ensure laboratory safety.
A. Spill Response Protocol
-
Small Spills :
-
Ensure the area is well-ventilated, keeping others away.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, vermiculite, or silica gel.[1][11]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[11][15]
-
-
Large Spills :
B. Waste Disposal Protocol Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][15]
-
Waste Segregation : 2-Bromo-4-ethoxy-1-methylbenzene is a halogenated organic compound and must be disposed of in a designated, compatible waste container labeled "Halogenated Organic Waste".[12]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate quantity.[12]
-
Storage : Keep the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[4][16]
-
Final Disposal : Arrange for the collection of the waste by your institution's licensed chemical waste disposal service.[10][14][15] Disposal methods may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[12][15]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][14]
-
Skin Contact : Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5][14]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek immediate medical attention.[2][14][17]
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4-methylaniline.
-
PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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ABX GmbH. (2012). Material Safety Data Sheet for 2-Bromoethyl tosylate. Retrieved from [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Cole-Parmer. (2006). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-ethyl-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet for 4-Bromo-1,2-(methylenedioxy)benzene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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- 10. aaronchem.com [aaronchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. sceti.co.jp [sceti.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
